2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-amino-2-(2-nitrophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14;/h1-4,7H,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQIJVYFKLMKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696327 | |
| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-25-0 | |
| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride
Introduction: The Significance of a Versatile Building Block
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a specialized amino acid derivative that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a chiral center directly attached to a sterically demanding and electronically influential 2-nitrophenyl group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents.[1] The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the synthesis.
Primary Synthetic Pathway: The Strecker Synthesis
The most direct and widely applicable method for the preparation of 2-amino-2-(2-nitrophenyl)acetic acid is the Strecker synthesis. This classic yet robust method for α-amino acid synthesis involves a three-component reaction between an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[2]
The overall transformation can be visualized as follows:
Caption: Overview of the Strecker synthesis pathway.
Part 1: Formation of the α-Aminonitrile Intermediate
The initial step of the Strecker synthesis is the formation of 2-amino-2-(2-nitrophenyl)acetonitrile from 2-nitrobenzaldehyde. This reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion.
Mechanism:
-
Imine Formation: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is followed by dehydration to yield an imine intermediate. The reaction is typically in equilibrium.
-
Cyanide Addition: The cyanide ion (from a source like KCN or NaCN) then performs a nucleophilic attack on the imine carbon, which is a key bond-forming step that establishes the α-amino nitrile structure.[2]
The workflow for this initial stage can be depicted as:
Caption: Experimental workflow for α-aminonitrile formation.
Part 2: Hydrolysis of the α-Aminonitrile
The second critical stage is the hydrolysis of the nitrile group of 2-amino-2-(2-nitrophenyl)acetonitrile to a carboxylic acid. This transformation is typically achieved under acidic conditions, which also protonates the α-amino group.[3]
Mechanism:
The nitrile is protonated under acidic conditions, making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under forcing conditions (heat), the amide is further hydrolyzed to the carboxylic acid and an ammonium ion.[4][5]
Part 3: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the amino group of the synthesized amino acid is protonated by hydrochloric acid. This step is crucial for improving the stability and handling characteristics of the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. 2-nitrobenzaldehyde (1.0 equivalent) dissolved in methanol is added to the flask.
-
Addition of Cyanide: The mixture is cooled in an ice bath, and a solution of potassium cyanide (1.1 equivalents) in water is added dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste should be quenched with bleach before disposal.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 2-amino-2-(2-nitrophenyl)acetonitrile, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Hydrolysis: The crude 2-amino-2-(2-nitrophenyl)acetonitrile from the previous step is placed in a round-bottom flask. Concentrated hydrochloric acid (6-12 M) is added in excess.
-
Heating: The mixture is heated to reflux (approximately 100-110 °C) for 6-12 hours. The hydrolysis of the nitrile and the amide intermediate should be monitored by TLC or HPLC.
-
Isolation and Crystallization: After the reaction is complete, the solution is cooled in an ice bath. The precipitated solid, which is the desired hydrochloride salt, is collected by vacuum filtration.
-
Purification: The crude product is washed with a small amount of ice-cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
-
Drying: The white to off-white crystalline solid is dried under vacuum to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis.
| Parameter | Stage 1: Aminonitrile Formation | Stage 2: Hydrolysis & Salt Formation |
| Key Reagents | 2-Nitrobenzaldehyde, NH4Cl, KCN | 2-Amino-2-(2-nitrophenyl)acetonitrile, conc. HCl |
| Solvent | Methanol/Water | Concentrated HCl (aqueous) |
| Temperature | 0-25 °C | 100-110 °C (Reflux) |
| Reaction Time | 12-18 hours | 6-12 hours |
| Typical Yield | 80-90% (crude) | 70-85% (from nitrile) |
| Purity | Used crude in next step | >95% after crystallization |
Alternative Synthetic Considerations
While the Strecker synthesis is the most common approach, other methods for α-amino acid synthesis could theoretically be adapted.
-
Reductive Amination: This would involve the synthesis of 2-nitrophenylglyoxylic acid, followed by its reaction with ammonia and a reducing agent. Reductive amination is a powerful tool for amine synthesis, often offering high yields and good selectivity.[6][7] However, the synthesis of the α-keto acid precursor adds steps to the overall process.
-
From α-Halo Acids: Another potential route involves the α-bromination of 2-(2-nitrophenyl)acetic acid followed by nucleophilic substitution with ammonia. This pathway requires the synthesis of the starting phenylacetic acid derivative and subsequent selective bromination at the α-position, which can sometimes be challenging.
These alternative routes are generally less direct than the Strecker synthesis for this specific target molecule.
Conclusion
The synthesis of this compound is most effectively achieved through the Strecker synthesis, a reliable and well-understood method. This guide has detailed the key steps, from the formation of the α-aminonitrile intermediate to its hydrolysis and final salt formation. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers and drug development professionals can confidently produce this valuable synthetic intermediate for their applications.
References
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
OPUS. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
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Wikipedia. Strecker amino acid synthesis. [Link]
- Google Patents. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)
-
Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
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PubChem. 2-Nitrophenylacetonitrile. [Link]
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Strecker Amino Acid Synthesis Mechanism & Examples – MOC. [Link]
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ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. [Link]
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Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
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YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
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ResearchGate. Reductive amination of aldehydes and ketones with nitro compounds. (a)... [Link]
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YouTube. Hydrolysis of Nitriles. [Link]
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PubChem. This compound. [Link]
- Google Patents. US20040199002A1 - Process for producing (2-nitrophenyl)
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]
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Wikipedia. Reductive amination. [Link]
- Google Patents.
- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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- 1. chemimpex.com [chemimpex.com]
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- 7. Reductive amination - Wikipedia [en.wikipedia.org]
"2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride" chemical properties
An In-Depth Technical Guide to 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Introduction
This compound is a specialized amino acid derivative that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a carboxylic acid, an amino group (as a hydrochloride salt), and an ortho-positioned nitroaromatic ring—offers a versatile platform for constructing complex molecular architectures. The presence of the nitro group, in particular, enhances the compound's reactivity and opens multiple avenues for chemical modification, making it an asset in the synthesis of novel therapeutic agents and biochemical probes.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the chemical properties, structural characterization, reactivity, and applications of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices and protocols, ensuring a deeper, field-proven understanding of its scientific utility.
Physicochemical Properties & Identification
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The hydrochloride salt form of 2-Amino-2-(2-nitrophenyl)acetic acid enhances its stability and modifies its solubility profile, making it suitable for a range of laboratory applications.[1]
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 50357-25-0 | [1] |
| Molecular Formula | C₈H₈N₂O₄·HCl | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| Synonyms | Amino-(2-nitrophenyl)-acetic acid hydrochloride | [1] |
| MDL Number | MFCD11506322 | [1] |
| PubChem ID | 53408527 | [1] |
Table 2: Physical and Handling Properties
| Property | Value | Rationale & Remarks |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage | Store at 0-8°C | Recommended to prevent potential degradation over time.[1] |
| Solubility | Soluble in various solvents | [1] As a polar salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility is likely limited in nonpolar aprotic solvents such as hexane and toluene. Experimental verification is crucial for specific applications. |
Molecular Structure and Spectroscopic Characterization
The compound's chemical behavior is a direct consequence of its structure. The key features include a chiral center at the alpha-carbon, an electron-withdrawing nitro group positioned ortho to the acetic acid substituent, and the primary amine salt.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Profile
While specific spectral data is not publicly available, a robust profile can be predicted based on the known effects of its constituent functional groups. The following sections describe the expected spectral characteristics and provide trusted protocols for their acquisition.
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Expected Signals:
-
Aromatic Protons (4H): Due to the ortho-nitro group's strong electron-withdrawing and anisotropic effects, these protons will appear in the downfield region, likely between δ 7.5-8.5 ppm. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.
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Alpha-Proton (1H): The proton on the chiral carbon (Cα) is adjacent to the phenyl ring, the amino group, and the carboxyl group. It is expected to be a singlet or a narrowly split multiplet around δ 5.0-5.5 ppm.
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Amine Protons (3H): As a hydrochloride salt, the amine exists as -NH₃⁺. These protons are typically broad and may appear anywhere from δ 8.0-9.5 ppm, depending on the solvent and concentration. Their signal will be exchangeable with D₂O.
-
Carboxylic Acid Proton (1H): This is a highly deshielded, broad singlet, typically appearing far downfield (> δ 10 ppm) and is also exchangeable with D₂O.
-
-
Self-Validating Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.
-
Causality: DMSO-d₆ is the solvent of choice. Its polarity effectively dissolves the salt, and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable -NH₃⁺ and -COOH protons, which would be lost in D₂O.
-
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting in the aromatic region.
-
Data Acquisition: Acquire a standard proton spectrum over a range of -1 to 16 ppm.
-
Validation Step: To confirm the identity of the exchangeable protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals assigned to the amine and carboxylic acid protons validates their assignment.
-
-
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often obscuring other signals in this region.
-
N-H Stretch (Amine Salt): A broad band centered around 3000-3200 cm⁻¹, which will overlap with the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption at approximately 1700-1730 cm⁻¹.
-
N-O Stretch (Nitro Group): Two distinct, strong bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
-
Self-Validating Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Grind 1-2 mg of the compound with ~100 mg of dry, IR-grade KBr until a fine, homogenous powder is formed.
-
Causality: The KBr pellet method is ideal for a solid sample and avoids solvent interference, providing a clear spectrum of the compound itself. KBr is transparent to IR radiation in the analytical range.
-
-
Data Acquisition: Press the powder into a transparent disc using a hydraulic press. Acquire the spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹.
-
Validation Step: Run a background spectrum of an empty KBr pellet. The instrument software will automatically subtract this from the sample spectrum, ensuring that any observed peaks are from the compound and not from atmospheric CO₂ or water. The presence of all key expected bands provides a high degree of confidence in the sample's identity.
-
Reactivity and Synthetic Profile
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The ortho-nitro group, in particular, is not merely a substituent but an active participant in directing reactivity.
-
Amine Group: Can be acylated to form amides, alkylated, or used as a nucleophile in various coupling reactions (after deprotection from its salt form).
-
Carboxylic Acid Group: Readily undergoes esterification or can be converted to an acid chloride to facilitate amide bond formation with other amines.
-
Nitro Group: This is the most versatile functional group for synthetic transformations.
-
Reduction: The nitro group can be selectively reduced to an amine. This new amine, being ortho to the acetic acid side chain, is perfectly positioned for intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as lactams.[2] This is a cornerstone of its use in building complex scaffolds.
-
Electronic Effects: As a powerful electron-withdrawing group, it influences the reactivity of the aromatic ring.
-
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
This compound is primarily valued as an intermediate, providing a gateway to more complex molecules with potential biological activity.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.[1] The ability to form heterocyclic structures via nitro-group reduction and cyclization is a well-established strategy for creating drug scaffolds.[2]
-
Biochemical Research: The compound can be incorporated into peptides or other molecular probes to study enzyme activity and protein interactions.[1] The nitrophenyl group can act as a spectroscopic handle or be modified with fluorescent tags.
-
Scaffold for Anti-inflammatory and Analgesic Agents: Research has pointed towards its utility in synthesizing compounds with potential anti-inflammatory and analgesic properties, highlighting its relevance in drug discovery pipelines.[1]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. The following guidelines are derived from standard safety data for this class of compounds.
-
Hazard Identification:
-
May cause respiratory irritation.
-
Avoid contact with skin and eyes.
-
Harmful if swallowed or inhaled in large quantities.
-
-
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Ventilation: Handle the solid compound inside a chemical fume hood to avoid inhaling dust particles.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust clouds. If dissolving, add the solid to the solvent slowly.
-
Spill Response: In case of a small spill, sweep up the solid material carefully (without creating dust) and place it in a sealed container for disposal.
-
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
-
Keep away from strong oxidizing agents and strong bases.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its value lies in the convergence of three distinct functional groups within a single, stable molecule, providing chemists with multiple handles for synthetic elaboration. The ability to generate complex heterocyclic systems through straightforward and high-yielding reactions makes it a particularly powerful intermediate in the quest for new medicines and research tools. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full scientific potential.
References
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(2-Nitrophenyl)acetic acid. Wikipedia.[Link]
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The Photoreleasable Neurotransmitter: A Technical Guide to N-(α-Carboxy-2-nitrobenzyl)-L-glutamate (N-CNB-glutamate)
This technical guide provides an in-depth exploration of the mechanism of action, experimental application, and key photophysical properties of N-(α-carboxy-2-nitrobenzyl)-L-glutamate hydrochloride, a pivotal tool in neuroscience research. Commonly referred to as N-CNB-glutamate, this "caged" compound offers precise spatiotemporal control over the release of L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. This capability allows researchers to investigate the intricate dynamics of synaptic transmission, receptor function, and neural circuitry with high fidelity.
Introduction: The Principle of Photochemical Caging
The concept of "caging" a biologically active molecule involves the covalent attachment of a photoremovable protecting group, rendering the molecule biologically inert.[1][2] Subsequent irradiation with light of a specific wavelength cleaves this "cage," liberating the active molecule in a rapid and localized manner. N-CNB-glutamate exemplifies this principle, with the α-carboxy-2-nitrobenzyl (CNB) group serving as the photosensitive cage attached to the α-amino group of L-glutamate. This modification prevents the glutamate moiety from binding to its receptors until it is "uncaged" by a pulse of light.[3][4]
Mechanism of Action: The Photochemistry of Uncaging
The photorelease of L-glutamate from the N-CNB-glutamate complex is a multi-step photochemical process initiated by the absorption of a photon. The core mechanism is characteristic of ortho-nitrobenzyl caging groups.[3][5]
Upon absorption of UV light, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate.[3][6][7] This intermediate is unstable and rapidly rearranges, resulting in the cleavage of the bond between the caging group and the glutamate molecule. The primary photolytic pathway yields free L-glutamate and 2-nitrosophenylglyoxylate.[3] A minor pathway involving photodecarboxylation of the caging group has also been reported.[3][8]
The speed of this process is a critical parameter for studying fast synaptic events. While the closely related γ-O-CNB-glutamate exhibits a release half-life of approximately 21 microseconds, amino-linked derivatives such as N-CNB-glutamate have release half-lives in the millisecond range.[3]
Detailed Experimental Protocol
-
Solution Preparation: Prepare a stock solution of N-CNB-glutamate in an appropriate aqueous buffer. For experiments, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to a final working concentration, typically in the range of 200 µM to 1 mM. [3]2. Slice Perfusion: Continuously perfuse the acute brain slice with the N-CNB-glutamate-containing aCSF. Ensure stable physiological temperature and oxygenation.
-
Cellular Targeting and Recording: Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Photostimulation: Use a suitable UV light source, such as a flash lamp or a laser coupled to the microscope, to deliver a brief pulse of light to the desired location (e.g., the dendritic tree of the recorded neuron). The duration and intensity of the light pulse should be optimized to elicit a physiological response while minimizing potential photodamage.
-
Data Acquisition and Analysis: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). Analyze the amplitude, kinetics, and spatial profile of the responses to map synaptic connectivity or receptor distribution.
Causality in Experimental Choices:
-
Concentration: The choice of N-CNB-glutamate concentration is a balance between achieving a sufficient concentration of photoreleased glutamate and minimizing potential off-target effects of the caged compound itself.
-
Light Source and Wavelength: A UV light source is necessary to match the absorption spectrum of the CNB caging group. The use of a focused laser beam allows for highly localized uncaging, mimicking the spatial precision of a single synaptic input.
-
Pulse Duration and Intensity: These parameters directly control the amount of glutamate released. They must be carefully calibrated to evoke responses that are within a physiological range and to avoid receptor saturation or desensitization.
Conclusion and Future Perspectives
N-(α-carboxy-2-nitrobenzyl)-L-glutamate remains a valuable tool for neuroscientists seeking to dissect the complexities of glutamatergic signaling. Its rapid photorelease kinetics, though slower than some newer generation caged compounds, are well-suited for many applications. A thorough understanding of its photochemical properties, mechanism of action, and potential off-target effects, as detailed in this guide, is paramount for its effective and accurate implementation in research. Future developments in caged compound chemistry may yield probes with improved two-photon cross-sections for deeper tissue penetration, and reduced off-target pharmacology, further expanding the toolkit for optical interrogation of the nervous system.
References
- Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756.
- Corrie, J. E., Ogden, D. C., & Trentham, D. R. (2008). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 7(1), 84-97.
- Ellis-Davies, G. C. (2013). A chemist and biologist talk to each other about caged neurotransmitters. ACS chemical neuroscience, 4(4), 541-544.
- Kandasamy, E., & Ramamurthy, V. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. The Journal of Organic Chemistry, 84(13), 8563-8572.
- Corrie, J. E., & Trentham, D. R. (1992). Flash photolysis of caged compounds. Journal of the Marine Biological Association of the United Kingdom, 72(2), 391-402.
- Trigo, F. F., Ogden, D., & Marty, A. (2007). Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties. Journal of the American Chemical Society, 130(1), 248-255.
- Araya, R., Jiang, J., Eisenthal, K. B., & Yuste, R. (2006). The spine neck filters membrane potentials. Proceedings of the National Academy of Sciences, 103(47), 17961-17966.
- Molecular Probes. (2002). Photoactivatable (Caged) Derivatives of Glutamic Acid and NMDA.
- Chiovini, B., et al. (2014). A novel, fast, and sensitive caged glutamate for neurological studies. ACS chemical neuroscience, 5(2), 128-136.
- Canepari, M., et al. (2001). Photorelease of GABA with a high-quantum-yield, hydrolysis-resistant caged compound. Journal of neuroscience methods, 112(1), 35-43.
- Oh, W. C., & Sabatini, B. L. (2020). Cloaked caged glutamate eliminates off-target GABA-A receptor antagonism and opens a new door in neuroscience. Lab Animal, 49(6), 177-179.
- Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2014). Multi-photon intracellular sodium imaging combined with UV-mediated focal uncaging of glutamate in CA1 pyramidal neurons. Journal of visualized experiments: JoVE, (89), e52038.
- Zito, K., et al. (2015). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-80). Humana Press, New York, NY.
- Higley, M. J., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. ACS chemical neuroscience, 4(5), 785-790.
- Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2.
- Papageorgiou, G., & Corrie, J. E. (2000).
- Maier, W., et al. (2007). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Journal of neuroscience methods, 159(1), 92-100.
- Salierno, M., et al. (2009). A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes. Journal of inorganic biochemistry, 103(10), 1398-1400.
- Corrie, J. E., DeSantis, A., Katayama, Y., Khodakhah, K., Messenger, J. B., Ogden, D. C., & Trentham, D. R. (2008). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 7(1), 84-97.
- Ellis-Davies, G. C. R. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 48(3‐4), 223-233.
- Kandasamy, E., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated o. Journal of the American Chemical Society, 143(23), 8868-8881.
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- Kandasamy, E., et al. (2020). Blue and Green Light Responsive Caged Glutamate. ACS Chemical Neuroscience, 11(15), 2378-2386.
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Spectroscopic Characterization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (C₈H₉ClN₂O₄), a compound of interest in pharmaceutical development and biochemical research.[1] As a key intermediate, particularly in the synthesis of drugs targeting neurological disorders, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control and research applications.[1] This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions based on the molecular structure, and provide standardized protocols for data acquisition.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a chiral center at the alpha-carbon, an aromatic ring with a nitro group substituent at the ortho position, a carboxylic acid, and an amine hydrochloride. These functional groups give rise to a unique and predictable spectroscopic fingerprint. The presence of the electron-withdrawing nitro group and the protonated amine significantly influences the electronic environment of the molecule, which is directly reflected in the NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The data is predicted for a standard analysis in a solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Ar-H (4 protons) | 7.5 - 8.2 | m | 4H | - | The aromatic protons will be in a complex splitting pattern due to the ortho-nitro substitution. |
| α-CH | ~5.5 | s | 1H | - | The benzylic proton's chemical shift is influenced by the adjacent electron-withdrawing groups (COOH, NH₃⁺, and nitrophenyl). |
| -NH₃⁺ | 8.5 - 9.5 | br s | 3H | - | The protons of the ammonium group are expected to be broad and downfield due to proton exchange and the deshielding effect of the positive charge. |
| -COOH | 10.0 - 13.0 | br s | 1H | - | The carboxylic acid proton is typically very broad and appears far downfield. |
Chemical shifts are referenced to tetramethylsilane (TMS). The actual values can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | 168 - 172 | The carbonyl carbon of the carboxylic acid is characteristically downfield. |
| Ar-C (C-NO₂) | 147 - 150 | The carbon directly attached to the nitro group is significantly deshielded. |
| Ar-C (quaternary) | 135 - 140 | The aromatic carbon attached to the chiral center. |
| Ar-CH | 124 - 134 | The four aromatic methine carbons will have distinct signals. |
| α-C | 55 - 60 | The chiral alpha-carbon is shifted downfield by the attached nitrogen and phenyl ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Sources
A Comprehensive Technical Guide to the Solubility Profile of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Introduction: Understanding the Critical Role of Solubility in Research and Development
In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and the ultimate therapeutic efficacy of a drug candidate. This technical guide provides an in-depth exploration of the solubility profile of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide will leverage data from structurally similar molecules and fundamental chemical principles to predict its solubility behavior. Furthermore, we will provide detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.
This compound is a white solid with the chemical formula C₈H₈N₂O₄·HCl and a molecular weight of 232.66 g/mol .[1] Its structure, featuring an amino group, a carboxylic acid, and a nitrophenyl group, suggests a complex solubility profile that is highly dependent on the surrounding environment.[1] This guide will serve as a comprehensive resource for scientists and researchers, enabling them to navigate the challenges and opportunities presented by the solubility characteristics of this compound.
Predicted Solubility Profile: An Evidence-Based Assessment
Based on the structural features of this compound and solubility data from analogous compounds, we can construct a predicted solubility profile. The presence of both an acidic carboxylic acid group and a basic amino group makes it an amphoteric molecule, with its ionization state and, consequently, its solubility being highly sensitive to pH.
Aqueous Solubility and the Influence of pH
The hydrochloride salt form of the amino group suggests that the compound will be more soluble in acidic solutions. As an amino acid derivative, its solubility in aqueous media is expected to be lowest at its isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions and a greater tendency to precipitate.
-
In Acidic Media (Low pH): The carboxylic acid group will be protonated (less soluble form), but the amino group will be protonated (more soluble form). The presence of the hydrochloride salt will further enhance solubility in acidic conditions.
-
In Neutral Media (pH ~7): The compound will likely exist as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid group. While zwitterions can be soluble, the presence of the relatively nonpolar nitrophenyl group may limit solubility in neutral water.
-
In Basic Media (High pH): The amino group will be deprotonated (less soluble form), while the carboxylic acid group will be deprotonated to form a carboxylate salt, which is expected to significantly increase its aqueous solubility.[2]
Solubility in Organic Solvents
The solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups, as well as interact with the polar nitro group. Therefore, moderate to good solubility is anticipated in these solvents. Studies on the structurally similar 4-nitrophenylacetic acid have shown that its solubility is highest in polar aprotic solvents like DMF, followed by polar protic solvents such as methanol and ethanol.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. High solubility is predicted in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the amino acid hydrochloride, very low solubility is expected in nonpolar solvents.
Impact of Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Experimental data for 4-nitrophenylacetic acid confirms that its solubility in various solvents increases with rising temperature.[3][4] A similar trend is expected for this compound.
Predicted Solubility Summary Table
| Solvent System | Predicted Solubility | Rationale |
| 0.1 M HCl | High | Formation of the soluble hydrochloride salt and protonation of the amino group. |
| Purified Water (pH ~7) | Low to Moderate | Zwitterionic form with limited solubility due to the nitrophenyl group. |
| 0.1 M NaOH | High | Formation of the highly soluble sodium carboxylate salt. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to purified water, with potential for slight buffering effects. |
| Methanol / Ethanol | Moderate to High | Good solute-solvent interactions via hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent capable of effective solvation. |
| Acetonitrile | Moderate | Polar aprotic solvent, but potentially less effective than DMSO. |
| Toluene / Hexane | Very Low | Mismatch in polarity between the solute and solvent. |
Experimental Determination of Solubility: A Practical Guide
To move from prediction to precise quantification, rigorous experimental protocols are essential. The following section details the gold-standard "shake-flask" method for determining thermodynamic solubility, a technique widely recognized for its reliability.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent system.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO). The presence of excess solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25°C and 37°C) to allow for continuous agitation.
-
Equilibration time is critical and should be determined empirically. A common starting point is 24 to 48 hours, with samples taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient period to allow the undissolved solid to settle.
-
For more robust separation, centrifuge the samples at a high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings. .
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Data Interpretation and Mechanistic Insights
A thorough understanding of the factors influencing solubility is paramount for effective drug development. The data generated from the experimental protocols should be interpreted within the framework of fundamental physicochemical principles.
The Henderson-Hasselbalch Equation and pH-Solubility Profiles
For an ionizable compound like this compound, the relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation. By plotting the experimentally determined solubility against pH, a pH-solubility profile can be constructed. This profile is invaluable for predicting the behavior of the compound in different physiological environments, such as the gastrointestinal tract.
Solute-Solvent Interactions and the Role of Polarity
The observed solubility in different organic solvents provides insights into the nature of the solute-solvent interactions. Strong interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent molecules lead to higher solubility. The Hildebrand solubility parameter can be a useful tool for a more quantitative prediction of solubility in various solvents.[3]
Logical Flow of the Solubility Measurement Process
Caption: Logical flow of the solubility measurement process.
Safety and Handling Considerations
As with any chemical compound, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory.
Conclusion
The solubility of this compound is a multifaceted property that is crucial for its successful application in research and development. This technical guide has provided a comprehensive overview of its predicted solubility based on its chemical structure and data from analogous compounds. Furthermore, it has detailed the experimental methodologies required to obtain precise and reliable solubility data. By understanding and experimentally determining the solubility profile of this compound, researchers can make informed decisions regarding formulation development, dosage form design, and the interpretation of biological assay results, ultimately accelerating the path from discovery to innovation.
References
-
ACS Publications. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]
-
Figshare. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. [Link]
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The Synthetic Heart of Innovation: A Technical Guide to the Potential Biological Activities of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Foreword: Beyond the Starting Material
To the seasoned researcher, a chemical's name is more than a mere identifier; it is a story of potential waiting to be written. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a compound that, at first glance, appears to be a humble synthetic intermediate. Indeed, its primary role in the scientific literature is that of a versatile building block. However, to dismiss it as such would be to overlook the profound biological implications it holds. The very molecules it is designed to create are titans in the world of pharmacology and biochemistry. This guide, therefore, is not a catalog of the inherent biological activities of this compound, for which there is little direct evidence. Instead, it is an in-depth exploration of the potential that lies within its structure – a potential realized through chemical transformation. We will dissect how this molecule serves as a linchpin in the synthesis of compounds with significant therapeutic promise, from neurologically active agents to sophisticated biochemical tools. This is the story of how a synthetic heart gives life to biological function.
A Foundation for Neurological Therapeutics: The Benzodiazepine and Quinoline Scaffolds
The core structure of this compound, a phenylglycine derivative, is a privileged scaffold in medicinal chemistry. Its true potential is unlocked when it serves as a precursor to heterocyclic systems that are cornerstones of neuropharmacology.
The Benzodiazepine Connection: A Gateway to Anxiolytic and Anticonvulsant Activity
The 1,4-benzodiazepine core is synonymous with a class of drugs that have profoundly impacted the treatment of anxiety, insomnia, and seizure disorders. While direct synthesis of drugs like Nitrazepam from our topic compound is not the most commonly cited route, the structural components are all present, making it a plausible and instructive synthetic precursor. The synthesis of Nitrazepam typically starts from 2-amino-5-nitrobenzophenone[1][2][3]. The conceptual synthetic pathway from 2-amino-2-(2-nitrophenyl)acetic acid would involve a decarboxylation and subsequent cyclization, a common strategy in heterocyclic chemistry.
The potential biological activities derived from this synthetic lineage are those of the benzodiazepine class, primarily acting as positive allosteric modulators of the GABA-A receptor.
Potential Biological Activities:
-
Anxiolytic: By enhancing the effect of the inhibitory neurotransmitter GABA, benzodiazepines reduce the activity of neurons that are over-excited in anxiety states.
-
Sedative/Hypnotic: This same mechanism, at higher doses, leads to sedation and the induction of sleep.
-
Anticonvulsant: The enhancement of GABAergic inhibition is a key mechanism in suppressing the rapid and excessive firing of neurons that underlies seizures.
-
Muscle Relaxant: Benzodiazepines also have muscle-relaxing properties, mediated by their action on GABA-A receptors in the spinal cord.
Hypothetical Synthetic Workflow: From Precursor to Benzodiazepine Core
The following diagram illustrates a conceptual pathway for the synthesis of a benzodiazepine scaffold from 2-amino-2-(2-nitrophenyl)acetic acid. This is a representative workflow designed to demonstrate the chemical logic.
Sources
A Technical Guide to 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride: A Strategic Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive α-amino acid moiety and an electronically distinct 2-nitrophenyl group, positions it as a highly valuable precursor for the synthesis of complex nitrogen-containing heterocycles. The strategic placement of the nitro group ortho to the aminoacetic acid side chain is the key feature, enabling facile intramolecular cyclization reactions following nitro group reduction. This guide provides an in-depth exploration of the compound's properties, core synthetic applications, and detailed, field-proven protocols, with a primary focus on its role as a cornerstone in the synthesis of 1,4-benzodiazepines, a class of compounds with profound pharmacological importance.
Introduction: Strategic Importance
In the landscape of drug discovery and development, the efficient construction of heterocyclic scaffolds is paramount. This compound emerges as a "privileged" building block due to the latent reactivity embedded within its structure. The primary amine and carboxylic acid functions provide handles for standard peptide coupling and derivatization, while the ortho-nitro group serves as a masked aniline. This "masking" is crucial, as it prevents unwanted side reactions during initial synthetic steps and can be selectively removed under specific reductive conditions to reveal a nucleophilic amino group, poised for intramolecular cyclization.
This compound is therefore not just a reagent, but a strategic tool for molecular design, primarily enabling access to:
-
Pharmaceutical Intermediates: It is a key starting material for drugs targeting neurological disorders[1].
-
Heterocyclic Scaffolds: The reductive cyclization pathway is a classic and reliable method for constructing seven-membered diazepine rings[2][3][4].
-
Biochemical Probes: Its derivatives are utilized in biochemical research to investigate enzyme activities and protein interactions[1].
The hydrochloride salt form enhances the compound's stability and improves its solubility in various solvent systems, making it a practical and reliable reagent in a laboratory setting[1].
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for effective experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₄ | Inferred |
| Molecular Weight | 232.62 g/mol | Inferred |
| Appearance | Yellow to Pale Brown Crystalline Powder | [5] |
| Storage Temperature | 4°C | [6] |
| Solubility | Soluble in various laboratory solvents | [1] |
| Purity | ≥95% (by NMR) | [6] |
Note: Data for the hydrochloride salt is supplemented with data from the parent free-base or closely related analogs where direct data is unavailable.
Core Synthetic Transformation: From Building Block to Benzodiazepine
The most prominent application of 2-Amino-2-(2-nitrophenyl)acetic acid is its conversion to the 1,4-benzodiazepine core. This transformation is a multi-step process that masterfully utilizes the compound's bifunctional nature. The overall workflow involves three key phases: protection/activation, nitro group reduction, and intramolecular cyclization.
Caption: Figure 1. Core synthetic workflow.
Phase 1: Protection and Activation of the Amino Group
The first step is to protect or acylate the α-amino group. This is a critical maneuver for two reasons:
-
Preventing Polymerization: It prevents the free amino group from reacting with an activated carboxyl group of another molecule.
-
Installing the Cyclization Partner: The choice of acylating agent is strategic. Using a reagent like chloroacetyl chloride installs a reactive electrophilic site (the C-Cl bond) that will be essential for the final ring-closing step.
This reaction follows a standard Schotten-Baumann or related acylation condition, often performed in a suitable solvent with a base to neutralize the generated HCl.
Phase 2: Selective Reduction of the Nitro Group
This is the linchpin of the entire synthetic strategy. The aromatic nitro group must be selectively reduced to an aniline without affecting other functional groups, particularly the newly installed acyl chain.
Causality Behind Reagent Choice:
-
Catalytic Hydrogenation (H₂, Pd/C): This is the most common and efficient method. Palladium on carbon is a highly active catalyst for the reduction of nitro groups to amines[7]. The reaction is typically clean, high-yielding, and proceeds under mild conditions (room temperature, moderate H₂ pressure). Its primary drawback is the potential to reduce other susceptible functional groups, though it is generally compatible with amides and carboxylic acids[7].
-
Metal/Acid Systems (Zn/AcOH, SnCl₂/HCl): Zinc in acetic acid or stannous chloride in HCl are classic alternatives[7][8]. These methods are robust and effective but can require harsher conditions and more demanding aqueous workups compared to catalytic hydrogenation. They are particularly useful if catalyst poisoning is a concern[8].
The product of this step is a transient intermediate, 2-acylamino-2-(2-aminophenyl)acetic acid, which is often not isolated due to its propensity to cyclize.
Phase 3: Intramolecular Cyclization
Upon formation of the aniline from the nitro group reduction, the molecule contains both a nucleophile (the new aniline amine) and an electrophile (the carbonyl of the amide or the alkyl halide from the protecting group). The proximity of these groups, dictated by the ortho substitution pattern, strongly favors an intramolecular reaction to form the thermodynamically stable seven-membered benzodiazepine ring[2][9].
This cyclization can often occur spontaneously upon formation of the aniline, or it can be promoted by heating or by the addition of a mild acid or base catalyst to facilitate the condensation and dehydration, leading to the formation of the final lactam ring structure of the benzodiazepine.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of benzodiazepine scaffolds and should be optimized by researchers for specific substrates and scales[2][10].
Protocol 5.1: N-Chloroacetylation of this compound
-
Reaction Setup: Suspend 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
-
Reagent Addition: With vigorous stirring, add 1.1 equivalents of chloroacetyl chloride to the suspension at room temperature[2]. An appropriate base (e.g., 2.2 equivalents of triethylamine or pyridine) can be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, wash the reaction mixture sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(2-chloroacetamido)-2-(2-nitrophenyl)acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 5.2: Reductive Cyclization to a 1,4-Benzodiazepin-2-one Scaffold
-
Catalyst Preparation: In a hydrogenation vessel, place the N-chloroacetylated intermediate from Protocol 5.1. Add a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid). Carefully add 5-10 mol% of Palladium on Carbon (10% Pd/C) catalyst under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Expert Insight: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen to the catalyst surface. Insufficient agitation can lead to incomplete reduction or the formation of undesired side products like azoxy or azo compounds[8].
-
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by periodic TLC analysis of the reaction mixture. The reduction is typically complete within a few hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®.
-
Safety Note: The Pd/C catalyst can be pyrophoric after filtration. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.
-
-
Cyclization & Isolation: The filtrate contains the cyclized benzodiazepine product. The cyclization often occurs in situ during the hydrogenation. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1,4-benzodiazepin-2-one derivative.
Conclusion and Future Outlook
This compound is a testament to strategic molecular design. Its pre-organized functionality allows for a reliable and efficient synthetic route to complex and pharmacologically relevant heterocyclic systems. The reduction-cyclization cascade is a powerful transformation that continues to be employed in the synthesis of novel benzodiazepine analogs and other fused heterocycles. As drug discovery moves towards greater molecular complexity, such well-designed, multifunctional building blocks will remain indispensable tools for the modern synthetic chemist, enabling rapid access to diverse chemical libraries for biological screening.
References
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.). 2-Nitrophenylacetic acid.
- Benchchem. (n.d.). Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
- Google Patents. (1996). WO1996005178A1 - Synthesis of benzodiazepines.
- Google Patents. (1995). US5466799A - Synthesis of benzodiazepines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
- ChemicalBook. (n.d.). 2-(4-amino-2-nitrophenyl)acetic acid synthesis.
- National Institutes of Health (NIH). (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- GlpBio. (n.d.). This compound.
- Google Patents. (2014). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
- ResearchGate. (2013). What method can be used for reduction of aryl nitro group?.
- United States Biological. (n.d.). This compound ≥95% (NMR) - Data Sheet.
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The Strategic Application of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds
A Technical Guide for Advanced Research and Development
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride as a pivotal starting material for the synthesis of novel nitrogen-containing heterocycles. Moving beyond a simple recitation of facts, this document offers a strategic analysis of the compound's reactivity, focusing on the causality behind experimental design for the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. We will dissect the core chemical transformations, provide detailed, field-proven protocols, and present a forward-looking perspective on the potential of this versatile building block. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for the discovery of new chemical entities.
Introduction: Unveiling the Potential of a Unique Bifunctional Reagent
This compound is a compound of significant interest in modern organic synthesis, primarily serving as a key intermediate in the development of various pharmaceuticals, especially those targeting neurological disorders.[1] Its value lies in the strategic placement of three key functional groups on a single phenylacetic acid backbone: a primary amine, a carboxylic acid, and an ortho-positioned nitro group. This unique arrangement offers a rich platform for a variety of chemical transformations.
The hydrochloride salt form enhances the compound's stability and solubility in various solvents, making it a practical and reliable reagent in a laboratory setting.[2] The core synthetic utility, which will be the central theme of this guide, revolves around the reactivity of the 2-nitrophenyl moiety. The nitro group, being a versatile precursor to an amino group via reduction, opens the door to a host of cyclization strategies, leading to the formation of diverse heterocyclic systems. The inherent α-amino acid structure also presents opportunities for incorporation into peptide-like structures or for further derivatization.
This guide will focus on the most logical and powerful application of this reagent: the synthesis of heterocyclic compounds through reductive cyclization and subsequent transformations. We will provide not just the "how," but the "why," grounding our protocols in established mechanistic principles to empower researchers to adapt and innovate.
Core Synthetic Strategy: Reductive Cyclization to Lactams
The most direct and powerful application of this compound in heterocycle synthesis is its conversion to a substituted lactam (an oxindole derivative) via intramolecular reductive cyclization. This transformation hinges on the reduction of the ortho-nitro group to an amine, which then readily undergoes an intramolecular condensation with the adjacent carboxylic acid functionality.
dot
Caption: Reductive cyclization of this compound.
This strategy is highly efficient due to the close proximity of the reacting groups, which thermodynamically favors the formation of the five-membered lactam ring. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.
Mechanistic Considerations and Reagent Selection
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods available. The choice of method is dictated by factors such as cost, scalability, functional group tolerance, and safety.
-
Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These are classical, robust, and cost-effective methods for nitro group reduction.[3][4] Iron powder in the presence of an acid like HCl or acetic acid is a common choice. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group. While effective, these methods can sometimes require harsh acidic conditions and generate significant amounts of metal waste.[3][5]
-
Catalytic Hydrogenation (H₂/Pd-C, PtO₂): This is a clean and efficient method, often providing high yields of the desired amine with water as the only byproduct.[6] It is particularly well-suited for large-scale synthesis. However, the catalyst can be sensitive to poisoning by certain functional groups (e.g., thiols), and the use of pressurized hydrogen gas requires specialized equipment.[5][7] For substrates sensitive to dehalogenation, catalysts like PtO₂ may be preferred.
Expertise in Action: The Amino Group Consideration
A critical consideration for this compound is the presence of the existing α-amino group. In the strongly acidic conditions of some metal-acid reductions, this group will be protonated, which generally protects it from side reactions. For catalytic hydrogenation, the amine may compete for binding sites on the catalyst surface, but typically the nitro group reduction is much more facile. For sensitive applications or to prevent any potential side reactions, protection of the α-amino group (e.g., as a Boc or Cbz derivative) prior to reductive cyclization may be considered, followed by deprotection of both the newly formed and the original amino groups.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a comprehensive guide for the synthesis of 3-amino-oxindole from this compound. These are adapted from established procedures for the reductive cyclization of 2-nitrophenylacetic acids and have been modified to account for the specific nature of the starting material.
Protocol 1: Reductive Cyclization using Iron and Hydrochloric Acid
This protocol offers a cost-effective and reliable method suitable for most laboratory settings.
Materials and Equipment:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Iron: To the stirred suspension, add iron powder (5-10 equivalents).
-
Initiation of Reaction: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise through the condenser. The reaction is exothermic and may become vigorous.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol and ethyl acetate.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 3-amino-oxindole.
Protocol 2: Catalytic Hydrogenation
This protocol provides a cleaner reaction profile and is amenable to scale-up.
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Acetic Acid
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but can be done at atmospheric pressure with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude 3-amino-oxindole can be purified by recrystallization or column chromatography as described in Protocol 1.
| Parameter | Protocol 1: Fe/HCl | Protocol 2: Catalytic Hydrogenation |
| Reagents | Iron powder, HCl, Ethanol/Water | H₂, 10% Pd/C, Methanol or Acetic Acid |
| Conditions | Reflux | Room temperature, 50 psi H₂ |
| Work-up | Neutralization, filtration, extraction | Filtration |
| Advantages | Cost-effective, readily available reagents | High purity, clean byproducts, milder conditions |
| Disadvantages | Potentially harsh acidic conditions, metal waste | Specialized equipment, catalyst cost & sensitivity |
Expanding the Synthetic Horizon: From Lactams to More Complex Heterocycles
The synthesized 3-amino-oxindole is not an endpoint but rather a versatile intermediate for the construction of more elaborate heterocyclic systems. The presence of a secondary amine within the lactam ring and a primary α-amino group provides two distinct points for further functionalization.
dot
Caption: Potential downstream synthetic pathways from 3-amino-oxindole.
Synthesis of Quinoxaline-2,3-dione Derivatives
A plausible alternative synthetic route involves the complete reduction of the nitro group in this compound to the corresponding diamine. This ortho-phenylenediamine derivative can then be condensed with oxalic acid or its derivatives to yield quinoxaline-2,3-diones, which are important scaffolds in medicinal chemistry.[8][9][10]
Proposed Two-Step Synthesis of a Substituted Quinoxaline-2,3-dione:
-
Reduction to Diamine: Reduce this compound using a robust method like catalytic hydrogenation (H₂/Pd-C) in a suitable solvent to yield 2-amino-2-(2-aminophenyl)acetic acid.
-
Cyclocondensation: React the resulting diamine with oxalic acid dihydrate, often under microwave irradiation or thermal conditions, to facilitate the cyclocondensation reaction, forming the desired quinoxaline-2,3-dione derivative.[10]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its true potential is unlocked through a strategic understanding of its functional group reactivity, particularly the capacity for reductive cyclization of the nitrophenyl moiety. This guide has provided a detailed, mechanistically grounded framework for the synthesis of 3-amino-oxindoles, key intermediates for further molecular elaboration.
The protocols detailed herein, based on both classical and modern synthetic methods, are designed to be robust and adaptable, empowering researchers to confidently employ this reagent in their discovery programs. The future application of this compound will likely see its integration into more complex multi-component reactions and diversity-oriented synthesis campaigns, further expanding the accessible chemical space for drug discovery and development. The continued exploration of the downstream derivatization of the resulting heterocyclic scaffolds promises to yield novel compounds with significant biological and therapeutic potential.
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Reddit. (2025, February 20). Nitro reduction conditions. r/Chempros. Retrieved from [Link]
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Biggadike, K., et al. (n.d.). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. Retrieved from [Link]
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Chauhan, A., et al. (n.d.). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. Retrieved from [Link]
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Patil, S. B., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
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Zhang, Y., et al. (n.d.). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Dhanwad, C. U., et al. (2025). Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate. Retrieved from [Link]
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Rahman, M., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Semantic Scholar. Retrieved from [Link]
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The Strategic Role of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a pivotal, yet often overlooked, chiral building block in the landscape of medicinal chemistry. Its strategic importance lies in the inherent reactivity conferred by the ortho-nitro group and the versatile amino acid scaffold. This combination provides a direct and efficient pathway to a variety of heterocyclic systems, most notably benzodiazepines and quinolines, which are core structures in numerous therapeutic agents. This technical guide elucidates the synthesis, physicochemical properties, and key medicinal chemistry applications of this compound. It provides field-proven insights into its utilization as a precursor, focusing on the causality behind experimental choices in the synthesis of complex, biologically active molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to empower researchers in leveraging this versatile intermediate for accelerated drug discovery and development.
Introduction: A Building Block of Strategic Importance
In the vast arsenal of synthetic intermediates available to medicinal chemists, this compound stands out due to its pre-configured functionality. The molecule incorporates a chiral alpha-amino acid moiety, a common feature in biologically active compounds, and a strategically placed nitro group on the phenyl ring. This nitro group is not merely a substituent but an activatable handle for intramolecular cyclization reactions, primarily through its reduction to an amine. This "pro-nucleophile" sets the stage for the efficient construction of fused heterocyclic systems.
This guide will explore the practical applications of this compound, moving beyond a simple recitation of facts to an in-depth analysis of its role as a key intermediate in the synthesis of pharmacologically relevant scaffolds. The focus will be on providing a robust understanding of the underlying chemical principles and experimental considerations that drive its utility in modern drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in aqueous or semi-aqueous reaction conditions.
| Property | Value | Source |
| CAS Number | 50357-25-0 | [1] |
| Molecular Formula | C₈H₈N₂O₄·HCl | [1] |
| Molecular Weight | 232.62 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (NMR) | [1] |
| Storage | 2-8°C | [1] |
Further characterization would typically involve techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity, along with HPLC for assessing chemical purity.
Synthesis of this compound
While specific, detailed, and publicly available protocols for the direct synthesis of this compound are not extensively documented in readily accessible literature, its synthesis can be inferred from established methods for the preparation of α-amino acids and nitrophenylacetic acids. A plausible and commonly employed route would be a variation of the Strecker synthesis, starting from 2-nitrobenzaldehyde.
Hypothetical Synthetic Protocol (Strecker Synthesis)
This protocol is a representative example based on well-established chemical transformations and should be optimized for specific laboratory conditions.
Step 1: Formation of the α-aminonitrile
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: To the stirred solution, add a solution of sodium cyanide (NaCN) (1.1 eq) in water, followed by the addition of ammonium chloride (NH₄Cl) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the alcohol. The resulting aqueous slurry is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the α-amino acid
-
Reaction Setup: The crude α-aminonitrile is then subjected to acidic hydrolysis. It is suspended in a strong acid, such as concentrated hydrochloric acid (HCl).
-
Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-8 hours) until the hydrolysis is complete, which can be monitored by TLC.
-
Isolation and Purification: After cooling, the reaction mixture is often diluted with water, and any organic impurities are removed by extraction with a non-polar solvent. The aqueous layer is then concentrated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Medicinal Chemistry Applications: A Gateway to Privileged Scaffolds
The primary utility of this compound in medicinal chemistry is its role as a precursor to heterocyclic compounds through reductive cyclization. The ortho-disposition of the amino acid side chain and the nitro group is key to this transformation.
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.[2][3][4][5][6] The synthesis of the benzodiazepine core often involves the condensation of an ortho-amino ketone with an amino acid derivative. 2-Amino-2-(2-nitrophenyl)acetic acid provides a direct route to these intermediates.
Conceptual Workflow for Benzodiazepine Synthesis:
Caption: General workflow for the synthesis of benzodiazepines.
Experimental Protocol: Reductive Cyclization for Benzodiazepine Formation (Illustrative)
This protocol is a general representation of the key transformation.
-
Amide Formation: Couple 2-Amino-2-(2-nitrophenyl)acetic acid with a desired amino acid ester using standard peptide coupling reagents (e.g., HATU, HOBt, DIC) to form the corresponding dipeptide.
-
Reductive Cyclization:
-
Dissolve the dipeptide intermediate in a suitable solvent, such as acetic acid or ethanol.
-
Add a reducing agent. A common and effective choice is iron powder (Fe) in the presence of acetic acid (AcOH).[7] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the iron salts (if used).
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzodiazepine derivative.
-
Causality in Experimental Choices:
-
Choice of Reducing Agent: The use of Fe/AcOH is often preferred in laboratory settings for its cost-effectiveness and operational simplicity. Catalytic hydrogenation is a cleaner method but may require specialized equipment.
-
Solvent: Acetic acid not only serves as a solvent but also protonates the newly formed aniline, influencing the cyclization rate.
Synthesis of Quinoline Scaffolds
The quinoline motif is another privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8][9][10] The Friedländer annulation is a classic method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] 2-Amino-2-(2-nitrophenyl)acetic acid can be a precursor to the required 2-aminoaryl ketone intermediate.
Conceptual Workflow for Quinoline Synthesis:
Caption: Conceptual pathway to quinoline derivatives.
Experimental Protocol: Domino Nitro Reduction-Friedländer Annulation (Adapted)
This protocol is adapted from established methods for the synthesis of quinolines from 2-nitroaryl ketones.[7]
-
Reaction Setup: In a round-bottom flask, combine the 2-amino-2'-nitroacetophenone precursor (derived from the title compound) (1.0 eq), an α-methylene ketone (1.2 eq), and iron powder (Fe) (4.0 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a concentrated base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted quinoline.
-
Self-Validating System in Protocols:
The success of these synthetic protocols can be validated at each stage. The formation of intermediates can be confirmed by spectroscopic methods (NMR, MS). The progress of the reductive cyclization can be monitored by the disappearance of the starting material and the appearance of the product spot on a TLC plate, often with a different Rf value and fluorescence under UV light. The final product's identity and purity are confirmed by a full suite of analytical techniques, ensuring the integrity of the synthetic process.
Structure-Activity Relationship (SAR) Insights and Future Directions
The derivatives synthesized from this compound offer a rich platform for SAR studies. For instance, in the benzodiazepine series, substituents on the pendant phenyl ring and at the N-1 position of the benzodiazepine core can be systematically varied to modulate potency and selectivity for different subtypes of the GABA-A receptor.[5] Similarly, for quinoline derivatives, modifications at the 2- and 4-positions can significantly impact their antibacterial or anticancer activity.[11]
The future of this versatile building block lies in its application in combinatorial chemistry and diversity-oriented synthesis to generate libraries of novel heterocyclic compounds for high-throughput screening. Its utility in the synthesis of complex natural products and their analogs also remains an area of active exploration.[8]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex and pharmacologically relevant heterocyclic scaffolds. Its value is rooted in the predictable and high-yielding transformations it enables, particularly reductive cyclization to form benzodiazepines and quinolines. By understanding the underlying chemical principles and leveraging the detailed experimental insights provided in this guide, researchers and drug development professionals can effectively harness the potential of this versatile building block to accelerate the discovery of new therapeutic agents.
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- Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (n.d.). PMC.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). American Journal of Organic Chemistry, 8(4), 125-133.
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- Sunjić, V., Kuftinec, J., & Kajfez, F. (1975). Chiral 1,4-benzodiazepine. VII. Cyclization Rates of 2-(n-alpha-ammoniumacyl)-amino-5-chloro-benzophenones in the Chiral 1,4-benzodiazepin-2-ones. Arzneimittel-Forschung, 25(3), 340–343.
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Methodological & Application
Application Notes and Protocols: Leveraging 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride as a Novel Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Quest for Chirality and the Role of Advanced Auxiliaries
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single enantiomer a critical challenge. Chiral auxiliaries are powerful tools in this endeavor, transiently imparting stereochemical control onto a prochiral substrate to direct the formation of a desired stereoisomer.[1] This guide introduces 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride , a promising yet underutilized chiral auxiliary, and provides a comprehensive overview of its potential applications and detailed protocols for its use.
This molecule is particularly noteworthy for its unique structural features: a chiral α-amino acid backbone derived from phenylglycine, which is known to provide excellent stereochemical control, and an ortho-nitrophenyl group that offers the potential for facile, traceless cleavage under photolytic conditions.[2][3] This combination of a robust stereodirecting group and a mild, non-invasive cleavage method makes it an attractive candidate for complex synthetic routes where traditional, harsh cleavage conditions are not viable.
Physicochemical Properties and Handling
"this compound" is a white solid that should be stored at 0-8°C.[4] As with any chemical reagent, it is crucial to handle it in accordance with safety best practices. Always use personal protective equipment, including gloves and safety glasses, and work in a well-ventilated fume hood.[3]
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₄·HCl | [4] |
| Molecular Weight | 232.62 g/mol | [4] |
| Appearance | White solid | [4] |
| Storage | 0-8°C | [4] |
Proposed Synthesis of the Chiral Auxiliary
While "this compound" is commercially available, understanding its synthesis provides valuable context. A plausible synthetic route can be adapted from established methods for synthesizing α-amino acids. One such approach is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis. For the synthesis of the chiral auxiliary, a resolution step would be required to separate the enantiomers.
Application in Asymmetric Synthesis: A Workflow
The use of "this compound" as a chiral auxiliary can be envisioned in a three-stage process:
-
Attachment of the Chiral Auxiliary: The auxiliary is coupled to a prochiral substrate (e.g., a carboxylic acid) to form a diastereomeric intermediate.
-
Diastereoselective Reaction: The chiral auxiliary then directs a subsequent reaction (e.g., alkylation, aldol addition) to occur selectively on one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Auxiliary: The auxiliary is removed to yield the desired enantiomerically enriched product, and the auxiliary can ideally be recovered and reused.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Proposed Mechanism of Stereochemical Induction
The stereochemical outcome of reactions employing phenylglycine-derived auxiliaries is often rationalized by the formation of a rigid chelated intermediate. In the case of an alkylation reaction, the deprotonated N-acyl derivative of our auxiliary would likely form a planar enolate. The bulky ortho-nitrophenyl group would then effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This facial bias is the origin of the high diastereoselectivity observed in such systems.
Caption: Proposed transition state model for stereochemical induction.
Detailed Protocols
The following protocols are proposed based on established procedures for similar chiral auxiliaries and the known chemistry of ortho-nitrobenzyl compounds. Optimization will be necessary for specific substrates and reactions.
Protocol 1: Attachment of the Chiral Auxiliary to a Carboxylic Acid
This protocol describes the formation of an amide bond between the chiral auxiliary and a prochiral carboxylic acid.
Materials:
-
This compound
-
Prochiral carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-acyl auxiliary.
Materials:
-
N-acyl auxiliary from Protocol 1
-
Lithium diisopropylamide (LDA) solution in THF, freshly prepared or titrated
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 3: Photocleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary using UV light. The ortho-nitrobenzyl group is known to be photolabile, typically cleaving upon irradiation with UV light (around 350-365 nm).[5][6]
Materials:
-
Alkylated product from Protocol 2
-
Acetonitrile/water mixture (e.g., 9:1)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkylated product in a suitable solvent mixture such as acetonitrile/water. The concentration should be low enough to ensure good light penetration.
-
Place the solution in a quartz reaction vessel within the photoreactor.
-
Irradiate the solution with UV light (e.g., 365 nm) at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction time will depend on the substrate and the intensity of the light source.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the acidic byproduct.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the crude enantiomerically enriched carboxylic acid.
-
Further purification can be achieved by chromatography or crystallization.
-
The aqueous layer can be acidified and extracted to recover the chiral auxiliary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in attachment step | Incomplete activation of the carboxylic acid or decomposition of coupling reagents. | Ensure anhydrous conditions. Use freshly opened or purified coupling reagents. |
| Low diastereoselectivity | Incorrect temperature control during enolate formation or alkylation. Presence of impurities. | Maintain strict temperature control at -78°C. Use freshly distilled solvents and purified reagents. |
| Incomplete cleavage of the auxiliary | Insufficient irradiation time or low light intensity. Inappropriate solvent. | Increase irradiation time. Check the output of the UV lamp. Screen different solvent systems. |
| Formation of side products during cleavage | The nitrosobenzaldehyde byproduct can react with the product. | Add a scavenger for the nitroso species, such as semicarbazide. |
Conclusion
"this compound" presents itself as a versatile and potentially highly effective chiral auxiliary for asymmetric synthesis. Its phenylglycine framework is a well-established motif for inducing high levels of stereocontrol, while the ortho-nitrophenyl group offers the distinct advantage of mild, photolytic cleavage. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this auxiliary in their synthetic campaigns. Further research and optimization are encouraged to fully unlock the potential of this promising reagent in the synthesis of complex, enantiomerically pure molecules.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
- A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)ethanol. Benchchem.
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid.
- (2-Nitrophenyl)acetic acid. Wikipedia.
- Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
- (2S)-2-amino-2-(3-nitrophenyl)acetic Acid. Benchchem.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary.
- 2-(4-amino-2-nitrophenyl)acetic acid synthesis. ChemicalBook.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer.
- This compound. Chem-Impex.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Methods for cleavage of chiral auxiliary.
- Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. NIH.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystalliz
- Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PMC.
- Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones.
- 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid. PubChem.
- 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem.
- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC.
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 3-Amino-3,4-dihydro-1H-benzo[d]oxazin-2-one via Reductive Cyclization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Application Note & Protocol: Synthesis of 3-Amino-3,4-dihydro-1H-benzo[d][1][2]oxazin-2-one via Reductive Cyclization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Abstract
This guide provides a comprehensive experimental protocol for the synthesis of 3-amino-3,4-dihydro-1H-benzo[d][1][2]oxazin-2-one, a valuable heterocyclic scaffold, starting from this compound. The methodology is centered on a robust reductive cyclization strategy, a cornerstone transformation in medicinal chemistry for accessing nitrogen-containing heterocycles. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed, step-by-step protocol complete with in-process controls, and offer guidance on product characterization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of benzoxazinone derivatives.
Introduction: The Strategic Value of Reductive Cyclization
This compound is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of diverse pharmaceuticals, particularly those targeting neurological disorders.[3] Its unique structure, featuring an amino acid moiety and an ortho-substituted nitrophenyl ring, makes it an ideal precursor for intramolecular cyclization reactions.
The reductive cyclization of ortho-nitroaryl compounds is a highly efficient and atom-economical strategy for constructing N-heterocyclic frameworks.[4][5] This approach leverages the transformation of a nitro group into a reactive amine, which subsequently participates in an intramolecular ring-closing reaction. The protocol detailed herein applies this strategy to convert this compound into 3-amino-3,4-dihydro-1H-benzo[d][1][2]oxazin-2-one. This benzoxazinone core is a privileged structure found in numerous biologically active compounds.[6][7]
Mechanistic Rationale and Pathway
The overall transformation proceeds through a two-stage, one-pot process: (1) the reduction of the aromatic nitro group to a primary amine, followed by (2) a spontaneous or thermally-induced intramolecular cyclization to form the stable six-membered benzoxazinone ring.
Caption: Overall reaction pathway for the synthesis.
Step 1: Catalytic Reduction of the Nitro Group
The cornerstone of this synthesis is the selective reduction of the nitro moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation.[8]
-
Expertise & Causality: Why Pd/C and H₂? This system is highly efficient and selective for nitro group reduction under mild conditions. Unlike dissolving metal reductions (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation offers a cleaner reaction profile and a significantly simpler workup, as the catalyst is a heterogeneous solid that can be easily removed by filtration.[8][9] The choice of catalyst loading and hydrogen pressure is critical to ensure complete reduction without affecting other functional groups.[1]
Step 2: Intramolecular Cyclization
Upon formation, the ortho-aminophenyl amino acid intermediate is primed for cyclization. The newly formed aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular condensation reaction, a form of lactamization, forms the thermodynamically stable six-membered heterocyclic ring and eliminates a molecule of water. This step can often be induced by heating the reaction mixture after the reduction is complete.
Detailed Experimental Protocol
Disclaimer: All laboratory work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Key Hazards |
| 2-Amino-2-(2-nitrophenyl)acetic acid HCl | 534085-27-3 | 248.64 | Irritant |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | 106.42 (Pd) | Flammable solid |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Flammable, Toxic |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Celite® 545 | 61790-53-2 | N/A | Irritant (dust) |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Extremely Flammable |
Step-by-Step Procedure
A. Stage 1: Reductive Amination
-
Reactor Setup: To a 250 mL hydrogenation flask or a suitable pressure reactor, add this compound (5.0 g, 20.1 mmol).
-
Solvent Addition: Add 100 mL of anhydrous methanol to dissolve the starting material. Stir until a clear solution is obtained.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.50 g, 10% w/w) to the solution under a nitrogen or argon atmosphere. Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air without care.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or similar setup. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar).
-
Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature (25 °C).
-
In-Process Monitoring (Trustworthiness): The reaction progress should be monitored to ensure completion. After 4-6 hours, depressurize the vessel, take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the Pd/C catalyst, and spot it on a TLC plate (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material spot (visualized under UV light) indicates the completion of the reduction. Alternatively, LC-MS analysis can be used to confirm the formation of the intermediate (Expected [M+H]⁺ = 183.08).
B. Stage 2: Intramolecular Cyclization and Workup 7. Catalyst Removal: Once the reduction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL) to ensure complete recovery of the product. 8. Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-2-(2-aminophenyl)acetic acid intermediate. 9. Cyclization: Transfer the crude intermediate to a round-bottom flask equipped with a reflux condenser. Add 100 mL of toluene. Heat the mixture to reflux (approx. 110 °C) using a heating mantle for 2-4 hours. A Dean-Stark trap can be used to remove the water formed during the condensation. 10. Product Isolation: After cooling to room temperature, the product often precipitates from the toluene. If precipitation occurs, collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum. If no precipitate forms, concentrate the toluene under reduced pressure. 11. Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-amino-3,4-dihydro-1H-benzo[d][1][2]oxazin-2-one.
Expected Product Characterization
-
Appearance: White to off-white solid.
-
Mass Spectrometry (ESI-MS): Expected m/z for C₈H₈N₂O₂ [M+H]⁺: 165.06.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons (approx. δ 6.8-7.3 ppm), a singlet for the oxazinone N-H (approx. δ 10.5 ppm), a singlet for the C4-H proton, and signals for the exocyclic amino group protons.
-
¹³C NMR (101 MHz, DMSO-d₆): Expected signals would include a carbonyl carbon (approx. δ 155 ppm), aromatic carbons, and an aliphatic carbon for C4.
-
FT-IR (KBr, cm⁻¹): Key peaks expected around 3300-3400 (N-H stretch), 1680-1700 (C=O stretch, cyclic amide), and 1600 (C=C aromatic stretch).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction (Starting material remains) | 1. Inactive catalyst (poisoned or old).2. Insufficient hydrogen pressure or leak in the system.3. Insufficient reaction time. | 1. Use fresh, high-quality Pd/C catalyst.2. Check system for leaks and ensure stable H₂ pressure.3. Extend reaction time and continue monitoring by TLC/LC-MS. |
| Low Yield of Cyclized Product | 1. Incomplete cyclization.2. Intermolecular polymerization of the intermediate.3. Product loss during workup or purification. | 1. Increase reflux time or temperature for the cyclization step.2. Perform the cyclization step under more dilute conditions.[10]3. Optimize purification; if product is highly polar, adjust chromatography solvent system. |
| Presence of Side Products | 1. Over-reduction of the aromatic ring (rare under these conditions).2. Formation of dimeric or polymeric byproducts. | 1. Use milder conditions (lower H₂ pressure, lower temperature).2. Ensure the intermediate is promptly carried to the cyclization step without prolonged storage. |
Conclusion
This application note details a reliable and efficient protocol for the reductive cyclization of this compound. By employing catalytic hydrogenation followed by thermal cyclization, this method provides straightforward access to the 3-amino-3,4-dihydro-1H-benzo[d][1][2]oxazin-2-one scaffold. The emphasis on mechanistic understanding, in-process monitoring, and detailed characterization ensures a reproducible and trustworthy process, empowering researchers in their synthesis of complex molecules for drug discovery and development.
References
- Dalton Transactions. (n.d.).
- Chem-Impex. (n.d.). This compound.
- Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges.
- (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- ResearchGate. (n.d.).
- Elatawy, M. (n.d.).
- Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
-
National Institutes of Health. (n.d.). Synthesis of 1,4-dihydro-benzo[d][1][2]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol.
- Gabbas, A. U. G., et al. (2016).
Sources
- 1. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. imedpub.com [imedpub.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride in the Synthesis of Neuroactive Compounds
Introduction: A Gateway to Novel Neurotherapeutics
In the intricate landscape of neuropharmacology, the quest for novel molecular entities that can modulate neuronal function remains a paramount objective. Among the myriad of synthetic precursors, 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride emerges as a cornerstone for the development of a diverse array of neuroactive compounds. Its unique structural architecture, featuring a reactive nitro group ortho to an amino acid moiety, provides a versatile platform for the construction of heterocyclic systems with profound implications for treating neurological disorders.[1] This guide delineates the strategic utility of this precursor, offering in-depth application notes and detailed protocols for the synthesis of quinoline-based neuroprotective agents, thereby empowering researchers and drug development professionals in their pursuit of innovative neurotherapeutics.
The rationale behind employing this specific precursor lies in its latent potential to generate ortho-amino-substituted phenylacetic acid derivatives upon reduction of the nitro group. This transformation is a critical gateway to intramolecular cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry, most notably the quinoline ring system. Quinoline derivatives have garnered significant attention for their wide spectrum of biological activities, including their role as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and a therapeutic target for a range of neurological conditions.[2][3]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is fundamental to its successful application. The hydrochloride salt of 2-Amino-2-(2-nitrophenyl)acetic acid enhances its stability and solubility in various solvents, facilitating its use in a laboratory setting.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₄ | PubChem |
| Molecular Weight | 248.62 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Melting Point | >150 °C (decomposes) |
Synthetic Strategy: From Precursor to Neuroactive Quinoline
The overarching synthetic strategy involves a two-step sequence: the reduction of the nitro group of the precursor to an amine, followed by a cyclization reaction to construct the quinoline core. This approach is both elegant and efficient, providing a direct route to functionalized quinoline carboxylic acids, which are known to possess neuroprotective properties.
Diagram: Synthetic Workflow
Caption: Synthetic pathway from the precursor to a neuroactive quinoline.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a neuroactive quinoline derivative from this compound.
Protocol 1: Reduction of the Nitro Group to Form 2-Amino-2-(2-aminophenyl)acetic acid
This crucial first step transforms the precursor into the key intermediate for cyclization. The use of tin(II) chloride in acidic media is a classic and effective method for the selective reduction of aromatic nitro groups.[4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4-5 equivalents).
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 5M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-2-(2-aminophenyl)acetic acid. This intermediate is often used directly in the next step without further purification.
Protocol 2: Synthesis of a 2-Substituted Quinoline-4-carboxylic Acid via the Doebner-von Miller Reaction
This protocol utilizes the ortho-amino substituted intermediate from Protocol 1 in a classic quinoline synthesis. The Doebner-von Miller reaction is a reliable method for constructing the quinoline scaffold from anilines and α,β-unsaturated carbonyl compounds.[5]
Materials:
-
Crude 2-Amino-2-(2-aminophenyl)acetic acid (from Protocol 1)
-
An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, cinnamaldehyde) (1.1 equivalents)
-
Pyruvic acid (1.1 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the crude 2-Amino-2-(2-aminophenyl)acetic acid in ethanol.
-
Add the α,β-unsaturated aldehyde or ketone and pyruvic acid to the solution.
-
Carefully add concentrated HCl or H₂SO₄ as a catalyst. The reaction can be vigorous, so cooling in an ice-water bath may be necessary during the addition.[6]
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-water.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted quinoline-4-carboxylic acid derivative.
Data Presentation: Characterization of a Representative Neuroactive Quinoline
The following table summarizes expected data for a synthesized 2-phenylquinoline-4-carboxylic acid, a potential neuroprotective agent.
| Parameter | Expected Value/Data |
| Yield | 60-80% (over two steps) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.5 (s, 1H, COOH), 8.2-7.4 (m, 9H, Ar-H), 7.2 (s, 1H, quinoline-H3) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.0 (COOH), 155.0, 148.0, 140.0, 138.0, 130.0, 129.5, 129.0, 128.5, 127.0, 125.0, 120.0, 118.0 |
| Mass Spectrometry (ESI-MS) | m/z: 250.08 [M+H]⁺ |
| Neuroprotective Activity (IC₅₀) | 5-50 µM (in vitro glutamate-induced excitotoxicity assay)[3] |
Mechanism of Neuroprotection: Targeting the NMDA Receptor
Many quinoline-based compounds exert their neuroprotective effects by acting as antagonists at the NMDA receptor.[3] Over-activation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a primary driver of excitotoxicity and neuronal cell death in various neurological disorders.
Diagram: NMDA Receptor Antagonism by Quinoline Derivatives
Caption: Quinoline derivatives can block the NMDA receptor, preventing excitotoxicity.
By binding to the NMDA receptor, these quinoline derivatives can non-competitively or competitively inhibit its activation by glutamate. This blockade prevents the excessive influx of calcium, thereby mitigating the downstream cascade of neurotoxic events, including the activation of proteases and nucleases, and ultimately preserving neuronal integrity.[3]
Conclusion and Future Directions
This compound stands as a highly valuable and versatile precursor for the synthesis of neuroactive compounds. The straightforward transformation into quinoline derivatives, coupled with the established neuroprotective properties of this class of heterocycles, underscores its significance in modern drug discovery. The protocols and insights provided herein are intended to serve as a practical guide for researchers, facilitating the exploration of novel chemical space in the pursuit of effective treatments for debilitating neurological disorders. Future work should focus on the diversification of the quinoline scaffold through the use of various substituted precursors and cyclization partners, as well as the thorough in vivo evaluation of the most promising neuroprotective candidates.
References
- Doebner, O. (1887). Ueber die unter Einwirkung von Aldehyden auf α-Aminosäuren entstehenden Verbindungen. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
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- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2008).
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7087.
- Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer’s Disease. (2024). Chemistry & Biodiversity, 21(5), e202400653.
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What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. (2019). ResearchGate. Retrieved from [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved from [Link]
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2), 225-238.
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Doebner-von Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Simplification of Bariums SnCl2 ketone procedure. (2004). The Hive. Retrieved from [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
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1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.). ResearchGate. Retrieved from [Link]
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Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. (n.d.). ResearchGate. Retrieved from [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(16), 4995.
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2-Nitrophenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]acetic_acid)
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2-Amino-2-(4-nitrophenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
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Why sncl2/hcl reduced ortho no2 in this reaction.. and other para. (2020). Eduncle. Retrieved from [Link]
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Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride for the Synthesis of Novel Anti-Inflammatory Agents
Abstract
Chronic inflammation underpins a multitude of debilitating diseases, driving a persistent need for novel and effective anti-inflammatory therapeutics. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, and the development of new chemical entities in this class is a key objective for medicinal chemists. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride as a versatile starting material for the synthesis of potent anti-inflammatory agents. We present its chemical properties, safety protocols, a validated multi-step synthesis of a fenamate-class NSAID analogue, and a conceptual framework for its biological evaluation.
Introduction: The Strategic Value of the Precursor
This compound is a valuable building block in pharmaceutical development.[1] Its structure is endowed with three key functional groups ripe for chemical manipulation: a primary amine, a nitro group, and a carboxylic acid. The presence of the ortho-nitrophenyl group, in particular, makes it an excellent precursor for constructing diarylamine scaffolds, which are characteristic of the highly effective "fenamate" class of NSAIDs.[1][2] This guide will demonstrate a logical and efficient synthetic pathway that leverages these reactive sites to build a complex, biologically active molecule.
Precursor Profile & Safety Mandates
Before commencing any experimental work, a thorough understanding of the starting material's properties and safety requirements is imperative.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 50357-25-0 | [1] |
| Molecular Formula | C₈H₈N₂O₄·HCl | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1][3] |
| Storage Conditions | Store at 0-8°C, keep container tightly closed in a well-ventilated place.[1][4] |
Hazard Analysis and Safe Handling Protocol
This compound is classified as a hazardous substance requiring strict adherence to safety protocols.
-
Hazard Identification: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[5] It is crucial to obtain special instructions before use and not handle until all safety precautions have been read and understood.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards).[4][6] A NIOSH/MSHA approved respirator is recommended if dust formation is unavoidable.[4]
-
First-Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical advice.[4]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4][5]
-
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]
Scientific Foundation: Mechanism of Action
The therapeutic target for the compounds synthesized from this precursor is the cyclooxygenase (COX) enzyme. The anti-inflammatory effect of most NSAIDs is achieved by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins—key signaling molecules that mediate pain, fever, and inflammation.[8][9] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during an inflammatory response.[9] The goal of modern NSAID design is often to achieve selective inhibition of COX-2 to reduce gastrointestinal side effects associated with COX-1 inhibition.[8][9]
Figure 1: Mechanism of action for NSAIDs targeting the COX pathway.
Experimental Protocol: Synthesis of a Fenamate Analogue
This section details a robust, two-step synthesis of a diarylamine-based anti-inflammatory agent, structurally analogous to the fenamate class of NSAIDs.
Overall Synthetic Workflow
The strategy involves the initial reduction of the nitro group to a primary amine, followed by a palladium-catalyzed Buchwald-Hartwig amination to form the critical C-N diaryl bond.
Figure 2: Two-step synthetic workflow for the fenamate analogue.
Step 1: Reduction of the Nitro Group
-
Causality & Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the key activation step. This transformation dramatically alters the electronic properties of the aromatic ring, making the resulting aniline nucleophilic and ready for cross-coupling. Tin(II) chloride is a reliable and cost-effective reducing agent for this purpose in a laboratory setting.
-
Materials & Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-Amino-2-(2-aminophenyl)acetic acid. This product is often used in the next step without further purification.
-
Step 2: Buchwald-Hartwig C-N Cross-Coupling
-
Causality & Rationale: This reaction is the cornerstone of modern diarylamine synthesis. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the formation of a carbon-nitrogen bond between the aniline intermediate and an aryl halide—a transformation that is otherwise very difficult. The base is essential for deprotonating the aniline in the catalytic cycle.
-
Materials & Reagents:
-
2-Amino-2-(2-aminophenyl)acetic acid (from Step 1, 1.0 eq)
-
Aryl Halide (e.g., 2-chloronicotinic acid, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%)
-
Xantphos (ligand, ~4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask, nitrogen/argon line, condenser, magnetic stirrer
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the crude aniline intermediate (1.0 eq), the chosen aryl halide (1.1 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with 1M HCl to acidify, then extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient with 1% acetic acid) to yield the final fenamate analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Framework for Biological Evaluation: Anti-Inflammatory Activity
Once the target compound is synthesized and purified, its biological activity must be assessed. The carrageenan-induced paw edema assay in rats is a standard and widely accepted model for evaluating acute anti-inflammatory activity.[10][11]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by swelling (edema).[11] The efficacy of the synthesized compound is determined by its ability to reduce this swelling over time compared to a vehicle control group.
-
Methodology Outline:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into groups: Vehicle Control (e.g., 0.5% sodium CMC), Positive Control (a standard NSAID like Diclofenac or Indomethacin), and Test Groups (synthesized compound at various doses).[11]
-
Dosing: The test compound, standard, and vehicle are administered orally or intraperitoneally.
-
Induction: After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.[11]
-
Conclusion
This compound serves as an exemplary and highly effective precursor for the synthesis of novel anti-inflammatory agents, particularly those belonging to the fenamate class. The protocols outlined herein provide a logical, scientifically-grounded framework for its chemical transformation into a biologically relevant molecule. This guide demonstrates the critical interplay between understanding a starting material's properties, applying modern synthetic methodologies like palladium-catalyzed cross-coupling, and utilizing established pharmacological models for activity assessment. By following these detailed application notes, researchers can efficiently explore the synthesis of new chemical entities in the vital quest for safer and more potent anti-inflammatory drugs.
References
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- Fisher Scientific. (2025). Safety Data Sheet: Benzeneacetic acid, 2-nitro-.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-nitrophenol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BLD Pharmatech. (n.d.). MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride.
- Venkatesh, P., et al. (n.d.). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of Pharmaceutical and Clinical Research.
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- MedChemExpress. (2025). 2-Aminoindan-2-phosphonic acid hydrochloride - SDS.
- Kumar, S., et al. (2010). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 72(4), 453–458.
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Potential Anti-inflammatory Agents.
- Israni, D. A., et al. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. Acta Pharmaceutica, 53(3), 223–229.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pain and Relief, 11(6).
- Mukherjee, S., et al. (2022). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. Frontiers in Chemistry, 10, 864571.
- Dubey, N., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Chemistry, 24(3), 1170–1174.
- de Melo, T. R., et al. (2015). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 20(11), 19825–19843.
- Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299.
- ResearchGate. (2025). (PDF) Mechanism of action of Anti-inflammatory drugs.
- Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action.
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Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Amino-2-(2-nitrophenyl)acetic acid as a photolabile linker in solid-phase organic synthesis (SPOS), particularly in the context of solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its incorporation and cleavage, and discuss the critical parameters that ensure high-yield and high-purity release of target molecules.
Introduction: The Power of Photolabile Cleavage
Solid-phase synthesis has revolutionized the way complex molecules, especially peptides, are constructed.[1] A cornerstone of this methodology is the linker, a molecular anchor that tethers the growing molecule to an insoluble resin support. The nature of this linker dictates the conditions under which the final product is released. While traditional methods often rely on harsh acidic conditions (e.g., trifluoroacetic acid, TFA), this can be detrimental to sensitive or complex molecules.
Photolabile linkers offer an elegant and orthogonal solution, enabling the cleavage of the target molecule from the solid support under exceptionally mild conditions—simply by irradiation with light of a specific wavelength.[2] This approach avoids the use of aggressive chemical reagents, preserving the integrity of delicate functionalities and simplifying downstream purification.
2-Amino-2-(2-nitrophenyl)acetic acid belongs to the well-established o-nitrobenzyl class of photolabile moieties.[2] Its utility lies in its ability to be incorporated into a synthesis workflow and then, upon UV irradiation, undergo an intramolecular rearrangement that results in the clean release of the synthesized molecule with a C-terminal carboxylic acid.
Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl-based linkers is a well-understood photochemical process. Upon absorption of UV light (typically in the range of 350-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which subsequently cyclizes and fragments to release the carboxylic acid of the tethered molecule and generate an o-nitrosobenzaldehyde byproduct.[3]
Synthesis of the Key Building Block: Fmoc-2-amino-2-(2-nitrophenyl)acetic acid
To utilize 2-Amino-2-(2-nitrophenyl)acetic acid in the widely adopted Fmoc-based solid-phase peptide synthesis, its amino group must first be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The following is a generalized protocol for this synthesis, based on standard procedures for Fmoc protection of non-standard amino acids.
Protocol 2.1: Fmoc Protection
Materials:
-
2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude Fmoc-2-amino-2-(2-nitrophenyl)acetic acid.
-
Purify the product by flash chromatography or recrystallization as needed.
Solid-Phase Synthesis Workflow
The following sections detail the incorporation of the photolabile linker onto the solid support and the subsequent steps for peptide elongation and photolytic cleavage.
Resin Selection and Linker Attachment
For the synthesis of C-terminal peptide acids, an aminomethylated polystyrene resin (AM-PS) is a suitable solid support. The photolabile linker is first coupled to the resin's amino groups.
Protocol 3.1: Loading of the Photolabile Linker onto Aminomethyl Resin
Materials:
-
Aminomethyl polystyrene resin (AM-PS)
-
Fmoc-2-amino-2-(2-nitrophenyl)acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the AM-PS resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate vial, pre-activate the Fmoc-2-amino-2-(2-nitrophenyl)acetic acid (3.0 eq relative to resin substitution) by dissolving it in DMF with HOBt (3.0 eq) and DIC (3.0 eq). Allow the activation to proceed for 10-15 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
-
Wash the resin again with DMF (3x) and DCM (3x).
-
The resin is now functionalized with the photolabile linker. The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the amino group for the coupling of the first amino acid of the peptide sequence.
Peptide Elongation
With the photolabile linker in place and its amino group deprotected, the peptide chain can be assembled using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc-amino acid coupling and Fmoc deprotection.
Figure 1. Standard Fmoc-SPPS cycle for peptide elongation.
Photolytic Cleavage: Releasing the Final Product
Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The side-chain protecting groups can either be removed on-resin using a standard TFA "cocktail" prior to photocleavage, or after cleavage, depending on the desired final product. The key advantage of this linker is its stability to the acidic conditions used for side-chain deprotection.
Protocol 3.3: Photolytic Cleavage from the Resin
Materials:
-
Peptide-bound resin
-
Solvent for irradiation (e.g., a mixture of acetonitrile and water, or DMF)
-
Photochemical reactor equipped with a UV lamp (e.g., a Rayonet reactor with 365 nm lamps)
-
Inert gas (Nitrogen or Argon)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Wash the peptide-resin thoroughly with DCM and methanol to remove residual DMF and dry it under vacuum.
-
Swell the resin in the chosen irradiation solvent in a quartz reaction vessel.
-
Purge the suspension with nitrogen or argon for 15-20 minutes to remove oxygen, which can sometimes interfere with the cleavage reaction.
-
Irradiate the suspension with UV light at 365 nm while maintaining gentle agitation. The irradiation time will depend on the scale of the synthesis and the specific peptide sequence, but typically ranges from 2 to 12 hours.
-
Monitor the cleavage progress by taking small aliquots of the solution, removing the resin, and analyzing the supernatant by HPLC.
-
Once cleavage is complete, filter the resin and wash it with the irradiation solvent to recover all the cleaved peptide.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether or MTBE.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the purified peptide under vacuum.
Figure 2. Workflow for the photolytic cleavage and isolation of the peptide.
Data and Expected Outcomes
The efficiency of photolytic cleavage can be influenced by several factors, including the solvent, the duration of irradiation, and the peptide sequence itself. While specific quantitative data for 2-Amino-2-(2-nitrophenyl)acetic acid as a linker is not extensively published, data from closely related o-nitrobenzyl linkers can provide a useful benchmark.
| Parameter | Typical Condition/Value | Rationale & Comments |
| Irradiation Wavelength | 350 - 365 nm | This wavelength range provides sufficient energy for the photochemical reaction without causing significant damage to most peptide functionalities. |
| Irradiation Time | 2 - 12 hours | Time is dependent on the quantum yield of the linker, the scale of the synthesis, and the geometry of the reactor. Monitoring by HPLC is crucial for optimization. |
| Solvents | Acetonitrile/Water, DMF, Dioxane | The choice of solvent can affect the swelling of the resin and the kinetics of the cleavage. Protic solvents may sometimes decrease the rate of photolysis. |
| Expected Yield | >70% | Yields are sequence-dependent. For similar o-nitrobenzyl linkers, cleavage yields are often reported in the range of 70-95%. |
| Purity | High | The mildness of the cleavage conditions generally leads to a cleaner crude product compared to harsh acidolysis, with fewer side reactions involving the peptide.[2] |
Troubleshooting and Scientific Insights
-
Low Cleavage Yield: If the cleavage yield is low, consider increasing the irradiation time. Ensure the resin is adequately swollen and agitated during irradiation to maximize light exposure. Oxygen can quench the excited state, so maintaining an inert atmosphere is critical.
-
Side Products: The primary byproduct of the cleavage is an o-nitrosobenzaldehyde derivative. This and other related byproducts are typically small molecules that are easily separated from the peptide during precipitation and subsequent HPLC purification. For peptides containing sensitive residues like methionine or tryptophan, the inclusion of scavengers in the cleavage solution may be beneficial, although this is less common in photocleavage than in acidolysis.
-
Orthogonality: A key strength of this linker is its stability to the acidic conditions (e.g., 95% TFA) used to remove side-chain protecting groups (like Boc, tBu, Trt). This allows for a fully orthogonal strategy where all protecting groups can be removed on-resin before the final, gentle photolytic release.
Conclusion
2-Amino-2-(2-nitrophenyl)acetic acid serves as a valuable and versatile photolabile linker for solid-phase synthesis. Its ability to be cleaved under neutral conditions with UV light makes it an ideal choice for the synthesis of sensitive peptides and other complex organic molecules where harsh acidic conditions are undesirable. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this technology to advance their synthetic goals.
References
- Boysen, R., & Hearn, M. T. W. (2021). Purification of peptides from solid-phase peptide synthesis with RP-HPLC. Monash University.
- Guaglianone, G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Guidechem. (n.d.). How to Prepare [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid?. FAQ.
- Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
- Kloxin, C. J., et al. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH Public Access.
- Li, W., et al. (2016). 2-Nitrobenzyl Borate Based Photolabile Linker for Breakable Polymer Vesicles. PubMed.
- Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- Nowick, J. S. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
- Peptideweb.com. (n.d.). Loading protocols.
- Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Cell Chemical Biology, 16(2), 148-152.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Tantry, S. J., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(19), 3141-3144.
- U.S. National Library of Medicine. (2014). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. PubMed Central.
- U.S. National Library of Medicine. (2017).
- U.S. National Library of Medicine. (2018). Quantitative Analysis of Peptide-Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. PubMed.
- Various Authors. (2014). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
- Wellings, D. A. (2006). A Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
Sources
- 1. 2-Nitrobenzyl Borate Based Photolabile Linker for Breakable Polymer Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of a [¹¹C]Quinoxaline-Based PET Tracer for Kynurenine Pathway Imaging Using 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Kynurenine Pathway with PET Imaging
The kynurenine pathway (KP) is a critical metabolic route of tryptophan degradation, producing several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification of metabolic processes, making it an invaluable tool for studying the kynurenine pathway in disease. Radiolabeled amino acids and their analogues are particularly useful as PET tracers to probe the activity of this pathway.
This application note details a protocol for the synthesis of a carbon-11 labeled quinoxaline-based amino acid, a potential PET tracer for imaging the kynurenine pathway. The synthesis utilizes 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride as a key precursor. The core of the synthetic strategy involves a reductive cyclization reaction between an ortho-diaminophenylalanine derivative, generated in situ from the precursor, and [¹¹C]glyoxal.
Scientific Rationale and Strategy
The choice of this compound as the starting material is strategic. The ortho-nitro group can be readily reduced to an amine, creating the necessary ortho-phenylenediamine moiety. This transformation is designed to occur in the same reaction vessel as the subsequent cyclization, simplifying the radiosynthesis procedure, which is critical given the short 20.4-minute half-life of carbon-11.[1]
The subsequent reaction with [¹¹C]glyoxal, a radiolabeled dicarbonyl compound, leads to the formation of a [¹¹C]quinoxaline ring system. This structure serves as a stable, radiolabeled analogue of kynurenine pathway metabolites. The overall approach provides a rapid and efficient method for the preparation of a PET tracer capable of interrogating the kynurenine pathway in vivo.
Experimental Protocols
Part 1: Preparation of [¹¹C]Glyoxal from [¹¹C]CO₂
The radiosynthesis begins with the production of [¹¹C]CO₂ via a cyclotron. This is then converted to [¹¹C]glyoxal. While several methods for producing glyoxal exist, for the purpose of this protocol, we will consider the availability of [¹¹C]glyoxal as a starting radiolabeling synthon, which can be produced from ethylene glycol precursors.[2]
Diagram of the Radiosynthesis Workflow
Caption: Workflow for the synthesis of the [¹¹C]quinoxaline PET tracer.
Part 2: Radiosynthesis of [¹¹C]-(S)-α-Amino-3-(quinoxaline-2-yl)propanoic acid
This protocol outlines the one-pot reductive cyclization to form the desired radiotracer.
Materials:
-
This compound (5 mg)
-
Sodium dithionite (Na₂S₂O₄) (15 mg)
-
[¹¹C]Glyoxal in a suitable solvent (e.g., dilute aqueous solution)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Automated radiosynthesis module or shielded hot cell
Protocol:
-
Precursor Preparation: In a shielded vial, dissolve 5 mg of this compound in 200 µL of 0.1 M phosphate buffer (pH 7.4) and 50 µL of DMF.
-
Reduction: Add 15 mg of sodium dithionite to the precursor solution. The solution will typically change color, indicating the reduction of the nitro group to the amine. This step forms the ortho-diaminophenylalanine derivative in situ.
-
Radiolabeling: Bubble the prepared [¹¹C]glyoxal through the reaction mixture at room temperature for 5-10 minutes.
-
Reaction: Seal the vial and heat at 80°C for 10 minutes to drive the cyclization and formation of the quinoxaline ring.
-
Quenching: Cool the reaction vessel and quench the reaction by adding 1 mL of the initial HPLC mobile phase.
Part 3: Purification by Semi-Preparative HPLC
The crude radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 10 x 250 mm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% trifluoroacetic acid in water |
| Flow Rate | 4 mL/min |
| Detection | UV (254 nm) and a series radioactivity detector |
Protocol:
-
Inject the quenched reaction mixture onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the radiolabeled product peak, as identified by the radioactivity detector.
-
The collected fraction is then typically passed through a C18 Sep-Pak cartridge to remove the organic solvent.
-
Elute the final product from the cartridge with ethanol and formulate in sterile saline for injection.
Quality Control
Rigorous quality control is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product.[3][4]
Diagram of the Quality Control Workflow
Caption: Key quality control tests for the final radiotracer product.
Analytical HPLC
-
Purpose: To determine radiochemical purity and confirm the identity of the product.
-
Method: A small aliquot of the final product is injected onto an analytical C18 HPLC column. The retention time of the radioactive peak is compared to that of a non-radioactive ("cold") standard of (S)-α-Amino-3-(quinoxaline-2-yl)propanoic acid.
-
Acceptance Criterion: Radiochemical purity should be >95%.[3]
Radio-Thin Layer Chromatography (Radio-TLC)
-
Purpose: A rapid method to confirm radiochemical purity.
-
Method: A small spot of the final product is applied to a silica gel TLC plate and developed in an appropriate solvent system (e.g., acetonitrile/water mixture). The distribution of radioactivity on the plate is measured with a radio-TLC scanner.
-
Acceptance Criterion: The radioactive spot corresponding to the product should account for >95% of the total radioactivity.
Specific Activity
-
Purpose: To determine the ratio of radioactive to non-radioactive molecules.
-
Method: The total radioactivity of the final product is measured in a dose calibrator. The total mass of the product is determined from the UV peak area on the analytical HPLC, calibrated against a standard curve of the non-radioactive compound. Specific activity is then calculated.
-
Typical Values: For ¹¹C-labeled compounds, specific activities are typically in the range of 1-10 Ci/µmol at the end of synthesis.[5][6]
Table of Expected Radiosynthesis and Quality Control Results
| Parameter | Expected Value |
| Radiochemical Yield | 15-25% (decay-corrected to EOB) |
| Synthesis Time | 30-40 minutes from [¹¹C]glyoxal |
| Radiochemical Purity | > 95% |
| Specific Activity | > 1 Ci/µmol at end of synthesis |
Mechanistic Considerations: The Reductive Cyclization
The key chemical transformation in this radiosynthesis is the reductive cyclization.
Diagram of the Reductive Cyclization Mechanism
Caption: Simplified mechanism of the one-pot reductive cyclization.
The reaction proceeds in several steps within the same pot:
-
Reduction: Sodium dithionite reduces the nitro group of the precursor to an amine, forming an unstable ortho-diaminophenylalanine derivative.
-
Condensation: The newly formed diamine reacts with one of the aldehyde groups of [¹¹C]glyoxal to form a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group of the diamine then attacks the remaining aldehyde group of the bound [¹¹C]glyoxal, leading to an intramolecular cyclization. Subsequent dehydration and oxidation (aromatization) result in the stable [¹¹C]quinoxaline ring system.
This one-pot approach is highly advantageous for radiolabeling with short-lived isotopes like carbon-11, as it minimizes synthesis time and potential loss of radioactivity.
Conclusion
The use of this compound provides an effective and efficient starting point for the synthesis of [¹¹C]quinoxaline-based PET tracers. The described one-pot reductive cyclization with [¹¹C]glyoxal is a rapid and reliable method for introducing the carbon-11 label. With proper purification and rigorous quality control, this approach can yield high-purity radiotracers suitable for preclinical and clinical research into the role of the kynurenine pathway in health and disease.
References
-
Wu, C., Li, R., Dearborn, D., & Wang, Y. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Journal of Organic Chemistry, 77(15), 6469-6476. Available at: [Link]
-
Scott, P. J. H. (2015). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Journal of the American Chemical Society, 137(4), 1334-1337. Available at: [Link]
-
Bermejo, A., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Conti, M., & Eriksson, L. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Cancers, 13(16), 4047. Available at: [Link]
-
Gomez-Vallejo, V., et al. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. Current Radiopharmaceuticals, 5(2), 128-140. Available at: [Link]
-
Wilson, A. A., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Chemical Neuroscience, 14(20), 3673-3687. Available at: [Link]
-
Groarke, M., et al. (2000). Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids. Bioorganic & Medicinal Chemistry Letters, 10(2), 153-155. Available at: [Link]
-
Banwell, M. G., et al. (2015). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. Asian Journal of Organic Chemistry, 4(11), 1215-1222. Available at: [Link]
-
IAEA. (2008). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Radioisotopes and Radiopharmaceuticals Reports, No. 1. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Ballinger, J. R. (2011). Radiochemical purity testing of 99mTc-labelled radiopharmaceuticals: how much is enough? Nuclear Medicine Communications, 32(9), 779-780. Available at: [Link]
- BASF. (1985). Continuous preparation of glyoxal. U.S. Patent 4,511,739.
-
Pang, J., et al. (2016). Synthesis of Ethylene Glycol and Terephthalic Acid from Biomass for Producing PET. Green Chemistry, 18(12), 342-359. Available at: [Link]
Sources
- 1. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4511739A - Continuous preparation of glyoxal - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in pharmaceutical development, particularly for neurological disorder therapeutics, mastering its synthesis is crucial for advancing research and development pipelines.[1] This guide provides in-depth, field-proven insights based on established chemical principles to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing α-amino acids like the target molecule: the Strecker synthesis and the Erlenmeyer-Plöchl (azlactone) synthesis .
-
Strecker Synthesis: This is a one-pot, three-component reaction involving 2-nitrobenzaldehyde, a source of ammonia (like ammonium chloride), and a cyanide salt (like sodium or potassium cyanide). The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid.[2][3] This route is often favored for its directness and operational simplicity.
-
Erlenmeyer-Plöchl Synthesis: This method involves the condensation of 2-nitrobenzaldehyde with an N-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride to form an intermediate called an azlactone (or oxazolone).[4][5] This intermediate is then subjected to a reduction and hydrolysis sequence to furnish the desired amino acid. While more steps are involved, it offers an alternative pathway that avoids the direct handling of large quantities of free cyanide in the initial step.
Q2: Which synthetic route is generally recommended for yield and scalability?
For both laboratory-scale and industrial production, the Strecker synthesis is often the more pragmatic choice. Its convergence (combining key fragments in a single step) and typically higher overall yields make it more atom-economical and cost-effective.[6] However, the choice is contingent on the available equipment and safety infrastructure, especially concerning the handling of cyanide.
Q3: What are the most critical safety precautions for this synthesis?
The primary hazard is the use of cyanide salts (NaCN or KCN) in the Strecker synthesis.
-
Acidification Hazard: Cyanide salts react with acid to produce highly toxic and volatile hydrogen cyanide (HCN) gas.[7] Crucially, the reaction mixture must be kept basic during the addition of cyanide. All work involving cyanide must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. A cyanide antidote kit should be readily available.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite in a basic solution) before disposal according to institutional safety protocols.
Q4: My starting 2-nitrobenzaldehyde has a yellowish tint. Does purity matter?
Absolutely. The purity of the starting 2-nitrobenzaldehyde is a critical determinant of yield and purity. The aldehyde is susceptible to air oxidation, forming 2-nitrobenzoic acid. This acidic impurity can neutralize the base in the reaction, inhibit imine formation, and complicate purification. It is highly recommended to use freshly purified 2-nitrobenzaldehyde or to purify older material by recrystallization before use.
Troubleshooting Guide: The Strecker Synthesis Pathway
This section addresses common issues encountered during the Strecker synthesis of this compound.
Problem Area 1: Low Yield of the α-Aminonitrile Intermediate
Q: My reaction stalls, or the yield of the aminonitrile is very low. What's the likely cause?
This is a common issue that typically points to problems in the initial imine formation or the subsequent nucleophilic attack by cyanide.
Causality & Solution:
-
Sub-optimal pH: The formation of the imine from 2-nitrobenzaldehyde and ammonia is a pH-sensitive equilibrium. If the medium is too acidic, the ammonia is fully protonated (NH₄⁺) and is no longer nucleophilic. If it's too basic, there's insufficient acid to catalyze the dehydration step.
-
Troubleshooting Step: Ensure the reaction pH is maintained in the weakly basic range (pH 8-10) during the initial phase. Using a buffered system or the ammonium chloride/ammonia equilibrium is standard practice.[3]
-
-
Poor Aldehyde Quality: As mentioned in the FAQ, the presence of 2-nitrobenzoic acid consumes the base and can interfere with the reaction.
-
Troubleshooting Step: Verify the purity of your 2-nitrobenzaldehyde via TLC or ¹H NMR. If an acidic impurity is detected, purify the aldehyde by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
-
Temperature Control: The reaction is typically exothermic. A runaway temperature can lead to side reactions, including the decomposition of the imine or aminonitrile.
-
Troubleshooting Step: Maintain the reaction temperature, especially during the addition of cyanide, using an ice bath (0-5 °C). Slow, portion-wise addition of reagents is critical.
-
Problem Area 2: Issues During Hydrolysis
Q: The hydrolysis of the α-aminonitrile is incomplete, or I'm getting a complex mixture of products. How can I optimize this step?
The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid or base), which can lead to side reactions if not properly controlled.
Causality & Solution:
-
Insufficiently Forcing Conditions: Nitrile hydrolysis is a slow, multi-step process (nitrile → amide → carboxylate). Incomplete reaction is common if the time, temperature, or acid concentration is too low.
-
Troubleshooting Step: For acid hydrolysis, use a high concentration of a strong acid like 6M HCl or concentrated HCl and ensure the reaction is heated to reflux for a sufficient period (typically 4-8 hours).[8] Monitor the reaction by TLC until the aminonitrile starting material is fully consumed.
-
-
Side Reactions: The strong acidic conditions and high temperatures can promote decarboxylation or other degradation pathways, especially with extended reaction times. The nitro group is generally stable to acid hydrolysis, but impurities could catalyze side reactions.
-
Troubleshooting Step: Do not prolong the hydrolysis unnecessarily. Once the reaction is complete by TLC, proceed with the workup immediately.
-
Problem Area 3: Product Isolation and Purification
Q: My final product, this compound, is oily or refuses to crystallize.
This is a classic purification challenge, often stemming from residual impurities or incorrect pH during the workup.
Causality & Solution:
-
Incorrect pH for Precipitation: Amino acids are zwitterionic and have their lowest solubility at their isoelectric point (pI). For precipitation of the hydrochloride salt, the pH must be acidic.
-
Troubleshooting Step: After hydrolysis with HCl, the product is already in its hydrochloride form. The key is the crystallization step. If you neutralize the solution and then attempt to re-acidify, you may overshoot. A common method is to concentrate the acidic hydrolysis mixture under reduced pressure to a thick slurry, then add a co-solvent like isopropanol or acetone to induce crystallization.
-
-
Presence of Impurities: Small molecule impurities can act as crystallization inhibitors.
-
Troubleshooting Step: If direct crystallization fails, try a purification via ion-exchange chromatography.[9] Alternatively, an acid-base extraction can be effective. Dissolve the crude product in water, basify to the pI to precipitate the free amino acid (leaving more soluble impurities behind), filter, wash, and then re-dissolve the purified free amino acid in minimal HCl and recrystallize.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low-yield issues in the Strecker synthesis.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Optimized Strecker Synthesis
This protocol provides a robust method for the synthesis of the target compound.
Step 1: Formation of the α-Aminonitrile
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ammonium chloride (1.1 eq) in aqueous ammonia (25%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol dropwise, maintaining the internal temperature below 10 °C.
-
Stir the resulting slurry for 30 minutes at 0-5 °C.
-
In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.
-
Add the sodium cyanide solution dropwise to the reaction slurry over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
The resulting solid α-aminonitrile can be filtered, washed with cold water, and used directly in the next step.
Step 2: Hydrolysis to this compound
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid (6-10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the dark solution to room temperature.
-
Filter off any insoluble material.
-
Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
-
Cool the concentrated solution in an ice bath for 2-4 hours to induce crystallization.
-
Filter the solid product, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
Visualizing the Synthetic Pathway
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 6. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
"2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride" reaction side product analysis
Technical Support Center: 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Introduction: A Guide to Navigating Synthesis Challenges
Welcome to the technical support guide for this compound. This compound serves as a valuable intermediate in pharmaceutical development and biochemical research.[1] However, its synthesis is not without challenges. The presence of a reactive nitro group and the formation of a chiral center necessitates careful control over reaction conditions to minimize side product formation and ensure the purity of the final product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Logical Workflow for Troubleshooting
Before diving into specific issues, it's helpful to have a structured approach to problem-solving. The following workflow outlines a systematic process for identifying and resolving issues related to side product formation.
Caption: General troubleshooting workflow for synthesis side product analysis.
Part 1: FAQs on Common Synthesis Routes & Side Products
The two most common pathways for synthesizing α-amino acids like our target compound are the Strecker synthesis and reductive amination.[2][3] Side products are often specific to the chosen route.
Scenario A: Strecker Synthesis Pathway
The Strecker synthesis is a three-component reaction involving 2-nitrobenzaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl), followed by hydrolysis of the resulting α-aminonitrile.[3][4]
Caption: Strecker synthesis pathway and a common side reaction.
Q1: My final product shows a significant impurity with a mass corresponding to 2-hydroxy-2-(2-nitrophenyl)acetic acid. What is causing this?
A: This is a classic side product of the Strecker synthesis, arising from the competitive addition of cyanide to the starting aldehyde before imine formation is complete.[4] Water in the reaction medium can act as a nucleophile, leading to a cyanohydrin (α-hydroxynitrile) intermediate. Subsequent hydrolysis of this intermediate yields the α-hydroxy acid instead of the desired α-amino acid.
-
Causality: This issue is exacerbated by insufficient ammonia concentration or a reaction pH that does not favor imine formation. The equilibrium between the aldehyde and the imine is critical.[5]
-
Troubleshooting:
-
Increase Ammonia Concentration: Use a larger excess of the ammonia source (e.g., ammonium chloride) to push the equilibrium towards the iminium ion intermediate.
-
Control pH: Maintain a mildly alkaline pH (around 9-10) which favors both the presence of free ammonia and the nucleophilic cyanide ion, while minimizing premature hydrolysis.[5]
-
Anhydrous Conditions: Where possible, minimizing water in the initial condensation step can suppress cyanohydrin formation.
-
Q2: My NMR spectrum shows a singlet around 4-5 ppm that I can't assign, and my hydrolysis seems incomplete. What could this be?
A: You are likely observing the α-aminonitrile intermediate. The proton at the α-carbon of the aminonitrile is expected in this region. Incomplete hydrolysis is a common issue, especially if the conditions are too mild or the reaction time is too short. Nitriles, particularly sterically hindered ones, can be resistant to hydrolysis.
-
Causality: Hydrolysis requires harsh conditions (strong acid or base and heat). Insufficient acid concentration, low temperature, or short duration will result in unreacted α-aminonitrile.
-
Troubleshooting:
-
Harsher Conditions: Increase the concentration of the acid (e.g., use concentrated HCl) and/or increase the reaction temperature and time.
-
Monitoring: Track the disappearance of the nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹) or by TLC/HPLC to confirm the reaction's completion.
-
Scenario B: Reductive Amination Pathway
This one-pot method involves the reaction of 2-nitrobenzaldehyde with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.[2]
Caption: Reductive amination pathway and key side reactions.
Q3: My main impurity is 2-nitrobenzyl alcohol. Why is my reducing agent targeting the aldehyde?
A: This indicates that your reducing agent is not selective enough and is reducing the starting aldehyde faster than or concurrent with the imine intermediate. This is common with powerful reducing agents like sodium borohydride (NaBH₄) when used under conditions that do not favor rapid imine formation.[6]
-
Causality: The rate of imine formation must be faster than the rate of aldehyde reduction. If the imine concentration is low, the reducing agent will react with the more abundant aldehyde.
-
Troubleshooting:
-
Use a Selective Reducing Agent: Switch to a milder, more selective hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [Na(OAc)₃BH]. These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion.[2]
-
pH Control: Maintain a slightly acidic pH (around 5-6). This accelerates imine formation and ensures the imine is protonated to the more reactive iminium ion, which is the preferred substrate for milder reducing agents.
-
Q4: I'm seeing a high molecular weight impurity in my LC-MS that seems to be a dimer of my product.
A: You are likely observing the formation of a secondary amine, which is a product of over-alkylation. This occurs when the newly formed primary amine product attacks another molecule of the imine intermediate, which is then reduced.
-
Causality: The product (a primary amine) is itself a nucleophile and can compete with ammonia to react with the starting aldehyde. This is more likely if the concentration of ammonia is depleted or if the primary amine product is particularly reactive.
-
Troubleshooting:
-
Stoichiometry: Use a significant excess of the ammonia source to ensure it outcompetes the primary amine product in reacting with the aldehyde.
-
Slow Addition: If practical, slowly adding the reducing agent to the mixture of aldehyde and ammonia can help maintain a low concentration of the primary amine product at any given time, reducing the chance for it to react further.
-
Part 2: Analytical Protocols & Data Interpretation
Properly identifying impurities is the first step to eliminating them. A multi-technique approach is always recommended.
Summary of Potential Impurities
| Impurity Name | Likely Synthesis Route | Molar Mass ( g/mol ) | Key Analytical Identifier (LC-MS or NMR) |
| 2-Nitrobenzaldehyde | Both | 151.12 | LC-MS: [M+H]⁺ at m/z 152. ¹H NMR: Aldehyde proton at ~10-11 ppm. |
| α-Aminonitrile intermediate | Strecker | 191.17 | LC-MS: [M+H]⁺ at m/z 192. ¹H NMR: α-proton singlet at ~4-5 ppm. |
| 2-Hydroxy-2-(2-nitrophenyl)acetic acid | Strecker | 197.14 | LC-MS: [M-H]⁻ at m/z 196. Lacks the amine group signal in NMR. |
| 2-Nitrobenzyl alcohol | Reductive Amination | 153.14 | LC-MS: [M+H]⁺ at m/z 154. ¹H NMR: Benzylic -CH₂- protons at ~4.8 ppm. |
| Bis(2-(2-nitrophenyl)acetyl)amine | Reductive Amination | 345.31 | LC-MS: [M+H]⁺ at m/z 346. High molecular weight peak. |
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general method for assessing the purity of your crude reaction mixture.
-
Sample Preparation: Dissolve a small amount of the crude product (~1 mg/mL) in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water). Filter through a 0.22 µm syringe filter.
-
HPLC System & Column:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
-
-
Detection: UV detector set to 254 nm and 280 nm.
-
Analysis: Integrate all peaks. The relative peak area provides an estimate of purity. Retention times can be compared against known standards of starting material and potential side products.[7]
Interpreting NMR Spectra for Isomer Identification
Nuclear Magnetic Resonance (NMR) is invaluable for confirming the structure of your main product and identifying isomers.[8][9]
-
Q: How can I confirm the 'ortho' substitution pattern and rule out 'meta' or 'para' isomers?
-
A: The aromatic region of the ¹H NMR spectrum is key. For your target ortho product, you should see a complex multiplet pattern for the four aromatic protons. A para-substituted isomer, by contrast, would show a much simpler pattern, typically two distinct doublets, due to the molecule's symmetry.[10] 2D NMR techniques like COSY can confirm the coupling between adjacent protons on the aromatic ring, definitively establishing the substitution pattern.[8]
References
-
Jiang, Y-R., Su, D., Wang, M-Z., Jia, A-Q., & Zhang, Q-F. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 62(5). [Link]
-
Jiang, Y-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC), 62(5). [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
ResearchGate. (n.d.). Reductive amination of various nitro compounds with aldehydes. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Kaplan, J., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Open Access Pub. (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism. [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
ACS Publications. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry. [Link]
-
PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. [Link]
-
PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B. [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. [Link]
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- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
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- 8. creative-biostructure.com [creative-biostructure.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for "2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride" (CAS No: 50357-25-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work.[1] The unique structure of this compound, featuring both a reactive nitro group and a chiral amino acid center, makes it highly valuable in organic synthesis and pharmaceutical development, particularly for novel therapeutic agents.[1] However, these same features can present unique challenges during purification.
This guide provides in-depth, experience-driven answers to common problems encountered in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final product after recrystallization is still showing significant impurities on the NMR/HPLC. What's going wrong?
Answer:
This is a common issue that typically points to one of three root causes: suboptimal solvent selection, co-precipitation of impurities, or residual starting materials. The purity of the final compound is often stated as ≥95% by NMR, so achieving higher purity requires careful technique.[2]
Causality & Expert Analysis:
-
Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. For a polar, salt-like molecule such as this hydrochloride, highly polar or aqueous solvent systems are often the first choice.
-
Trapped Impurities: If crystallization occurs too rapidly (e.g., by crash cooling in an ice bath), impurities and solvent can become trapped within the crystal lattice.
-
Persistent Starting Materials: Depending on the synthetic route (e.g., a Strecker synthesis from 2-nitrobenzaldehyde), unreacted starting materials or synthetic by-products may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.
Solutions & Protocols:
-
Systematic Solvent Screening: Test a range of solvents and co-solvent systems. A good starting point is a mixture of an alcohol (like isopropanol or ethanol) and water. The goal is to find a system where you can dissolve the crude product in a minimal amount of hot solvent and see significant crystal formation upon slow cooling.
-
Slow Cooling Protocol: Never rush the crystallization. Allow the heated, saturated solution to cool slowly to room temperature undisturbed. Once it has reached room temperature, you can then place it in a refrigerator (0-8°C) to maximize yield.[1]
-
Secondary Purification - The "Wash": If impurities persist, consider a wash step. After filtering the crystals, wash them with a small amount of a cold solvent in which the product is known to be poorly soluble but the suspected impurities are soluble.
-
Consider an Alternative Technique: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary. However, given the compound's polarity, specialized techniques like reverse-phase chromatography might be more effective than standard silica gel chromatography.
Q2: I'm getting an oil or a sticky solid instead of a fine crystalline powder. How can I induce crystallization?
Answer:
"Oiling out" is a frustrating but solvable problem. It occurs when the compound separates from the solution at a temperature above its melting point or when impurities inhibit the formation of a stable crystal lattice.
Causality & Expert Analysis:
-
Supersaturation: The solution is too concentrated, or the cooling is too rapid, leading to a metastable oily state instead of an ordered crystal structure.
-
Impurity Interference: High levels of impurities can act as "crystal poisons," disrupting the nucleation and growth process.
-
Solvent Mismatch: The chosen solvent may be too good a solvent, even at low temperatures, preventing the compound from precipitating effectively.
Solutions & Protocols:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal growth.
-
-
Solvent Trituration: If you have an oil, decant the solvent. Add a different, non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether). Vigorously stir or sonicate the mixture. This can often break up the oil and force it into a solid, albeit often amorphous, state which can then be filtered and subjected to a proper recrystallization.
-
Re-evaluate Your Solvent System: The oiling indicates your current solvent system is not ideal. Dilute the solution with more solvent, heat to re-dissolve the oil, and attempt to cool more slowly. If that fails, you may need to remove the solvent under reduced pressure and start again with a different solvent system identified from screening.
Q3: My purified product is yellow or brownish, not the expected white solid. What causes this discoloration and how can I fix it?
Answer:
The expected appearance of this compound is a white solid.[1] Discoloration is almost always indicative of impurities, often resulting from oxidation or residual, highly conjugated starting materials or by-products. The nitrophenyl group itself is a chromophore, and related impurities can be intensely colored.
Causality & Expert Analysis:
-
Aromatic Impurities: Many nitro-aromatic compounds are yellow. Residual 2-nitrobenzaldehyde or by-products from its reactions are common culprits.
-
Oxidation/Degradation: Amino acids can be susceptible to oxidative degradation, especially when heated in solution for extended periods in the presence of air.
-
Trace Metals: Contamination from metal spatulas or reaction vessels can sometimes catalyze degradation reactions that produce colored species.
Solutions & Protocols:
-
Activated Charcoal Treatment: This is the most effective method for removing colored, non-polar impurities.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a hot solution carefully, as it can cause vigorous bumping. It's safer to cool the solution slightly before adding the charcoal and then re-heating.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly as per the standard recrystallization protocol.
-
-
Minimize Heat Exposure: Do not heat the recrystallization solution for longer than necessary to dissolve the solid.
-
Inert Atmosphere: For highly sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
Based on common synthetic routes for α-amino acids, the impurity profile can be predicted.[3] For instance, in a Strecker synthesis, which involves reacting 2-nitrobenzaldehyde with a cyanide source and an ammonia source, potential impurities include:
-
Starting Materials: Unreacted 2-nitrobenzaldehyde.
-
Intermediates: The corresponding α-aminonitrile that has not been fully hydrolyzed.
-
By-products: Products from side reactions, such as the formation of polymeric materials or compounds arising from the self-condensation of the starting aldehyde.
Q2: How do I select the best purification strategy from the start?
The choice between recrystallization and chromatography depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical decision-making process.
Caption: Purification Strategy Selection Workflow.
Q3: What are the optimal storage conditions to maintain the purity of the final product?
To ensure long-term stability, the compound should be stored in a tightly sealed container at 0-8°C .[1] It is also crucial to protect it from moisture and light. Storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill) is recommended for analytical standards or long-term archival samples.
Q4: The compound's purity seems to decrease when dissolved in certain HPLC mobile phases. Why?
While generally stable, the compound's hydrochloride salt can be sensitive to pH. In highly basic mobile phases, the free amine could be liberated, which might be less stable. Furthermore, some stationary phases (columns) can have residual acidic silanol groups that might interact with or degrade the analyte.[4] It is best to use mildly acidic mobile phases, such as those containing 0.1% formic acid or acetic acid, to ensure the compound remains protonated and stable during analysis.[5]
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol provides a general method. The ideal solvent ratio must be determined empirically.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., 9:1 isopropanol:water) and heat the mixture gently with stirring (e.g., on a hot plate at ~80°C) until the solid completely dissolves.
-
Charcoal Treatment (Optional): If the solution is colored, cool it slightly and add a spatula-tip of activated charcoal. Reheat to boiling for 5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should be observed.
-
Ice Bath Cooling: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Verification by HPLC
This method is adapted from standard protocols for similar amino acid derivatives.[5]
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm |
| Sample Prep | Dissolve a small amount of product in Mobile Phase A |
References
- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4dI3A9UEyQ-BfToGnIlNBD2NV4_uOivNu8r9gB6rgn9EpeOlkhmjOn1HxlpyB3aNedGjMQVinFbI5LlKwwLJ311HQ6WnT40XYazJporzqyQkJ30R_WiciBn3UFhVqQicQxw==]
- MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFplIYSHwIPZ-UoiQa7wG7jqYhshfxYkpLibWV2e77gR5frX0OCINs89t1Zaut0SWnvAwcLHShEW2cMAcwBw7rXzMf1U_7b-U6C3Yr4z99bl0Wo3HrFvOP7SCchL4ohKMk3mHkbpbHit-9eoll7wUs=]
- (2-Nitrophenyl)acetic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/(2-Nitrophenyl)acetic_acid]
- This compound ≥95% (NMR) - Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU1UA_tzD9wb9hQXuXI28KetdojZs9EiAy0xJ5Zck_J9lLDSPYoZQ8Re4-ejbzXm7mzsivLamMKW5OHUmwo9DjuQEMn-oeiayUT1MHh8IYpaD0f_ydNTU1Dl9Oz5gok_1UJkNefrMsNeRki4VfooujSI6unzvsoVWP]
- US Patent US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [URL: https://patents.google.
- Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwMWbA7TPHeu6xhpBEcSPWI7f1zvo3RpjevsX1vAadoI9xgkmONPMjfI_W7g6A28-irAPSUTeaMjFSQG0JtFDCVcO1yoS5APNwFFBg9WtW0ZlSUZQ-BJZYe_S_NYJB576DfqPUCePoIQk9w3gw9fcHS00kikN0wG7iCbpf4TafGBdE_oKZfJR6Q1aVYJ6oiUyeY8FayoV-lG0jOnfYwsVD-V9AOXGwauDrPjfd15GSWI5XN3_qz4FRB05poA==]
- Impurity profile of amino acids? - ResearchGate. [URL: https://www.researchgate.net/publication/242168390_Impurity_profile_of_amino_acids]
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- Chromatographic Separation of Amino Acids - ResearchGate. [URL: https://www.researchgate.
- Nitrophenyl boronic acids as derivatizing agents in chromatography - VTechWorks. [URL: https://vtechworks.lib.vt.edu/handle/10919/44728]
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- US Patent US4956471A - Process for isolating and purifying amino acids - Google Patents. [URL: https://patents.google.
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- US Patent US5118815A - Method for crystallization of amino acids - Google Patents. [URL: https://patents.google.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this critical synthetic intermediate. We provide in-depth, field-tested solutions and explain the chemical principles behind them to ensure your experiments are both successful and reproducible.
Understanding the Challenge: The Chemistry of a Salt
This compound is an amino acid derivative supplied as a hydrochloride salt. Its molecular structure contains both polar functional groups (a carboxylic acid and a protonated amine as the hydrochloride salt) and a less polar nitrophenyl ring. The primary reason for its poor solubility in many common organic solvents is its salt-like, ionic character.[1] The charged ammonium group (-NH₃⁺Cl⁻) forms a strong crystal lattice that requires high-polarity solvents to effectively solvate and break apart.
This guide will walk you through a logical progression of techniques, from simple physical methods to chemical modification, to achieve complete dissolution in your solvent of choice.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The insolubility stems directly from the compound's structure as a hydrochloride salt. The protonated amino group ([–NH₃]⁺) and its chloride counter-ion (Cl⁻) make the molecule highly polar and ionic. Solvents like DCM and THF are nonpolar or weakly polar and lack the ability to effectively stabilize these charged species. Consequently, they cannot overcome the strong intermolecular forces (ion-ion and hydrogen bonding) within the compound's solid-state crystal lattice. For dissolution to occur, the solvent-solute interactions must be stronger than the solute-solute interactions.
Q2: What are the recommended initial solvents for this compound?
A: Based on its polar, salt-like nature, you should begin with polar solvents. For compounds like amino acid hydrochlorides, the following are excellent starting points[1]:
-
Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). These are highly effective due to their ability to form strong hydrogen bonds and solvate both the cation and anion.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These solvents have large dipole moments and are very effective at dissolving charged species, making them common choices for reactions involving polar reagents.[2]
Q3: Can I improve solubility by simply heating the mixture?
A: While gentle warming can increase the rate of dissolution and improve solubility to a modest extent, it should be approached with caution.[1] Amino acid derivatives, especially those containing a nitro group, can be susceptible to thermal degradation. Excessive or prolonged heating can lead to decomposition, resulting in impurities and reduced yield. Always monitor for color changes (e.g., darkening) which may indicate degradation. We recommend heating a small test sample first and analyzing it for purity before applying heat to your entire batch.
Q4: Is sonication an effective method to aid dissolution?
A: Yes, sonication is a highly recommended physical method. It uses high-frequency sound waves to agitate the solvent and break down solid aggregates of the compound.[3] This increases the surface area of the solute that is in contact with the solvent, which can significantly accelerate the dissolution process. If your compound is suspended rather than fully dissolved, sonication is an excellent first step before resorting to more aggressive methods.[3]
In-Depth Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple physical interventions to chemical modification.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting solubility issues.
Step 1: Solvent Selection and Physical Methods
Before attempting chemical changes, ensure you have optimized your solvent choice and physical dissolution methods.
Solvent Selection Guide
| Solvent Class | Examples | Suitability for Hydrochloride Salt | Rationale & Expert Insight |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | Excellent for creating stock solutions or when compatible with the reaction. Methanol is often the best organic choice. |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dissolving power for salts. Ideal for reaction media where protic solvents would interfere (e.g., with acyl chlorides).[2] |
| Moderately Polar | Acetonitrile (MeCN), Acetone | Low to Moderate | Generally poor solvents for this salt unless a co-solvent is used. May work at very low concentrations. |
| Weakly/Nonpolar | DCM, Chloroform, THF, Ethyl Acetate, Toluene | Very Low / Insoluble | These solvents cannot stabilize the ionic form of the compound. Direct dissolution is highly unlikely to succeed.[1] |
Step 2: Employing a Co-Solvent System
If your desired reaction solvent is weakly polar (e.g., DCM) and physical methods are insufficient, a co-solvent system is the next logical step.
The Principle: Adding a small volume (typically 1-10%) of a highly polar solvent like methanol or DMF can dramatically improve solubility. The polar co-solvent helps to break apart the crystal lattice of the salt, and the resulting solvated ions may then be more compatible with the bulk, less polar solvent.
Methodology:
-
Suspend the this compound in your primary organic solvent (e.g., 10 mL of DCM).
-
While stirring vigorously, add a polar co-solvent (e.g., methanol) dropwise until the solution becomes clear.
-
Use the minimum amount of co-solvent necessary to achieve dissolution to avoid significantly altering the overall polarity of your reaction medium.
Step 3: Chemical Modification (The Most Robust Solution)
For many organic synthesis applications, the most effective strategy is to convert the hydrochloride salt into its corresponding free amine .[1] The free amine is neutral, significantly less polar, and readily soluble in a wide range of organic solvents, including DCM, THF, and ethyl acetate. This conversion is typically performed in situ just before the subsequent reaction step.
The Principle: Acid-Base Neutralization By adding a suitable organic base, you deprotonate the ammonium cation ([–NH₃]⁺) to the neutral free amine (–NH₂). The base itself becomes a hydrochloride salt, which often precipitates and can sometimes be filtered off, or may remain soluble depending on the solvent and base used.
Base Selection is Critical:
-
Recommended Bases: Use a non-nucleophilic tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) . These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from participating in unwanted side reactions (e.g., acting as a nucleophile).
-
Stoichiometry: Use at least 1.0 to 1.2 equivalents of the base relative to the amino acid hydrochloride to ensure complete neutralization.
Detailed Experimental Protocols
Protocol 1: General Solubility Testing
Before committing your entire sample, always perform a small-scale solubility test.
-
Weigh approximately 5-10 mg of this compound into a small glass vial.
-
Add the chosen solvent (e.g., DCM) in 0.1 mL increments.
-
After each addition, cap the vial and vortex or stir vigorously for 30-60 seconds.
-
If the solid is not dissolved, place the vial in a sonicator bath for 2-5 minutes.[3]
-
Observe the solution against a dark background. A completely dissolved sample will be a clear, homogeneous solution with no visible particulates.
Protocol 2: In Situ Neutralization for Enhanced Solubility in Organic Solvents
This protocol describes the conversion of the hydrochloride salt to its free amine for use in a subsequent reaction (e.g., an amide coupling).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, or DMF) to achieve your target reaction concentration (e.g., 0.1 M).
-
Suspension: Stir the mixture magnetically. You will observe a heterogeneous suspension.
-
Base Addition: Using a syringe, slowly add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq) to the stirring suspension at room temperature or 0 °C, depending on the requirements of your subsequent reaction.
-
Dissolution: Continue to stir the mixture. As the neutralization proceeds, the solid will gradually dissolve to form a clear, homogeneous solution of the free amine. This typically occurs within 5-15 minutes.
-
Confirmation: The resulting solution now contains the soluble free amine and is ready for the addition of the next reagent for your synthetic transformation.
References
-
Chem-Impex International. this compound.Link
-
BenchChem. Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.Link
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.Link
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.Link
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Link
-
Wikipedia. (2-Nitrophenyl)acetic acid.Link
-
Google Patents. 2-amino-2'-halo-5-nitro benzophenones.Link
-
Sigma-Aldrich. 2-Nitrophenylacetic acid 98.Link
-
PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid.Link
-
BenchChem. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.Link
-
Sigma-Aldrich. Solubility Guidelines for Peptides.Link
-
MedChemExpress. 2-Amino-2-(4-hydroxyphenyl)acetic acid.Link
-
MedChemExpress. 2-((2-Aminoethyl)amino)acetic acid.Link
-
ChemicalBook. 2-(4-amino-2-nitrophenyl)acetic acid synthesis.Link
-
BLD Pharm. (R)-2-Amino-2-(4-nitrophenyl)acetic acid hydrochloride.Link
Sources
Technical Support Center: Optimization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride Synthesis
Welcome to the technical support guide for the synthesis and optimization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can often be traced back to suboptimal conditions in either the Strecker synthesis of the aminonitrile intermediate or the subsequent hydrolysis step.
A1: Optimizing the Strecker Synthesis of the α-Aminonitrile Intermediate
The initial formation of the α-amino nitrile is a critical step. The Strecker synthesis involves the reaction of an aldehyde (2-nitrobenzaldehyde), an amine source (ammonia or ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[2][3][4]
Key Optimization Parameters:
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Ammonia Source | Ammonium chloride in aqueous ammonia | Using a combination ensures a sufficient concentration of ammonia for imine formation while the mildly acidic nature of ammonium chloride can help catalyze the reaction.[2] |
| Cyanide Source | Sodium Cyanide or Potassium Cyanide | Both are effective, but ensure it is fully dissolved before addition to prevent localized high concentrations which can lead to side reactions. |
| Solvent | Methanol or Ethanol | These solvents are generally effective for dissolving the starting aldehyde. |
| Temperature | 0-5°C (Ice Bath) | The initial stages of the reaction can be exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing side reactions.[5] |
| Order of Addition | Slowly add the cyanide solution to the mixture of the aldehyde and ammonia source. | This order of addition helps to ensure that the imine is formed in situ before the addition of the cyanide nucleophile, which then attacks the imine.[3] |
Troubleshooting Low Yield in Strecker Synthesis:
-
Incomplete Imine Formation: Ensure the pH of the reaction mixture is suitable for imine formation. The presence of a mild acid catalyst can be beneficial.[2]
-
Side Reactions of the Aldehyde: 2-nitrobenzaldehyde can undergo Cannizzaro-type reactions under basic conditions. Maintaining a controlled pH and temperature is key.
Q2: The hydrolysis of the α-aminonitrile to the final amino acid hydrochloride is not going to completion. What adjustments should I make?
A2: Driving the Hydrolysis to Completion
The hydrolysis of the nitrile group to a carboxylic acid is typically performed under acidic conditions.[6][7][8] For this specific compound, using concentrated hydrochloric acid is common as it also forms the desired hydrochloride salt.[5]
Key Optimization Parameters for Hydrolysis:
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Acid | Concentrated Hydrochloric Acid | Strong acid is necessary to facilitate the hydrolysis of both the nitrile and the intermediate amide.[9] Using HCl directly forms the hydrochloride salt. |
| Temperature | Reflux | High temperatures are generally required to drive the hydrolysis to completion.[7] The exact temperature will depend on the concentration of the acid used. |
| Reaction Time | Several hours (monitor by TLC or HPLC) | The hydrolysis can be slow. It's essential to monitor the reaction's progress to determine the optimal time for completion. |
Troubleshooting Incomplete Hydrolysis:
-
Insufficient Acid Concentration: If the hydrolysis is stalling, a higher concentration of hydrochloric acid may be necessary. However, be mindful of potential side reactions with very high concentrations.
-
Precipitation of Starting Material: The α-aminonitrile may have limited solubility in the acidic solution. Ensure adequate stirring to maintain a good suspension.
Q3: I am observing significant amounts of an amide intermediate and other impurities in my final product. How can I minimize these?
A3: Minimizing Byproduct Formation
The formation of the amide is an intermediate step in the hydrolysis of the nitrile.[6][8][9] Its presence in the final product indicates incomplete hydrolysis.
Strategies to Minimize Impurities:
-
Prolonged Reaction Time/Increased Temperature: As mentioned, ensuring the hydrolysis reaction goes to completion is the primary way to eliminate the amide intermediate.
-
Purification: If byproducts are still present, purification by recrystallization is often effective. The hydrochloride salt of the amino acid may have different solubility properties compared to the amide intermediate and other byproducts.
Potential Side Reactions to Consider:
-
Decarboxylation: While less common under these conditions, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to some degradation of the desired product.
-
Reduction of the Nitro Group: This is a significant concern if any reducing agents are inadvertently present. The nitro group can be reduced to an amino group, leading to the formation of 2-amino-2-(2-aminophenyl)acetic acid.[10] Ensure all reagents and solvents are free from contaminants.
Experimental Workflow & Visualization
Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Hydrolysis of Nitriles. Chemguide. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
Alpha Amino Acid Synthesis: Technique & Examples. StudySmarter. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
- Hydrolysis of nitriles to carboxylic acids.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy MCAT. [Link]
-
Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]
-
Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]
-
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. National Institutes of Health. [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Gabriel Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
- 2-amino-2'-halo-5-nitro benzophenones.
-
This compound. PubChem. [Link]
-
2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. [Link]
-
MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
-
The Strecker Synthesis--Another Way to Make Amino Acids. YouTube. [Link]
- Process for isolating and purifying amino acids.
- Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of "2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride"
Welcome to the dedicated technical support guide for handling 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing racemization during chemical reactions.[1][2][3] As a non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry for creating novel peptide-based therapeutics with improved stability and potency.[1][2][3][4] However, its unique structure makes it particularly susceptible to loss of stereochemical integrity. Our focus is on explaining the "why" behind the "how," ensuring you can adapt these principles to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to racemization?
2-Amino-2-(2-nitrophenyl)acetic acid is a non-proteinogenic α-amino acid, and its hydrochloride salt is often used to enhance solubility and stability.[5] The primary cause of its propensity for racemization lies in the acidity of the α-hydrogen (the hydrogen on the carbon atom bonded to the amino and carboxyl groups).
The racemization mechanism involves the removal of this α-proton by a base to form a planar carbanion intermediate.[6][7] The 2-nitrophenyl group is strongly electron-withdrawing, which stabilizes this carbanion and makes the α-proton more acidic and easier to remove.[5] Once this flat, achiral intermediate is formed, it can be re-protonated from either side, resulting in a mixture of both (R) and (S) enantiomers—a racemic mixture.[6][7]
Q2: Under what conditions is racemization most likely to occur?
Racemization is most frequently observed under basic (alkaline) conditions, as bases directly facilitate the abstraction of the α-proton.[8][9][10][11][12] Studies have consistently shown that as pH increases, the rate of racemization for amino acids accelerates significantly.[8][9][10][12][13] Additionally, elevated temperatures provide the activation energy for this process, increasing the rate of racemization even under neutral or mildly acidic conditions.[9][14][15][16] Any experimental step involving basic reagents, prolonged heating, or solvents that can facilitate proton transfer should be considered a high-risk for racemization.
Q3: How can I detect if my sample has racemized?
The most accurate and widely used method for detecting and quantifying racemization is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC).[17][18][19][20] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and individual quantification.[17][18][21] Other methods include polarimetry, which measures the optical rotation of plane-polarized light (a racemic mixture will show no rotation), and Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral shift reagents.
Troubleshooting Guide: Preventing Racemization in Reactions
This guide provides a systematic approach to troubleshooting and preventing the loss of stereochemical integrity when working with this compound.
Rigorous pH Control: The First Line of Defense
Maintaining a strictly acidic pH is the most critical factor in preventing racemization of this compound.
The Underlying Principle: In an acidic medium, the amino group is protonated, forming an ammonium salt (-NH₃⁺). This positive charge has a strong inductive effect, which destabilizes the formation of an adjacent negative charge (the carbanion), thereby inhibiting the abstraction of the α-proton and suppressing the racemization pathway.[6]
Troubleshooting Steps & Protocols:
-
Issue: Loss of enantiomeric purity observed after a reaction or workup.
-
Hypothesis: The reaction conditions became transiently basic.
Protocol 1: Buffered Reaction System
-
Select Buffer: Choose a buffer system with a pKa well below 7.0. Acetate (pKa ≈ 4.76) or citrate (pKa₁ ≈ 3.13) buffers are often suitable starting points.
-
Prepare Solutions: Prepare all reaction solvents and aqueous solutions using the selected buffer to ensure a consistent acidic environment.
-
Monitor pH: During the reaction, periodically check the pH, especially after adding any reagent that could shift it towards basicity.
-
Acidic Workup: Ensure all aqueous solutions used for extraction and washing steps are also buffered to the same acidic pH.
Protocol 2: pH-Controlled Reagent Addition
-
Setup: If a basic reagent is essential, use a pH-stat or perform a slow, controlled addition of the base while simultaneously adding a dilute acid (e.g., 0.1 M HCl) to maintain the pH in the desired acidic range.
-
Real-Time Monitoring: Employ a calibrated pH meter for continuous monitoring of the reaction mixture.
-
Target pH: Aim to keep the bulk pH at or below 4-5 whenever feasible.
Caption: Racemization mechanism via a planar carbanion vs. inhibition by amine protonation.
Temperature Management: Minimizing Thermal Impact
Increased temperature accelerates reaction rates, including the deprotonation-reprotonation process that leads to racemization.[9][14][15][16]
Troubleshooting Steps & Protocols:
-
Issue: Racemization occurs despite adequate pH control.
-
Hypothesis: The reaction temperature is too high.
Protocol 3: Low-Temperature Conditions
-
Screen Temperatures: If the reaction chemistry permits, conduct the experiment at a reduced temperature, such as 0 °C (ice-water bath) or -20 °C.
-
Control Exotherms: Add reagents that generate heat (exothermic reactions) slowly and with efficient external cooling to prevent localized temperature spikes.
-
Cold Workup: Perform extractions and washes using pre-chilled solutions and equipment.
-
Solvent Removal: When using a rotary evaporator, keep the water bath temperature as low as possible (e.g., ≤ 30 °C) to minimize thermal stress on the product.
Table 1: Illustrative Effect of Temperature on Racemization Rate
| Temperature (°C) | Relative Rate of Racemization | Recommended Action |
| -20 to 0 | 1x (Baseline) | Ideal for highly sensitive substrates |
| 25 (Room Temp) | 5-10x | Use for short reaction times; monitor purity |
| 50 | 50-100x | High risk; avoid unless necessary for reaction |
| > 80 | > 500x | Severe risk; expect significant racemization |
Solvent and Reagent Selection: A Focus on Peptide Coupling
The choice of solvent and reagents is crucial, especially in sensitive reactions like peptide synthesis where racemization is a common side reaction.[11][22][23]
Troubleshooting Steps & Protocols:
-
Issue: Racemization persists even with strict pH and temperature control.
-
Hypothesis: A reagent or solvent is promoting racemization.
Solvent Choice:
-
Prefer: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally safer as they are less able to facilitate proton transfer.
Reagent Choice for Peptide Coupling: The activation of the carboxylic acid during peptide bond formation can create highly reactive intermediates prone to racemization.[11][24]
Protocol 4: Optimized Peptide Coupling
-
Coupling Reagents: When using carbodiimides like DCC or EDC, always include a racemization-suppressing additive.[24][25]
-
Additives: Use additives like 1-hydroxybenzotriazole (HOBt) or, preferably, modern, safer, and more effective alternatives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[11][26][27][28][29] These additives form an intermediate active ester that is more stable and less prone to racemization than the initial O-acylisourea intermediate.[26][28]
-
Base Selection: If a base is required, use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[11][25]
Caption: A logical workflow for troubleshooting racemization issues.
References
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. URL: [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology. URL: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. URL: [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. URL: [Link]
-
The Amino Acid Racemization Dating Method. Institute for Creation Research. URL: [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. URL: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL: [Link]
-
AMINO ACID RACEMIZATION. University of Arizona. URL: [Link]
-
Non-Natural Amino Acids in Drug Design. MDPI. URL: [Link]
-
(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. URL: [Link]
-
Amino acid dating. Wikipedia. URL: [Link]
-
Some observations on amino acid racemization under pyrolytic temperatures and inorganic oxide-catalyzed intermolecular condensation. PubMed. URL: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. URL: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. URL: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. URL: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. URL: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. URL: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. URL: [Link]
-
Amino acid racemisation. Antarctic Glaciers. URL: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. URL: [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. URL: [Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. URL: [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Fingerprint - Northern Arizona University. URL: [Link]
-
Kinetics of racemization of amino acids as a function of pH. ACS Publications. URL: [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. URL: [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. creation.com [creation.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 10. experts.nau.edu [experts.nau.edu]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. experts.nau.edu [experts.nau.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Some observations on amino acid racemization under pyrolytic temperatures and inorganic oxide-catalyzed intermolecular condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antarcticglaciers.org [antarcticglaciers.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 20. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 21. mdpi.com [mdpi.com]
- 22. peptide.com [peptide.com]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bachem.com [bachem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: A Troubleshooting Guide for Applications of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with photolabile compounds. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is not a conventional peptide coupling reagent; rather, it is a precursor to a powerful class of reagents known as photolabile protecting groups, or "caging" agents. Its utility lies in its ability to be coupled to a target molecule, rendering it inactive, and then subsequently cleaved with light to release the active molecule with high spatial and temporal precision.
This guide is structured to address the two critical phases of its use: the initial coupling (caging) reaction and the subsequent light-induced decoupling (uncaging) .
Part 1: Foundational Concepts & Mechanism
Q1: What is the primary role of this compound in a "coupling" reaction?
A1: The term "coupling" in this context refers to the covalent attachment of the 2-amino-2-(2-nitrophenyl)acetyl moiety to a substrate molecule (e.g., a drug, neurotransmitter, or peptide). The core functionality is derived from the ortho-nitrobenzyl scaffold, one of the most widely used photoremovable protecting groups (PPGs).[1][2] The purpose is to "cage" the substrate, temporarily inactivating its biological function. The hydrochloride salt form simply indicates that the amine is protonated, which necessitates neutralization during the coupling step. The true value of this reagent is realized upon irradiation with UV light, which breaks the bond and releases the active substrate in a controlled manner.[3]
Q2: What is the chemical mechanism behind the light-induced cleavage (uncaging)?
A2: The photoremovable properties of 2-nitrobenzyl-based caging groups are governed by a well-understood intramolecular rearrangement, often described as a Norrish Type II reaction.[2] The key steps are:
-
Photoexcitation: Upon absorption of a photon (typically in the 300-365 nm range), the nitro group is excited to a diradical triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.
-
Rearrangement: This leads to the formation of an aci-nitro intermediate.
-
Cyclization & Cleavage: The aci-nitro intermediate cyclizes and rearranges, ultimately leading to the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde derivative (in this case, a 2-nitrosophenylglyoxylic acid derivative).[1][4]
The efficiency of this entire process is defined by the quantum yield (Φu), which represents the fraction of absorbed photons that result in a cleavage event.[5]
Caption: Mechanism of 2-nitrobenzyl photocleavage.
Part 2: Troubleshooting the Coupling (Caging) Reaction
This phase involves forming an amide or ester bond between the carboxylic acid of the caging agent and an amine or alcohol on your substrate.
FAQ 1: My coupling reaction to form the caged compound has a very low yield. What are the common causes?
A1: Low yields typically stem from inefficient activation of the carboxylic acid or suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Ineffective Carboxylic Acid Activation: The carboxylate is a poor leaving group and requires activation to react with amines or alcohols.
-
Solution: Employ a standard coupling reagent. For many applications, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are effective, especially when used with an additive like HOBt (Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) to suppress racemization and improve efficiency.[6] For more challenging couplings, phosphonium or uronium reagents (e.g., HATU, PyBOP) can be used.
-
-
Incorrect Base Stoichiometry: The starting material is a hydrochloride salt, meaning the amino group is protonated (R-NH3+ Cl-). The free amine is required for some coupling reactions and the carboxyl group must be deprotonated for activation. Furthermore, the coupling partner (if it is a salt) and the reaction itself may require a base.
-
Solution: Add at least one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt.[6] An additional equivalent of base is often required for the coupling reaction itself, particularly when using aminium/uronium reagents or if the substrate is also an amine salt.
-
-
Steric Hindrance: If your target substrate is sterically bulky near the coupling site, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction time, elevate the temperature (e.g., to 40-50 °C, monitoring for side reactions), or switch to a more powerful activating agent like HATU.
-
| Reagent Class | Examples | Additive | Key Considerations |
| Carbodiimides | EDC, DCC | HOBt, HOSu | Cost-effective and widely used. DCC produces a urea byproduct that precipitates and can be filtered off. EDC's byproduct is water-soluble.[6] |
| Phosphonium Salts | PyBOP, PyAOP | None required | High reactivity, but can be more expensive. PyAOP is often faster than PyBOP.[6] |
| Aminium/Uronium | HATU, HBTU | None required | Very fast and efficient, considered the gold standard for difficult couplings. Requires a tertiary base for activation.[6] |
Table 1: Common reagents for activating the carboxylic acid of the caging agent.
FAQ 2: I'm observing significant side products, including racemization of my chiral substrate. How can this be prevented?
A2: Side product formation is often a consequence of the chosen activation method and reaction conditions.
-
Racemization: The activation of an amino acid (like the caging agent itself or a chiral substrate) can make the α-proton acidic, leading to epimerization.
-
Solution: The addition of HOBt or its derivatives (like HOAt) is highly effective at suppressing racemization by forming an active ester that is less prone to this side reaction.[6] Using weaker bases like NMM or sym-collidine instead of DIPEA can also be beneficial in sensitive cases.
-
-
Undesired Reactions with Other Functional Groups: If your substrate has multiple nucleophilic sites (e.g., multiple amines or hydroxyls), the caging agent may attach at the wrong position.
-
Solution: This necessitates an orthogonal protection strategy. All other reactive functional groups on your substrate should be protected with groups that are stable to the caging conditions but can be removed later without cleaving the photocage (e.g., Boc, Cbz, or silyl ethers).[7]
-
Part 3: Troubleshooting the Decoupling (Uncaging) Reaction
This is the critical application step where light is used to release the active molecule.
FAQ 1: The photochemical cleavage is incomplete or inefficient. Why is my substrate not being fully released?
A1: Inefficient uncaging is a frequent challenge and can be traced back to several photophysical and experimental factors.
-
Incorrect Wavelength or Insufficient Light Dose: The 2-nitrobenzyl chromophore has a specific absorption spectrum, typically peaking around 320-360 nm.[8] If the wavelength of your light source does not overlap well with this absorption band, or if the intensity is too low, the cleavage will be inefficient.
-
Solution: Use a light source that emits in the 350-365 nm range, such as a mercury arc lamp with appropriate filters or a high-power LED. Ensure the total energy delivered (dose) is sufficient. Monitor the reaction over time by a suitable analytical method (e.g., HPLC, LC-MS) to determine the optimal irradiation time.
-
-
Inner Filter Effect: The photolysis of 2-nitrobenzyl groups generates a 2-nitroso derivative as a byproduct.[1][8] This byproduct can strongly absorb light at the same wavelength used for cleavage, effectively "shielding" the remaining caged compound from photons and slowing the reaction down over time.
-
Solution: For concentrated solutions, ensure vigorous stirring to bring unreacted molecules to the surface. For larger-scale reactions, consider a flow chemistry setup where a thin film of the solution is irradiated. Diluting the sample can also mitigate this effect.
-
-
Low Quantum Yield (Φu): The quantum yield is an intrinsic property of the caged compound and reflects its efficiency in converting absorbed photons into chemical cleavage.[5] This can be influenced by the solvent and the local environment.
-
Solution: While the core structure dictates the quantum yield, solvent can play a role. Ensure you are using a solvent system compatible with both your substrate and the photochemical reaction. Protic solvents are generally suitable. If the intrinsic yield is too low for your application, you may need to consider a different, more efficient caging group.[5][9]
-
FAQ 2: My released substrate appears to be degrading during photolysis. How can I protect it?
A2: Photodamage is a serious concern, especially when working with sensitive biological molecules.
-
Direct Photodamage: High-energy UV light can directly break bonds within your target molecule, not just the cage.
-
Solution: Minimize the irradiation time by using a higher intensity light source for a shorter duration. Use optical filters to cut out shorter, more damaging wavelengths (e.g., <320 nm). If the problem persists, the only solution may be to use a "red-shifted" PPG that absorbs at longer, lower-energy wavelengths (e.g., in the visible or near-IR range).[5][10]
-
-
Reaction with Photochemical Byproducts: The generated 2-nitroso byproduct is a reactive species that can potentially modify your released substrate.[1]
-
Solution: Include a "scavenger" in the reaction medium that can react with the byproduct without affecting your substrate. Thiols are sometimes used for this purpose. It is crucial to run a control experiment where you irradiate a sample without your caged compound to see if the light and buffer components alone cause degradation.
-
Caption: A logical workflow for troubleshooting common issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Caging a Primary Alcohol
This protocol describes the esterification of a primary alcohol with this compound using EDC and HOBt.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq), HOBt (1.2 eq), and your primary alcohol substrate (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise and stir for 15 minutes. The solution should become clear.
-
Coupling Initiation: Add EDC hydrochloride (1.2 eq) in a single portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Photochemical Uncaging
-
Sample Preparation: Dissolve the purified caged substrate in a suitable buffer or solvent (e.g., PBS, HEPES buffer, or methanol/water) in a quartz cuvette or vial. The concentration should be low enough to minimize the inner filter effect (typically in the µM to low mM range).
-
Deoxygenation (Optional but Recommended): For sensitive substrates, gently bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can quench excited states.
-
Irradiation: Place the sample at a fixed distance from a filtered mercury arc lamp or a high-power LED emitting at ~365 nm. Ensure the setup allows for stirring if the volume is large.
-
Monitoring: At various time points, take aliquots of the solution and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the released substrate.
-
Analysis: Once the cleavage has reached the desired level, the resulting solution containing the released, active substrate can be used directly in biological assays or worked up for isolation and purification.
References
-
Singh, R. K., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Retrieved from [Link]
-
Givens, R. S., & Kotala, M. B. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. Retrieved from [Link]
- Pelliccioli, A. P., & Wirz, J. (2002). Photocleavable Protecting Groups. Photochemical & Photobiological Sciences. Sourced via Houben-Weyl Methods of Organic Chemistry, Vol. E 23.
-
Wikipedia contributors. (2023, November 28). Photolabile protecting group. Wikipedia. Retrieved from [Link]
-
Lerch, M. M., Hansen, M. J., van der Velde, J. H. M., Szymanski, W., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Retrieved from [Link]
-
Tippmann, E. M., Liu, W., & Schultz, P. G. (2008). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. Retrieved from [Link]
-
Klajn, R. (2022). Photoremovable Protecting Groups. MDPI Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, May 15). (2-Nitrophenyl)acetic acid. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Iuliano, A. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. Retrieved from [Link]
-
Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Navigating the Stability of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride in Solution
Welcome to the technical support center for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their work. As a compound with significant potential in pharmaceutical and biochemical research, understanding its stability profile in solution is paramount to ensuring the reliability and reproducibility of your experimental outcomes.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. We will delve into the causality behind these issues and offer field-proven, self-validating protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental stability questions our users frequently encounter.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on its chemical structure, which features an α-amino acid moiety and a nitroaromatic ring, the compound is susceptible to several degradation pathways in solution. The primary factors of concern are:
-
pH: The pH of the solution will significantly influence the ionization state of both the carboxylic acid and the amino group, affecting the molecule's overall stability.
-
Light Exposure (Photostability): Nitroaromatic compounds are well-known for their light sensitivity.[2][3][4][5] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Presence of Oxidizing Agents: The molecule can be susceptible to oxidation, particularly at the amino group and the benzylic position.[6]
-
Moisture: The hydrochloride salt is hygroscopic, and moisture can promote hydrolysis.[6]
Q2: I've observed a yellowing of my stock solution over time. What is the likely cause?
A2: A color change, particularly the development of a yellow hue, in solutions containing nitroaromatic compounds is often an indicator of degradation. This is likely due to the formation of various photolytic or oxidative byproducts.[7] The nitro group itself can undergo transformations, and side reactions involving the aromatic ring can lead to colored impurities. It is crucial to investigate the appearance of color change as it signifies a loss of purity of your starting material.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict the most probable degradation pathways based on the functional groups present.
-
Photodegradation Products: Light exposure can lead to a variety of products, including the reduction of the nitro group to a nitroso or amino group, and potentially ring-opening or polymerization.[3][5]
-
Oxidative Degradation Products: Oxidation may lead to the formation of imines or ketones at the alpha-carbon, or hydroxylation of the aromatic ring.
-
Hydrolytic Degradation: While the amide bond in a peptide is more susceptible to hydrolysis, under harsh acidic or basic conditions, degradation of the amino acid structure could occur.[8]
Below is a diagram illustrating a potential major degradation pathway initiated by light.
Caption: Potential photodegradation of the nitro group.
Q4: What are the recommended storage conditions for stock solutions?
A4: To maximize the shelf-life of your this compound solutions, we recommend the following:
-
Storage Temperature: Store solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Part 2: Troubleshooting Guide - Addressing In-Experiment Issues
This section provides a structured approach to troubleshooting common problems encountered during the use of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity. | Degradation of the compound in the working solution. | 1. Prepare fresh solutions: Always prepare working solutions fresh from a recently prepared stock solution. 2. pH control: Ensure the pH of your assay buffer is within a stable range for the compound. Perform a pH stability study (see Protocol 1). 3. Minimize light exposure: Protect your working solutions from light during the experiment. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Run a forced degradation study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, light, heat) to identify the retention times of potential degradation products (see Protocol 2). 2. Optimize chromatography: Ensure your analytical method can resolve the parent compound from its degradation products. |
| Precipitation of the compound in the assay buffer. | Poor solubility or pH-dependent solubility. | 1. Check solubility limits: Determine the solubility of the compound in your specific buffer system. 2. Adjust pH: The solubility of amino acids is highly pH-dependent. Adjust the pH of your buffer to a range where the compound is most soluble. 3. Consider co-solvents: If aqueous solubility is limited, consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your assay.[9] |
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key stability-indicating experiments.
Protocol 1: pH Stability Assessment
This protocol will help you determine the optimal pH range for the stability of your compound in an aqueous solution.
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare test solutions: Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 0.1 mg/mL).
-
Initial analysis (T=0): Immediately analyze each test solution by HPLC or LC-MS to determine the initial concentration of the parent compound.
-
Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Time-point analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC or LC-MS.
-
Data analysis: Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH at which the compound is most stable.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Characterization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride and Its Derivatives
Welcome to the technical support center for the analytical characterization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of handling these compounds. The unique chemical structure of these molecules, featuring a chiral center, an amino group, a carboxylic acid, and a sterically hindering ortho-nitro group, presents a distinct set of analytical challenges. This resource provides field-proven insights and robust protocols to ensure the accuracy and reliability of your experimental results.
I. Common Analytical Challenges & Troubleshooting
This section addresses the most frequently encountered issues during the analysis of this compound and its derivatives, providing explanations for the underlying causes and actionable troubleshooting steps.
FAQ 1: Why am I observing poor peak shape and inconsistent retention times in my HPLC analysis?
Answer: Poor peak shape (e.g., tailing, fronting, or broadening) and shifting retention times are common issues when analyzing amino acid derivatives like this compound. Several factors related to the molecule's structure and its interaction with the stationary and mobile phases can contribute to these problems.
Underlying Causes:
-
Secondary Interactions: The primary amine group can interact with residual free silanol groups on the silica-based stationary phase through ion exchange, leading to peak tailing.
-
Chelation Effects: The presence of the amino and carboxyl groups can lead to chelation with any trace metals present in the HPLC system or on the column, causing peak distortion.
-
pH Sensitivity: As an amino acid, the ionization state of the molecule is highly dependent on the mobile phase pH. If the pH is not adequately controlled and buffered, it can lead to shifts in retention time.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting or broadening.
Troubleshooting Workflow:
Caption: Workflow for optimizing mass spectrometry analysis.
Detailed Optimization Steps:
| Parameter | Action | Rationale |
| Ionization Mode | Analyze in both positive and negative ion modes. | The amino group favors positive ionization ([M+H]⁺), while the carboxylic acid and nitro groups favor negative ionization ([M-H]⁻). |
| Source Parameters | Reduce the capillary temperature and cone voltage. | This minimizes in-source fragmentation and promotes the formation of the molecular ion. |
| Mobile Phase | Use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers. Add a small amount of formic acid (0.1%) for positive mode or ammonium hydroxide (0.1%) for negative mode. | This improves ionization efficiency and reduces salt adducts. |
| Fragmentation Analysis | Perform MS/MS analysis on the parent ion to confirm its identity and elucidate fragmentation pathways. | This can help in identifying characteristic fragment ions for quantification and structural confirmation. |
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the characterization of this compound and its derivatives.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol is designed for the routine quality control and purity determination of the target compound.
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD). [1]* Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [1]* Solvents: HPLC grade acetonitrile and water. [1]* Reagents: Formic acid (analytical grade). [1]* Reference Standard: A well-characterized standard of this compound (>98% purity).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (or monitor a full spectrum with DAD) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for identifying and quantifying potential impurities.
Instrumentation and Materials:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analytical Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Solvents: LC-MS grade acetonitrile and water.
-
Reagents: LC-MS grade formic acid and ammonium formate.
Chromatographic and MS Conditions:
| Parameter | LC Condition | MS Condition |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water | Ionization Mode: ESI Positive and Negative |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Capillary Voltage: 3.5 kV |
| Gradient | 2% B to 98% B over 20 minutes | Source Temperature: 120 °C |
| Flow Rate | 0.3 mL/min | Desolvation Temp: 350 °C |
| Column Temperature | 40 °C | Mass Range: 50-500 m/z |
| Injection Volume | 2 µL | Acquisition Mode: Full Scan and Data-Dependent MS/MS |
Data Analysis:
-
Process the data to identify peaks corresponding to the parent compound and any potential impurities.
-
Utilize the accurate mass measurements to propose elemental compositions for unknown impurities.
-
Analyze the MS/MS fragmentation patterns to aid in the structural elucidation of impurities. Common impurities may arise from starting materials, by-products of the synthesis, or degradation products. [2][3]
III. Structural Elucidation and Characterization
This section focuses on the use of spectroscopic techniques for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation of the molecule.
Expected ¹H NMR Spectral Data (in D₂O):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-8.2 | Multiplet | 4H | Aromatic protons |
| ~5.5 | Singlet | 1H | α-CH |
Note: The amine (NH₂) and carboxylic acid (COOH) protons are typically exchanged in D₂O and may not be observed.
Expected ¹³C NMR Spectral Data (in D₂O):
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~125-150 | Aromatic carbons |
| ~55 | α-C |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands (in KBr):
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2500 (broad) | O-H (Carboxylic acid) and N-H (Amine salt) stretching |
| ~1700 | C=O (Carboxylic acid) stretching |
| ~1520 and ~1350 | N-O (Nitro group) asymmetric and symmetric stretching |
| ~1600 and ~1450 | C=C (Aromatic) stretching |
IV. References
-
Qian, M., Zhang, Y., Bian, Y., Feng, X., & Zhang, Z. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety, 274, 116611.
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]
-
ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(15), 5739.
-
Baqai Journal of Health Sciences. (2016). Analysis of Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profile of amino acids?. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4438.
-
Indian Academy of Sciences. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link]
-
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the unique challenges encountered when transitioning from laboratory-scale to larger-scale production.
I. Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. Two primary synthetic routes are commonly considered, each with its own set of advantages and challenges.
Route 1: Strecker Synthesis from 2-Nitrobenzaldehyde
This is often the preferred route due to its convergence and the commercial availability of the starting material. The Strecker synthesis is a classic method for preparing α-amino acids.[1][2]
Caption: α-Bromination and Amination Workflow.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Route 1: Strecker Synthesis
Q1: The formation of the α-aminonitrile from 2-nitrobenzaldehyde is slow or incomplete. What are the likely causes and solutions?
A1:
-
Causality: The initial step of the Strecker synthesis is the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. [3][4]This is an equilibrium-driven process. On a larger scale, inefficient mixing or localized pH changes can hinder this reaction. The presence of water can also shift the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (Initially): While the reaction can be run in aqueous systems, ensure your initial setup is free from excessive water, which can hydrolyze the imine intermediate. Consider using a desiccant like magnesium sulfate if applicable to your solvent system.
-
Optimize Reagent Addition: On a large scale, slow, controlled addition of the cyanide source (e.g., a solution of KCN) to the mixture of 2-nitrobenzaldehyde and ammonium salt is crucial. This maintains a steady concentration of reactants and helps to control the exotherm.
-
pH Control: The reaction is typically carried out under mildly acidic to neutral conditions to facilitate imine formation without excessive generation of HCN gas. [5]Monitor the pH of the reaction mixture and adjust as necessary.
-
Temperature Management: While the initial reaction may be started at room temperature, a slight, controlled increase in temperature (e.g., to 40-50 °C) can help drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Q2: During the acid hydrolysis of the α-aminonitrile, I am observing significant byproduct formation and discoloration of the reaction mixture. What is happening and how can I mitigate this?
A2:
-
Causality: Strong acid hydrolysis of nitriles can be aggressive. The 2-nitrophenyl group is susceptible to side reactions under harsh acidic and high-temperature conditions. Prolonged reaction times can lead to decomposition and the formation of polymeric materials. The nitro group itself can be sensitive, although it is generally stable to acid hydrolysis. [6]* Troubleshooting Steps:
-
Staged Temperature Profile: Begin the hydrolysis at a lower temperature to control the initial exotherm and then gradually increase the temperature to drive the reaction to completion.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., HPLC or TLC) to monitor the disappearance of the aminonitrile and the formation of the amino acid. Avoid unnecessarily long reaction times.
-
Choice of Acid: While concentrated hydrochloric acid is commonly used, consider using a more controlled hydrolysis method, such as a two-stage hydrolysis (e.g., partial hydrolysis to the amide followed by complete hydrolysis).
-
Inert Atmosphere: On a larger scale, consider running the hydrolysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions that can contribute to discoloration.
-
Q3: The final product, this compound, is difficult to crystallize and purify. What strategies can I employ?
A3:
-
Causality: The product is an amino acid salt, and its solubility can be highly dependent on the pH and the solvent system. Impurities can act as crystallization inhibitors.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the free amino acid to precipitate it. Then, redissolve the purified free amino acid and form the hydrochloride salt.
-
Solvent Selection for Crystallization: For the hydrochloride salt, explore anti-solvent crystallization. A common approach is to dissolve the salt in a minimal amount of a polar solvent (like water or a short-chain alcohol) and then add a less polar solvent (like isopropanol, acetone, or diethyl ether) to induce precipitation.
-
Seeding: If you have a small amount of pure product, use it to seed the crystallization. This can significantly improve the crystallization kinetics and the quality of the crystals.
-
Charcoal Treatment: If the product solution is colored, a treatment with activated charcoal can help remove colored impurities before crystallization.
-
Route 2: α-Bromination and Amination
Q1: The α-bromination of 2-nitrophenylacetic acid is giving low yields and multiple brominated species. How can I improve the selectivity?
A1:
-
Causality: The α-bromination of phenylacetic acids typically proceeds via a radical mechanism, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile). [7]Over-bromination to give the di-bromo species is a common side reaction if the reaction is not carefully controlled.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) as the bromine source and carefully control the stoichiometry to be close to 1:1 with the starting material.
-
Initiator Concentration: The concentration of the radical initiator should be catalytic. Too much initiator can lead to uncontrolled side reactions.
-
Slow Addition of Brominating Agent: On a larger scale, add the NBS portion-wise or as a slurry in a non-reactive solvent to maintain a low concentration of the brominating agent in the reaction mixture.
-
Solvent Choice: Carbon tetrachloride is often used but is toxic. Alternative solvents like acetonitrile or ethyl acetate can be explored. The choice of solvent can influence the reaction rate and selectivity.
-
Q2: The amination of the α-bromo intermediate is resulting in the formation of impurities and is difficult to drive to completion. What are the key parameters to control?
A2:
-
Causality: The amination is a nucleophilic substitution reaction. Common side reactions include elimination to form an unsaturated compound and over-alkylation of the product amine. The reaction can be slow due to steric hindrance.
-
Troubleshooting Steps:
-
Choice of Ammonia Source: Using a concentrated solution of ammonia in a suitable solvent (e.g., methanol or isopropanol) is common. Anhydrous liquid ammonia can also be used but requires specialized equipment for handling.
-
Temperature and Pressure: The reaction may require elevated temperatures and pressures to proceed at a reasonable rate. A sealed reactor is necessary for this.
-
Excess Ammonia: Use a large excess of the ammonia source to favor the formation of the primary amine and minimize the formation of the secondary amine byproduct.
-
Reaction Monitoring: Track the disappearance of the α-bromo intermediate by HPLC or TLC to determine the optimal reaction time.
-
III. Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for the scale-up synthesis of this compound?
A:
-
Cyanide Handling (Strecker Route): Potassium cyanide (KCN) is highly toxic. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide antidote kit readily available and ensure personnel are trained in its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. [2]* Exothermic Reactions: Both the formation of the α-aminonitrile and the hydrolysis step can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat evolution.
-
Handling of 2-Nitrobenzaldehyde: This compound is an irritant. Avoid inhalation and contact with skin and eyes.
-
Pressure Reactions: If conducting the amination step under pressure, use a properly rated and maintained pressure reactor.
Q: What analytical techniques are recommended for in-process control and final product analysis?
A:
-
In-Process Control:
-
TLC (Thin Layer Chromatography): A quick and effective way to monitor the progress of the reaction.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) is a good starting point.
-
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
-
Karl Fischer Titration: To determine the water content.
-
Q: How should this compound be stored to ensure its stability?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from light and moisture.
IV. Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
Step 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-nitrobenzaldehyde (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of ammonium chloride (1.1 eq) in water.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of potassium cyanide (1.1 eq) in water via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC or TLC until the starting material is consumed.
-
Isolate the crude α-aminonitrile by filtration or extraction.
Step 2: Hydrolysis and Salt Formation
-
Charge the crude α-aminonitrile to a reactor containing concentrated hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by HPLC.
-
Cool the reaction mixture to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold water, and then with a suitable solvent like isopropanol or acetone to aid in drying.
-
Dry the product under vacuum at a temperature not exceeding 50-60 °C.
| Parameter | Value | Rationale |
| Starting Material | 2-Nitrobenzaldehyde | Commercially available and reactive aldehyde. [8] |
| Reagents (Step 1) | NH₄Cl, KCN | Standard reagents for Strecker synthesis. [3] |
| Temperature (Step 1) | 0-10 °C (addition) | To control the exotherm of the reaction. |
| Reagent (Step 2) | Concentrated HCl | Effects hydrolysis and forms the hydrochloride salt. |
| Temperature (Step 2) | 100-110 °C | To drive the nitrile hydrolysis to completion. |
| Expected Yield | 60-80% | Typical for a two-step synthesis of this nature. |
| Purity (crude) | >90% | Can be improved by recrystallization. |
V. References
-
(2-Nitrophenyl)acetic acid - Wikipedia. [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
-
Process for the preparation of 2-nitrobenzaldehyde - Google Patents.
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF - ResearchGate. [Link]
-
Strecker amino acid synthesis - Wikipedia. [Link]
-
2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem. [Link]
-
o-NITROBENZALDEHYDE - Organic Syntheses Procedure. [Link]
-
Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Strecker Synthesis - Organic Chemistry Portal. [Link]
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]
-
Method of reducing aromatic nitro compounds - Google Patents.
-
Process for the preparation of .alpha.-bromo-phenylacetic acids - WIPO Patentscope. [Link]
-
Strecker Amino Acid Synthesis - YouTube. [Link]
-
HYDROLYSIS. [Link]
-
How Aromatic nitro compound converted into aromatic amine without hydrogenator? | ResearchGate. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
Effect of Medium on Reactivity for Alkaline Hydrolysis of p. [Link]
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Strecker Synthesis - Master Organic Chemistry. [Link]
-
Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
-
The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Amino-2-(2-nitrophenyl)acetic Acid Derivatives as Photoreleasable "Caged" Compounds
In the dynamic fields of neuroscience and cell biology, the ability to precisely control the concentration of bioactive molecules in time and space is paramount. "Caged" compounds, which are biologically inert molecules that release a bioactive substance upon photolysis, have emerged as indispensable tools for achieving this spatiotemporal control.[1][2] At the heart of many of these powerful reagents is the 2-nitrobenzyl photoremovable protecting group (PPG), a chemical scaffold that has been extensively modified to create a diverse array of caged compounds.[3][4]
This guide provides an in-depth comparison of the efficacy of derivatives of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride, focusing on their application in caging the principal excitatory neurotransmitter, L-glutamate. We will delve into the key performance characteristics of popular derivatives, provide detailed experimental protocols for their evaluation, and offer insights to guide researchers in selecting the optimal caged compound for their specific experimental needs.
The 2-Nitrobenzyl Scaffold: A Foundation for Photocontrol
The utility of the 2-nitrobenzyl moiety as a PPG stems from its ability to undergo a photochemical reaction, often described by a Norrish Type II mechanism, upon absorption of light.[4] This process leads to the cleavage of the bond between the "cage" and the bioactive molecule, liberating the active compound. The efficiency and speed of this "uncaging" process are critical for mimicking physiological events.[5]
Below is a generalized schematic of the photolysis of a 2-nitrobenzyl-caged compound.
Caption: Generalized photochemical release mechanism for 2-nitrobenzyl-based caged compounds.
Key Derivatives for Caged Glutamate: A Comparative Analysis
While the foundational 2-nitrobenzyl structure is effective, a number of derivatives have been synthesized to enhance its photochemical properties, particularly for applications in neuroscience. The most prominent among these are 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-caged-glutamate) and 4-carboxymethoxy-5,7-dinitroindolinyl-caged glutamate (CDNI-caged-glutamate).[2][6]
| Derivative | Chemical Structure | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δu) | Key Characteristics |
| MNI-caged-glutamate | [Image of MNI-caged-glutamate structure] | ~0.065 - 0.085[7] | ~0.06 GM at 730 nm[7] | Well-established and widely used; good water solubility and stability; suitable for one- and two-photon uncaging.[2][7] |
| CDNI-caged-glutamate | [Image of CDNI-caged-glutamate structure] | ~0.5[3][5] | Higher than MNI-Glu[3] | Significantly higher quantum yield, making it more photosensitive; allows for use of lower laser powers, reducing potential phototoxicity.[3][5] |
| CNB-caged-glutamate | [Image of CNB-caged-glutamate structure] | Variable | Not optimal for 2P uncaging[1] | One of the earlier successful caged glutamates; can have inhibitory effects on NMDA receptors.[1][8] |
Note: The quantum yield (Φ) represents the efficiency of converting an absorbed photon into a photorelease event. The two-photon cross-section (δu) is a measure of the efficiency of simultaneous absorption of two photons.
Experimental Protocols for Efficacy Evaluation
Objective comparison of caged compounds necessitates robust and standardized experimental protocols. Here, we provide detailed methodologies for determining quantum yield and for assessing the biological efficacy of caged glutamates using electrophysiology.
Protocol 1: Determination of Photochemical Quantum Yield
The quantum yield of a novel caged compound is typically determined by the comparative method, using a standard with a known quantum yield.[9][10]
Materials:
-
Test caged compound
-
Standard caged compound (e.g., MNI-caged-glutamate with a known quantum yield)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Matched quartz cuvettes
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test and standard compounds in the chosen buffer.
-
Prepare a Series of Dilutions: For both the test and standard compounds, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectrum for each dilution and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard compounds, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test and standard samples (if they are different).
-
Protocol 2: Electrophysiological Assessment of Uncaging Efficacy in Brain Slices
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to measure postsynaptic currents evoked by the photolytic release of glutamate.[11][12]
Caption: Experimental workflow for comparing the efficacy of caged glutamate derivatives using patch-clamp electrophysiology.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution for patch pipettes
-
Caged glutamate derivative
-
Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system
-
Light source for uncaging (e.g., UV laser or LED) coupled to the microscope
Procedure:
-
Prepare Acute Brain Slices: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Establish Whole-Cell Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF. Under visual guidance (e.g., DIC optics), establish a whole-cell patch-clamp recording from a neuron of interest.
-
Bath Apply Caged Compound: Add the caged glutamate derivative to the ACSF at the desired concentration (typically in the µM to mM range).
-
Position the Uncaging Light Source: Focus the uncaging light spot to a small area near the dendrites of the recorded neuron.
-
Deliver Light Pulses: Deliver brief pulses of light (e.g., 1-5 ms) to photolyze the caged compound.
-
Record Evoked Currents: Record the resulting uncaging-evoked excitatory postsynaptic currents (uEPSCs) in voltage-clamp mode.
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the uEPSCs. Compare these parameters for different caged compounds to assess their relative efficacy in activating glutamate receptors.
Choosing the Right Derivative for Your Research
The selection of a caged glutamate derivative should be guided by the specific requirements of the experiment:
-
For one-photon uncaging with high efficiency: CDNI-caged-glutamate is an excellent choice due to its high quantum yield, which allows for the use of lower light intensities and reduces the risk of phototoxicity.[3][5]
-
For two-photon uncaging: MNI-caged-glutamate is a well-characterized and reliable option.[2][7] While CDNI-caged-glutamate also has favorable two-photon properties, MNI-caged-glutamate has a longer track record in the literature for these applications.[1][3]
-
Avoiding Off-Target Effects: It is important to be aware that some caged compounds, including MNI and CDNI derivatives, can have off-target effects, such as antagonism of GABA-A receptors at higher concentrations.[2] Careful dose-response experiments and appropriate controls are essential.
Conclusion
Derivatives of 2-Amino-2-(2-nitrophenyl)acetic acid have provided neuroscientists and cell biologists with a powerful toolkit for the precise optical control of cellular processes. By understanding the key performance characteristics of different derivatives and employing rigorous experimental methods for their evaluation, researchers can confidently select and utilize the most appropriate caged compound to unlock new insights into the complex signaling pathways that govern life.
References
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Guruge, C., Ouedraogo, Y. P., Comitz, R. L., Ma, J., Losonczy, A., & Nesnas, N. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 9(11), 2713-2721. [Link]
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Ellis-Davies, G. C. R., Matsuzaki, M., & Kasai, H. (2007). 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. The Journal of Neuroscience, 27(25), 6673-6679. [Link]
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Grewer, C., & Hess, G. P. (2005). Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue. Biochemistry, 44(9), 3316-3326. [Link]
-
Grewer, C., & Hess, G. P. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue. Biochemistry, 44(9), 3316–3326. [Link]
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Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 588(1), 1-13. [Link]
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Bergles, D. E., & Jahr, C. E. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue. Biochemistry, 44(9), 3316-3326. [Link]
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Ellis-Davies, G. C. R., Matsuzaki, M., & Kasai, H. (2007). 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. Journal of Neuroscience, 27(25), 6673-6679. [Link]
-
Ouedraogo, Y. P., et al. (2020). Blue and Green Light Responsive Caged Glutamate. ACS Chemical Neuroscience, 11(15), 2349-2357. [Link]
-
Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Synaptic Neuroscience, 11, 2. [Link]
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Studylib.net. EXTINCTION AND QUANTUM YIELD. [Link]
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Maier, M., et al. (2005). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Journal of Neuroscience Methods, 142(1), 1-9. [Link]
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Femtonics. CAGED NEUROTRANSMITTERS. [Link]
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Zito, K., & DeBello, W. M. (2012). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Methods in Molecular Biology (Vol. 833, pp. 67-85). Humana Press. [Link]
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Wenzel, D., et al. (2017). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience, 11, 329. [Link]
-
Bio-Techne. Caged Compounds Products. [Link]
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Sarkisov, D. V., & Wang, S. S. H. (2008). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Biology Department, Florida State University. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Givens, R. S., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience, 13(24), 3479-3491. [Link]
-
Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(26), 9619-9622. [Link]
-
Trigo, F. F., et al. (2012). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Synaptic Neuroscience, 4, 2. [Link]
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Ellis-Davies, G. C. R., Matsuzaki, M., & Kasai, H. (2007). 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. Semantic Scholar. [Link]
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The Royal Society of Chemistry. 3. Determination of quantum yields. [Link]
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Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
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UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
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Edinburgh Instruments. Relative Quantum Yield. [Link]
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Gibor, L., & Yakubova, E. (2021). Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis. Bio-protocol, 11(11), e4061. [Link]
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Frega, M. (2024, January 31). Electrophysiology with iPSC-derived neurons. Protocols.io. [Link]
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Liu, J., & Richmond, J. (2021). Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. STAR Protocols, 2(3), 100728. [Link]
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Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies. [Link]
-
Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. [Link]
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A Comparative Guide to the Chiral HPLC Purity Validation of 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride
This guide provides a comprehensive framework for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative regulatory standards.
Introduction: The Criticality of Chiral Purity
This compound is a chiral building block used in the synthesis of more complex molecules, including pharmaceutical agents.[1] In drug development, the stereochemistry of a molecule is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2][3] Therefore, regulatory bodies worldwide mandate the rigorous control and quantification of enantiomeric purity.[2] Chiral HPLC is the state-of-the-art technique for separating enantiomers and determining their relative proportions, a measure known as enantiomeric excess (ee).[2][4][5]
This guide will compare and contrast key components of chiral method development, specifically Chiral Stationary Phases (CSPs), and provide a step-by-step protocol for full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
Part 1: Strategic Method Development
A robust and reliable analytical method begins with a well-planned development strategy. The goal is to achieve adequate resolution between the enantiomers with good peak shape in a reasonable runtime.
Understanding the Analyte: 2-Amino-2-(2-nitrophenyl)acetic acid
The target molecule is an amino acid derivative. Its key structural features for chiral recognition are:
-
A stereocenter at the alpha-carbon.
-
An acidic group (carboxylic acid).
-
A basic group (amino group).
-
An aromatic ring (nitrophenyl group) capable of π-π interactions.
These functional groups will interact differently with the chiral selector immobilized on the stationary phase, enabling separation.[2] Given its polar and ionizable nature, reversed-phase or polar organic chromatography modes are typically the most suitable starting points.[10]
The Core of the Separation: Comparing Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in a chiral separation.[2][11] Polysaccharide-based and macrocyclic glycopeptide CSPs are two of the most versatile and widely successful classes for separating amino acid derivatives.[10][12]
| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms | Best Suited For | Key Considerations |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak® IA/IB, Chiralcel® OD/OJ) | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance within helical polymer grooves. | Broad range of racemates, including aromatic compounds and compounds with polar functional groups near the chiral center.[12][13] | Often requires screening of different mobile phases (normal, polar organic, reversed-phase). Immobilized versions (e.g., IA) offer greater solvent compatibility.[12] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin (e.g., Astec® CHIROBIOTIC® T) | Ion-exchange, hydrogen bonding, π-π interactions, steric inclusion within a complex "basket-like" structure. | Polar and ionizable compounds, particularly underivatized amino acids.[10] Compatible with aqueous mobile phases.[10] | Equilibration can be slower than polysaccharide phases.[11] Retention can exhibit a unique "U-shaped" curve with varying organic modifier concentrations.[10] |
For 2-Amino-2-(2-nitrophenyl)acetic acid, both CSP classes are viable candidates. A screening approach using one column from each class is a highly efficient strategy.
Workflow for Method Development & Optimization
The process of developing a chiral HPLC method is systematic. It begins with broad screening and progresses to fine-tuning for optimal performance.
Caption: High-level workflow from method development to validation.
Part 2: A Validated Protocol for Chiral Purity Analysis
This section details a hypothetical but robust protocol for the validation of a chiral HPLC method. This protocol is designed to be a self-validating system, where each step confirms the suitability of the system and method for its intended purpose.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Chiralpak® IA (Immobilized Amylose) 5 µm, 4.6 x 250 mm (This is a hypothetical choice based on broad applicability).
-
Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Acetonitrile / 0.1% Formic Acid in Water (80:20 v/v). Rationale: The acidic additive ensures consistent ionization of the analyte's amino and carboxyl groups, leading to sharper, more reproducible peaks.
-
Flow Rate: 1.0 mL/min. Rationale: Chiral separations often benefit from slightly lower flow rates to maximize interaction time with the CSP.[11]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile/Water (diluent).
-
Racemic Standard (for SST): Use a 50:50 mixture of the (R) and (S) enantiomers, or a sample known to be racemic, prepared at a concentration of 0.1 mg/mL.
-
Test Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard working solution.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified.[14] SST is performed by injecting the Racemic Standard solution five or six times.[14][15] The results must meet predefined criteria.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation between the two enantiomer peaks, which is crucial for accurate quantitation.[16] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions and affect integration accuracy.[16] |
| Precision (%RSD) | ≤ 2.0% for peak areas of replicate injections | Demonstrates the repeatability and stability of the instrument's performance during the analysis run.[16] |
Part 3: Method Validation According to ICH Q2(R1) Guidelines
Full validation demonstrates that the analytical procedure is suitable for its intended purpose.[8][9]
Logical Relationship of Validation Parameters
Caption: Interdependence of core validation parameters under ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.
-
Protocol: Inject the diluent (blank), a solution of the desired enantiomer, and a solution of the undesired enantiomer.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method must demonstrate baseline resolution between the two enantiomers.
Linearity
This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. This is particularly important for quantifying the minor (undesired) enantiomer.
-
Protocol: Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.1% to 1.5%).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (as Recovery)
Accuracy demonstrates the closeness of the test results to the true value.
-
Protocol: Spike a known amount of the pure, major enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the major enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration. The LOQ must be below the required reporting threshold for the impurity.
Part 4: Comparative Data and Interpretation
To illustrate the outcome of the CSP screening process, the following table presents hypothetical performance data for two different columns under optimized conditions.
| Parameter | Method A: Chiralpak® IA | Method B: Chirobiotic® T | Commentary |
| Mobile Phase | 80/20 ACN/H₂O + 0.1% FA | 90/10 MeOH/H₂O + 0.1% FA | Different selectivities require different mobile phase systems for optimization. |
| Retention Time (S-enantiomer) | 8.5 min | 12.3 min | Method A offers a faster analysis time. |
| Retention Time (R-enantiomer) | 10.2 min | 15.1 min | Both methods show distinct retention. |
| Resolution (Rs) | 2.8 | 3.5 | Method B provides higher resolution, which can be beneficial for complex matrices or very low-level impurity quantification. |
| Tailing Factor (T) | 1.2 | 1.1 | Both methods exhibit excellent peak shape. |
| Pressure | 180 bar | 150 bar | Both are well within standard HPLC operating limits. |
Final Conclusion
The validation of a chiral HPLC method for "this compound" is a systematic process that relies on a deep understanding of the analyte, chromatographic principles, and regulatory requirements. By strategically screening appropriate CSPs, optimizing separation parameters, and rigorously validating the final method against ICH Q2(R1) criteria, a reliable and robust analytical procedure can be established. This ensures the accurate determination of enantiomeric purity, a critical step in guaranteeing the safety and efficacy of pharmaceutical products.
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A Senior Application Scientist's Guide to the Potential Stereoselective Biological Activities of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride Enantiomers
Introduction: The Imperative of Chirality in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. A significant portion of drugs are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2][3] While identical in their elemental composition and connectivity, these stereoisomers can exhibit profoundly different biological activities.[4][5][6] This divergence arises from the chiral nature of biological targets such as enzymes and receptors, which can preferentially interact with one enantiomer over the other.[2][6][7]
A classic and stark example of this is the drug thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen.[4] Similarly, (S)-ibuprofen is the active anti-inflammatory agent, while its (R)-enantiomer is significantly less active.[8] These examples underscore a fundamental principle: the evaluation of individual enantiomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of therapeutic agents.
This guide focuses on the enantiomers of "2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride," a compound with structural motifs suggesting a range of potential biological activities. While direct comparative studies on its enantiomers are not yet available in the public domain, this document will provide a comprehensive framework for their investigation. We will delve into the anticipated biological activities based on structurally related compounds, namely nitroaromatics and phenylglycine derivatives, and present detailed experimental protocols for their comparative evaluation.
Anticipated Biological Activities Based on Structural Analogs
The chemical structure of this compound suggests several avenues for biological investigation.
The Role of the Nitroaromatic Moiety
Nitroaromatic compounds are a well-established class of therapeutic agents with diverse pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities.[9][10][11] The biological effects of these compounds are often linked to the bioreduction of the nitro group, a process that can lead to the formation of reactive intermediates.[9][12][13] This reduction is catalyzed by nitroreductase enzymes, which can be specific to certain organisms, forming the basis for their selective toxicity.[12][13] The generation of reactive oxygen species and subsequent cellular damage is a common mechanism of action for many nitroaromatic drugs.[10][11] Given that enzymatic reactions are often stereoselective, it is plausible that the (R) and (S) enantiomers of this compound could undergo differential metabolism, leading to variations in their biological effects.
Insights from Phenylglycine Derivatives
The core structure of the target compound is a derivative of phenylglycine. Phenylglycine and its analogs are known to possess a range of biological activities, notably as antagonists of metabotropic glutamate receptors, which are implicated in various neurological processes.[14][15][16] Furthermore, derivatives of phenylglycine have been investigated for their anti-inflammatory properties.[17] The spatial orientation of the amino and carboxylic acid groups in phenylglycine derivatives is critical for their interaction with biological targets, suggesting that the stereochemistry at the alpha-carbon of our target compound will likely play a deciding role in its pharmacological profile.
Proposed Experimental Investigation of Enantiomers
To elucidate the comparative biological activities of the (R)- and (S)-enantiomers of this compound, a systematic experimental approach is required. The following sections outline a series of validated in vitro assays to explore their potential anti-inflammatory, antimicrobial, and cytotoxic properties.
Experimental Workflow
Caption: Potential mechanism of anti-inflammatory action via inhibition of signaling pathways.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride for Structural Confirmation
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers working with complex molecules such as "2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride"[1][2], a multifaceted analytical approach is not just recommended, it is imperative. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques for the structural elucidation of this compound, grounded in the principles of scientific integrity.
The subject of our analysis, this compound, is a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1]. Its structure, featuring a chiral center, an aromatic nitro group, an amino group, and a carboxylic acid, presents a unique set of spectroscopic challenges and opportunities. This guide will navigate these, offering not just protocols, but the rationale behind the experimental choices.
The Strategic Imperative: A Multi-technique Approach
No single analytical technique can provide the complete structural picture for a molecule of this complexity. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required. Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR will be indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| Aromatic-H | 7.5 - 8.5 | Multiplet (m) | 4H | The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield. The ortho substitution pattern will lead to complex splitting. |
| Methine-H (α-carbon) | ~5.0 - 5.5 | Singlet (s) or Broad Singlet | 1H | This proton is adjacent to the electron-withdrawing nitro-substituted phenyl ring, the amino group (as a hydrochloride salt), and the carboxylic acid, leading to a significant downfield shift. |
| Amino-H (-NH₃⁺) | ~8.0 - 9.0 | Broad Singlet (br s) | 3H | As a hydrochloride salt, the amino group will be protonated. The protons are acidic and may exchange with trace water in the solvent, leading to a broad signal. |
| Carboxylic Acid-H | > 10.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad signal at a very downfield chemical shift. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH₃⁺ and COOH), while D₂O will cause them to exchange and disappear, which can be a useful confirmatory experiment.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure the spectral window is wide enough to include all expected signals, from approximately -1 to 14 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expected ¹³C NMR Spectrum: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | ~170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic (C-NO₂) | ~145 - 150 | The carbon directly attached to the nitro group is significantly deshielded. |
| Aromatic (C-H & C-C) | ~120 - 140 | The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the positions relative to the nitro and amino-acid substituents. |
| Methine (α-carbon) | ~55 - 65 | This carbon is attached to several electronegative groups (nitrogen, carboxylic acid, and the nitrophenyl ring), shifting it downfield. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Use the same NMR spectrometer.
-
Set the spectral window to be wide, typically from -10 to 200 ppm[4].
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.
-
If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which would confirm the presence of the methine and aromatic CH carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected FTIR Absorptions:
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |
| N-H (Ammonium) | 2800 - 3200 | Broad, Medium | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |
| N-O (Nitro Group) | 1510 - 1560 and 1345 - 1385 | Strong | Asymmetric and Symmetric Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Comparative Insight: The IR spectrum of a related compound, (2-Nitrophenyl)acetic acid, also shows characteristic nitro and carboxylic acid peaks[5]. The presence of the additional broad N-H stretching bands in the 2800-3200 cm⁻¹ region for our target compound would be a key differentiating feature, confirming the presence of the amino group as its hydrochloride salt.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺): For the free base (C₈H₈N₂O₄, MW = 196.16), electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak at m/z 197.17, corresponding to the protonated molecule. The hydrochloride salt itself will not be observed directly.
-
Fragmentation Pattern: The fragmentation pattern can be complex. Key expected losses would include:
-
Loss of H₂O (water) from the carboxylic acid.
-
Loss of CO₂ (carbon dioxide) from the carboxylic acid.
-
Cleavage of the C-C bond between the alpha-carbon and the phenyl ring.
-
Rearrangements involving the nitro group, which are common in the mass spectra of nitroaromatic compounds. For instance, deprotonated N-(2,4-dinitrophenyl)amino acids are known to undergo cyclization in the gas phase[6].
-
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC component can be used to ensure the purity of the sample being analyzed.
-
Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Operate the mass spectrometer in both positive and negative ion modes to capture all possible ionic species.
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it through the LC system.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum. This data is crucial for detailed structural confirmation.
-
Comparative Analysis and Data Integration
The true power of this multi-technique approach lies in the integration of the data.
Workflow for Structural Confirmation:
Caption: Integrated workflow for structural confirmation.
The molecular formula derived from HRMS provides the foundation. FTIR confirms the presence of the key functional groups (nitro, carboxylic acid, ammonium). Finally, NMR provides the detailed map of how these pieces are connected, confirming the substitution pattern on the aromatic ring and the overall structure. Any inconsistencies in the data from these techniques would immediately signal a potential issue with the proposed structure, demonstrating the self-validating nature of this comprehensive approach.
Conclusion
The structural confirmation of "this compound" requires a rigorous and logical application of modern spectroscopic techniques. By leveraging the strengths of NMR, FTIR, and Mass Spectrometry, researchers can build a comprehensive and verifiable model of the molecule's architecture. This guide provides the strategic framework and experimental considerations for such an analysis, emphasizing the importance of not just collecting data, but understanding the causal links between molecular structure and spectroscopic output. Adherence to these principles, in line with guidelines from bodies like IUPAC for data reporting[7][8], ensures the scientific integrity of the work and contributes to the development of safe and effective therapeutics.
References
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]
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IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(5), 725-765. [Link]
-
Hanson, R. M., et al. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
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Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]
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Steiger, R. E. (1942). dl-α-Aminophenylacetic Acid. Journal of Organic Chemistry, 7(6), 553-556. [Link]
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Umezawa, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2959. [Link]
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PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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George, M., et al. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. International Journal of Mass Spectrometry, 306(2-3), 232-240. [Link]
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A Comparative Analysis of 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride and Its Isomeric Building Blocks: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Phenylacetic acid derivatives, particularly those functionalized with amino and nitro groups, represent a critical class of intermediates. Their utility spans from the synthesis of novel therapeutic agents to the development of advanced materials.[1] This guide provides a comprehensive comparative analysis of "2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride" and its meta- and para-isomers, offering insights into their synthesis, physicochemical properties, and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection and application of these versatile building blocks.
Introduction: The Significance of Aminonitrophenylacetic Acids
Aminonitrophenylacetic acids are bifunctional molecules that possess the reactivity of both an amino acid and a nitrophenyl compound. The amino acid moiety provides a chiral center and a handle for peptide coupling and other derivatization reactions, while the nitrophenyl group offers a site for further functionalization, such as reduction to an amine, which can then participate in a variety of coupling and cyclization reactions.[2] The hydrochloride salt form of these compounds often enhances their stability and solubility in aqueous media, facilitating their use in various reaction conditions.[1]
The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties, steric environment, and ultimately, the reactivity of the molecule. This guide will delve into a comparative analysis of these isomers, providing a framework for understanding how the positional isomerism impacts their utility as synthetic building blocks.
Physicochemical Properties: A Comparative Overview
| Property | This compound (ortho) | 2-Amino-2-(3-nitrophenyl)acetic acid (meta) | 2-Amino-2-(4-nitrophenyl)acetic acid (para) |
| Molecular Formula | C₈H₈N₂O₄·HCl | C₈H₈N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 232.62 g/mol [1] | 196.16 g/mol | 196.16 g/mol [3] |
| Appearance | White solid[1] | Yellow powdery solid | Data not available |
| Purity | ≥ 95% (NMR)[1] | Data not available | Data not available |
| Storage Conditions | 0-8°C[1] | Data not available | Data not available |
Note: The information for the meta- and para-isomers is for the free amino acid, not the hydrochloride salt, which accounts for the difference in molecular weight.
Synthesis of Aminonitrophenylacetic Acid Building Blocks
The synthesis of aminonitrophenylacetic acids can be approached through several established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction.
General Synthetic Pathways
The following diagram illustrates the general synthetic approaches to aminonitrophenylacetic acids, starting from the corresponding nitrobenzaldehyde.
Caption: General synthetic routes to aminonitrophenylacetic acids.
Experimental Protocol: Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a two-step process that converts an aldehyde into an α-amino acid.[4][5][6]
Step 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, dissolve the chosen nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonium chloride (1.1 eq.) in water, followed by a solution of potassium cyanide (1.1 eq.) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the α-aminonitrile may precipitate from the solution or can be extracted with an organic solvent.
Step 2: Hydrolysis of α-Aminonitrile
-
Suspend the crude α-aminonitrile in a strong acid, typically 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours. The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine will occur.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to crystallize the amino acid hydrochloride product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Experimental Protocol: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.[7][8]
Step 1: Hydantoin Formation
-
In a sealed reaction vessel, combine the nitrobenzaldehyde (1.0 eq.), ammonium carbonate (3.0 eq.), and potassium cyanide (1.5 eq.) in a mixture of ethanol and water.
-
Heat the mixture to 60-80°C for several hours.
-
Cool the reaction mixture, and the hydantoin product should precipitate.
-
Collect the hydantoin by filtration, wash with water, and dry.
Step 2: Hydrolysis of the Hydantoin
-
Heat the hydantoin with a strong base, such as barium hydroxide or sodium hydroxide, to hydrolyze the cyclic amide.
-
After the hydrolysis is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
Spectroscopic and Reactivity Analysis: A Positional Isomer Comparison
The electronic and steric effects of the nitro group's position on the phenyl ring have a profound impact on the spectroscopic properties and chemical reactivity of the aminonitrophenylacetic acid isomers.
Spectroscopic Properties
¹H NMR Spectroscopy:
-
Aromatic Region: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the nitro group. The strong electron-withdrawing nature of the nitro group deshields adjacent protons, shifting their signals downfield.
-
Ortho-isomer: The proton on the carbon bearing the amino acid moiety will be influenced by the adjacent nitro group, likely resulting in a complex splitting pattern and a downfield shift.
-
Meta-isomer: The aromatic protons will exhibit distinct splitting patterns. The proton situated between the two electron-withdrawing groups (if any) would be the most deshielded.
-
Para-isomer: Due to the symmetry of the molecule, the aromatic region of the spectrum is expected to be simpler, likely showing two distinct doublets.
-
-
Aliphatic Region: The chemical shift of the α-proton (the proton on the carbon bearing the amino and carboxyl groups) will also be influenced by the electronic nature of the substituted phenyl ring.
¹³C NMR Spectroscopy:
-
The electron-withdrawing nitro group will cause a downfield shift in the chemical shifts of the carbon atoms it is directly attached to and those in its immediate vicinity (ortho and para positions). The extent of this effect will vary depending on the isomer.
FTIR Spectroscopy:
-
The characteristic vibrational frequencies of the functional groups will be present in all isomers. Key peaks to look for include:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹).
-
C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹).
-
N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
-
Intramolecular hydrogen bonding between the ortho-amino and nitro groups could potentially lead to broadening and shifting of the N-H and C=O stretching bands in the ortho-isomer compared to the meta and para isomers.
-
Reactivity
The positional isomerism of the nitro group significantly impacts the reactivity of these building blocks in several key transformations.
Nucleophilicity of the Amino Group:
-
The electron-withdrawing nitro group decreases the electron density on the aromatic ring and, by extension, can influence the nucleophilicity of the benzylic amino group. This effect is most pronounced when the nitro group is in the ortho or para position, as its electron-withdrawing resonance effect can delocalize the lone pair of the amino group. The meta-isomer is less affected by this resonance delocalization.
Electrophilic Aromatic Substitution:
-
The amino acid side chain is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The outcome of electrophilic aromatic substitution reactions on these molecules will depend on the interplay of these directing effects and the reaction conditions.
Reduction of the Nitro Group:
-
The reduction of the nitro group to an amine is a common and useful transformation. The ease of this reduction can be influenced by the steric hindrance around the nitro group. The ortho-isomer may exhibit different reactivity compared to the less sterically hindered meta- and para-isomers.
The following diagram illustrates the key factors influencing the reactivity of the isomers.
Caption: Factors influencing the reactivity of aminonitrophenylacetic acid isomers.
Applications in Research and Development
"this compound" and its isomers are valuable intermediates in several areas of research and development:
-
Pharmaceutical Synthesis: These compounds serve as key building blocks for the synthesis of a wide range of pharmaceuticals. The presence of multiple functional groups allows for the construction of complex molecular architectures, including heterocyclic scaffolds that are prevalent in many drug molecules.[1]
-
Biochemical Research: They can be used in the design of enzyme inhibitors, probes for studying protein-ligand interactions, and as precursors for labeled amino acids for metabolic studies.[1]
-
Materials Science: The incorporation of these building blocks into polymers can impart specific properties, such as altered thermal stability, conductivity, or optical characteristics.
-
Analytical Chemistry: These compounds can be utilized as standards or derivatizing agents in chromatographic methods for the analysis of complex mixtures.[1]
Conclusion
The choice between "this compound" and its meta- and para-isomers as a synthetic building block is a critical decision that should be guided by a thorough understanding of their respective properties and reactivity. While a complete experimental dataset for a direct comparison is not fully available in the literature, this guide has provided a framework for understanding the key differences based on established chemical principles and available data. The ortho-isomer offers unique steric and electronic features due to the proximity of the functional groups, while the para-isomer allows for strong electronic communication between the substituents. The meta-isomer presents an intermediate case with a different substitution pattern that can be advantageous in certain synthetic strategies.
Future work in this area should focus on the full experimental characterization of all three isomers to provide a comprehensive and quantitative comparison. Such data would be invaluable to the scientific community and would undoubtedly accelerate the discovery and development of new molecules with important applications in medicine and materials science.
References
- Han, S., Moore, R. A., & Viola, R. E. (2002). Bioorganic Chemistry, 30(2), 81-94.
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, May). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2020, October 20). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
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- 3. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
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- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
literature review of "2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride" applications
An In-depth Technical Guide to the Applications of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of this compound, focusing on its principal application as a cornerstone in the field of optochemical biology. We will objectively compare its performance with alternative technologies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their experimental designs.
Introduction: The Dawn of Optochemical Control
This compound belongs to a pivotal class of molecules built upon the ortho-nitrobenzyl scaffold. This structure is not merely a synthetic intermediate but a functional tool for achieving spatiotemporal control over biological processes. Its primary utility lies in its role as a photoremovable protecting group (PPG) , often referred to as a "caging" group.[1]
The concept of "caging" is elegant yet powerful: a biologically active molecule is chemically modified with a PPG, rendering it inert.[2] This "caged" compound can then be introduced into a biological system without effect. Upon irradiation with a pulse of light at a specific wavelength, the PPG cleaves, releasing the active molecule precisely in time and space.[2][3] This guide will delve into the foundational application of this compound in creating caged compounds, compare it with next-generation alternatives, and provide the practical knowledge necessary for its application.
Part I: The Foundational Chemistry of ortho-Nitrobenzyl Cages
The functionality of this compound is rooted in the photochemistry of its ortho-nitrobenzyl (o-NB) group. This moiety is one of the first and most widely used PPGs, developed by chemists for use in organic synthesis.[4] The mechanism of photocleavage is a well-understood intramolecular redox reaction.
Mechanism of Photocleavage:
-
Photoexcitation: Upon absorption of UV light (typically ~350 nm), the nitro group is excited to a triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Rearrangement: This initiates a rearrangement to form an aci-nitro intermediate.
-
Cleavage: The intermediate is unstable and rearranges to release the protected molecule (the amino acid, in this case), along with a 2-nitrosobenzaldehyde byproduct.
This photochemical property allows the o-NB group to serve as a light-triggered switch for releasing a variety of molecules, from neurotransmitters to second messengers.[5][6] this compound is a particularly valuable reagent because it directly combines the o-NB caging chromophore with an amino acid backbone, making it an ideal precursor for caging neurotransmitters and other bioactive amines.
Caption: General mechanism of o-nitrobenzyl photocleavage.
Part II: Core Application in Neuroscience: Caged Neurotransmitters
The most significant application of this compound and its derivatives is in neuroscience, specifically for the synthesis of "caged" neurotransmitters like glutamate and GABA.[2][3]
The Scientific Imperative: Why Cage Neurotransmitters?
Standard methods of neurotransmitter application, such as microiontophoresis or perfusion, lack the precision to mimic synaptic transmission, which occurs on a millisecond timescale at sub-micron locations (synapses). Caged compounds overcome this barrier. By using a focused laser beam, researchers can "uncage" a neurotransmitter at a single dendritic spine, effectively simulating the release of a quantum of neurotransmitter from a synaptic vesicle.[3] This has revolutionized the study of:
-
Synaptic Mapping: Identifying functional connections between neurons.
-
Receptor Kinetics: Studying the binding and gating properties of neurotransmitter receptors.
-
Synaptic Plasticity: Investigating the mechanisms of Long-Term Potentiation (LTP) and Depression (LTD), the cellular correlates of learning and memory.[3]
Experimental Workflow: Two-Photon Uncaging at a Synapse
The advent of two-photon (2P) microscopy allows for even greater precision. Here, two lower-energy infrared photons arrive simultaneously to excite the caging chromophore, a process that is inherently confined to the tiny focal volume of the laser. This minimizes phototoxicity and allows for uncaging deep within scattering tissue like the brain.
Caption: Workflow for a two-photon neurotransmitter uncaging experiment.
Experimental Protocol: Two-Photon Glutamate Uncaging in a Brain Slice
This protocol provides a generalized procedure for studying synaptic responses using a caged glutamate compound derived from an ortho-nitrobenzyl precursor.
Objective: To elicit and record a synaptic-like current by photoreleasing glutamate at a single dendritic spine.
Materials:
-
Caged Glutamate (e.g., MNI-caged-glutamate, a more advanced derivative)
-
Artificial Cerebrospinal Fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Acute brain slices (e.g., hippocampus)
-
Two-photon laser scanning microscope with a Ti:Sapphire laser
-
Patch-clamp electrophysiology setup
Methodology:
-
Preparation:
-
Prepare ACSF and maintain at 32-34°C.
-
Prepare brain slices (e.g., 300 µm thick) using a vibratome and allow them to recover in ACSF for at least 1 hour.
-
Prepare a final concentration of 2.5-5 mM caged glutamate in the recording ACSF.
-
-
Cell Identification and Patching:
-
Transfer a brain slice to the microscope's recording chamber and continuously perfuse with the caged glutamate-containing ACSF.
-
Using infrared-differential interference contrast (IR-DIC) optics, identify a target neuron (e.g., a CA1 pyramidal neuron).
-
Establish a whole-cell patch-clamp recording. The internal solution in the patch pipette will contain a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron's morphology.
-
-
Two-Photon Imaging and Targeting:
-
Allow the fluorescent dye to fill the cell for 10-15 minutes.
-
Switch to two-photon imaging mode (e.g., excitation at 920 nm for Alexa Fluor 488). Acquire a Z-stack of images to reconstruct the dendritic tree.
-
Identify a suitable dendritic spine for uncaging.
-
-
Uncaging and Data Acquisition:
-
Causality: The goal is to mimic quantal release. The laser power and pulse duration must be carefully calibrated to elicit a postsynaptic current comparable in size to a spontaneous miniature excitatory postsynaptic current (mEPSC).
-
Tune the laser to the uncaging wavelength (e.g., 720 nm for MNI-glutamate).
-
Position the laser spot over the tip of the selected spine.
-
Deliver a short laser pulse (e.g., 0.5-1 ms).
-
Simultaneously record the membrane current in voltage-clamp mode. A successful uncaging event will produce a rapid inward current, the uncaging-evoked EPSC (uEPSC).
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time of the uEPSC.
-
Confirm the spatial precision by moving the uncaging spot a few micrometers away from the spine; the response should diminish significantly.
-
Part III: A Comparative Analysis of Uncaging Technologies
While foundational, caging technology based on the simple ortho-nitrobenzyl structure has evolved. Researchers must now choose between various PPGs and entirely different technologies like optogenetics.
Comparison of Photoremovable Protecting Groups
The ideal PPG should have high stability, release the active molecule rapidly upon illumination, and be excited by biologically benign, long-wavelength light. The original o-NB group is activated by UV light, which has low tissue penetration and can cause photodamage. Newer PPGs have been developed to address these limitations.
| Protecting Group (PPG) | Typical λmax (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | Release t₁/₂ | Key Advantage/Disadvantage |
| o-Nitrobenzyl (NB) | ~350 | ~0.01 - 0.1 | Low | ms to µs | Adv: Well-established chemistry. Disadv: Requires UV light, low efficiency.[4] |
| Dimethoxy-NB (DMNB) | ~355 | ~0.05 | Low | ~20 µs | Adv: Higher efficiency than NB. Disadv: Still requires UV light.[4] |
| CNB-Glutamate | ~350 | ~0.08 | Not 2P sensitive | ~25 µs | Adv: First successful glutamate cage. Disadv: UV-sensitive, slow release.[2] |
| MNI-Glutamate | ~380 | ~0.25 | ~0.2 GM @ 720 nm | ~6 µs | Adv: High quantum yield, 2P sensitive, fast. Disadv: More complex synthesis.[3] |
| Coumarin-4-ylmethyl | ~390 | ~0.01 | ~1 GM @ 800 nm | ns to µs | Adv: Very high 2P cross-section. Disadv: Can have lower quantum yield.[1] |
| p-Hydroxyphenacyl (pHP) | ~300 | ~0.5 | Low | µs | Adv: Very high quantum yield. Disadv: Requires UV, complex mechanism.[6] |
Data are representative and can vary with the caged molecule and solvent conditions. GM = Goeppert-Mayer units.
This comparison clearly shows that while this compound provides a gateway to the original caging technology, derivatives like nitroindolinyl (MNI) cages offer superior performance for demanding applications like two-photon neuroscience.[3]
Comparison with Optogenetics
Optogenetics represents a paradigm shift from chemical to genetic control. Instead of releasing a chemical, light is used to directly activate a genetically encoded, light-sensitive protein (e.g., Channelrhodopsin-2, ChR2) that functions as an ion channel.[7]
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- 4. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to the Next Generation of Photolabile Protecting Groups: Assessing the Novelty of 2-Nitrophenylglycine-Derived Caged Compounds
Introduction: The Quest for Precision in Cellular Interrogation
In the intricate landscape of cellular signaling, the ability to control biological processes with high spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools in this endeavor, allowing researchers to initiate biological events with a pulse of light.[1][2] These molecular constructs sequester a bioactive molecule in an inert form, which can then be rapidly released upon photolysis. This technique has revolutionized the study of fast cellular processes, from neurotransmission to intracellular signaling cascades.
The 2-nitrobenzyl scaffold has been a workhorse in the field of caging chemistry.[3] However, the continuous drive for enhanced photochemical efficiency, greater two-photon sensitivity, and reduced off-target effects has spurred the development of new derivatives. This guide introduces a novel class of caged compounds derived from 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride , which we will refer to as 2-Nitrophenylglycine (NPG) derivatives. We will specifically focus on NPG-caged L-glutamate (NPG-Glu) as a prototypical example and assess its novelty through a rigorous comparison with established alternatives.
The NPG Moiety: A Novel Scaffold for Caged Compounds
The novelty of the NPG scaffold lies in the α-amino group inherent to the 2-nitrophenylacetic acid backbone. This feature presents a unique synthetic handle and is hypothesized to favorably modulate the photochemical and pharmacological properties of the resulting caged compound.
Proposed Synthesis of NPG-Caged L-Glutamate (NPG-Glu)
The synthesis of NPG-Glu can be envisioned as a straightforward and efficient process, leveraging the primary amine of the NPG precursor for amide bond formation with a suitably protected L-glutamate. This approach offers potential advantages in terms of yield and purity over more complex multi-step syntheses required for some existing caged compounds.[4][5]
dot
Caption: Proposed synthetic workflow for NPG-Glu.
Experimental Protocol: Synthesis of NPG-Glu
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) and Di-tert-butyl L-glutamate hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salts.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected NPG-Glu.
-
-
Deprotection:
-
Dissolve the protected NPG-Glu in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final product, NPG-Glu.
-
Collect the solid by filtration and dry under vacuum.
-
Comparative Analysis: NPG-Glu vs. Established Alternatives
The true measure of a novel caged compound lies in its performance relative to the current gold standards. Here, we compare the hypothesized properties of NPG-Glu with two widely used caged glutamates: 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-Glu) and 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate (CDNI-Glu).[6][7]
| Property | NPG-Glu (Hypothesized) | MNI-Glu | CDNI-Glu | Rationale for NPG-Glu's Novelty |
| One-Photon Quantum Yield (Φu) | ~0.15 | ~0.085 | >0.5 | The electron-donating α-amino group may enhance the efficiency of the photochemical release mechanism. |
| Two-Photon Cross-Section (δu) at ~720 nm | ~0.10 GM | ~0.06 GM | ~0.30 GM (est.) | The modified electronic structure of the NPG chromophore could lead to improved two-photon absorption. |
| Photolysis Rate | Very Fast (<10 µs) | Very Fast (<7 µs) | Very Fast | The fundamental photochemistry of the 2-nitrobenzyl core ensures rapid release kinetics.[8] |
| Solubility & Stability | High aqueous solubility, stable at pH 7.4 | Water-soluble, stable at neutral pH | Water-soluble, stable at neutral pH | The zwitterionic nature of the NPG backbone should confer excellent aqueous solubility and stability. |
| Off-Target Effects (GABA-A Receptor) | Potentially Reduced | Known antagonist at high concentrations | Known antagonist, can be mitigated | The stereochemistry and charge distribution of the NPG moiety may result in lower affinity for the GABA-A receptor compared to indolinyl-based cages.[9][10] |
| Synthetic Accessibility | High (2 steps) | Moderate | Moderate to High[4][5] | The proposed synthesis is concise and utilizes readily available starting materials. |
Experimental Validation: Protocols for Characterization
To substantiate the hypothesized advantages of NPG-Glu, rigorous experimental characterization is essential. The following protocols provide a framework for these validation studies.
Protocol 1: Determination of Photolysis Quantum Yield (Φu)
The quantum yield is a critical measure of the efficiency of photorelease. This protocol uses a comparative method with a well-characterized actinometer.
dot
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (CAS No. 50357-25-0). As the toxicological properties of this specific compound have not been thoroughly investigated, a cautious approach is mandated. The procedures outlined below are based on established safety protocols for related nitrophenyl and amino acid hydrochloride compounds and are designed to ensure the highest level of safety for all laboratory personnel.
Immediate Safety Profile & Hazard Assessment
This compound is a white solid.[1] While specific hazard data is limited, related compounds such as 2-nitrophenylacetic acid and other nitrophenols are known to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[2][3][4] Therefore, it must be handled with the assumption that it poses these risks. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Core Principle: Minimize Exposure. All procedures must be designed to prevent the generation of dust and avoid direct contact.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is critical and must be aligned with the specific task being performed. Simply wearing a lab coat and gloves is insufficient. The following table outlines the minimum required PPE for different laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required if container is sealed and intact |
| Weighing (Solid) | Chemical splash goggles & face shield | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Required: NIOSH-approved respirator with a P95 or P100 particulate filter.[2] |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Nitrile gloves | Standard lab coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Required: NIOSH-approved respirator with particulate filter |
Causality Behind PPE Choices:
-
Eye Protection: The risk of fine powder becoming airborne during weighing necessitates the use of both chemical splash goggles and a face shield to protect all facial mucous membranes.[5]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with a broad range of chemicals.[5] Double-gloving is advised during weighing to allow for the immediate removal of a potentially contaminated outer glove without exposing the skin.
-
Respiratory Protection: Because the compound is a fine powder, the highest risk of inhalation occurs during weighing. Performing this task outside of a certified chemical fume hood requires a NIOSH-approved respirator to prevent airborne particulates from entering the respiratory system.[2]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle of this compound in the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, implement spill cleanup procedures immediately.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated cold storage area at 0-8°C.[1] Ensure it is stored away from strong oxidizing agents and strong bases.[2]
-
Weighing:
-
Preferred Method: Conduct all weighing operations within a certified chemical fume hood with the sash at the lowest practical height.
-
Alternative Method: If a fume hood is not available for weighing, a designated area must be used and respiratory protection is mandatory (NIOSH-approved respirator with particulate filter).
-
Use anti-static weigh boats or paper to prevent the powder from jumping.
-
Clean the balance and surrounding area with a damp cloth immediately after use to collect any residual dust. Do not use a dry brush, as this will aerosolize the powder.
-
-
Solubilization and Use:
-
Always add the solid to the solvent slowly; never the other way around.
-
Perform all solution preparations and subsequent experimental use inside a chemical fume hood.[3]
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) and then soap and water.
-
Soak all contaminated glassware in a suitable cleaning solution before standard washing.
-
Disposal Plan: Managing Contaminated Waste
Improper disposal is a primary source of environmental contamination and regulatory non-compliance. All waste streams must be treated as hazardous.
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal plan for hazardous waste.
Disposal Procedures:
-
Solid Waste:
-
Includes excess reagent, contaminated gloves, weigh boats, and paper towels.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.[6]
-
-
Liquid Waste:
-
Includes all reaction mixtures and solvent rinses.
-
Collect in a sealed, clearly labeled, chemical-resistant hazardous waste container. Secondary containment is required.
-
Do not pour any amount down the drain.
-
-
Contaminated Packaging:
-
The original product container, once empty, should be treated as hazardous waste and disposed of alongside solid waste.[6]
-
-
Final Disposal:
-
All waste must be disposed of through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations.
-
Emergency Procedures
Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE for spill cleanup (see table above).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop up the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area thoroughly.
By adhering to these detailed operational and safety plans, researchers can handle this compound with confidence, ensuring personal safety and environmental responsibility.
References
- Chem-Impex. (n.d.). This compound.
- Benchchem. (n.d.). Personal protective equipment for handling o-Nitrosophenol.
- Capot Chemical Co., Ltd. (n.d.). MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Nitrophenylacetic acid.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link].
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Nitrophenylacetic acid.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Office of Environment, Health and Safety.
- United States Biological. (n.d.). This compound ≥95% (NMR) - Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-4-nitrophenol.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link].
- SKC Inc. (2023, December 22). Safety Data Sheet.
- ChemicalBook. (2023, May 6). 2-(4-amino-2-nitrophenyl)acetic acid - Safety Data Sheet.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
